Dicalcium;phosphate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
Ca2O4P+ |
|---|---|
Molecular Weight |
175.13 g/mol |
IUPAC Name |
dicalcium;phosphate |
InChI |
InChI=1S/2Ca.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q2*+2;/p-3 |
InChI Key |
NEFBYIFKOOEVPA-UHFFFAOYSA-K |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2] |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of Dicalcium Phosphate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of dicalcium phosphate (B84403) (DCP), a critical biomaterial in pharmaceutical and biomedical applications. This document details various synthesis methodologies, experimental protocols, and advanced characterization techniques to facilitate a deeper understanding and practical application of this versatile compound.
Synthesis of Dicalcium Phosphate
Dicalcium phosphate (CaHPO₄) exists in two primary forms: the anhydrous form (DCPA or monetite) and the dihydrate form (DCPD or brushite). The selection of a synthesis method is crucial as it dictates the phase, purity, crystallinity, and morphology of the final product. Common synthesis techniques include wet precipitation, hydrothermal methods, and solid-state reactions.
Wet Precipitation Method
Wet chemical precipitation is a widely employed technique due to its simplicity, low cost, and ability to control particle size and morphology.[1] This method typically involves the reaction of a calcium salt solution with a phosphate salt solution under controlled pH and temperature.
Reaction Chemistry:
The fundamental reaction for the precipitation of dicalcium phosphate dihydrate (Brushite) is:
CaCl₂ + (NH₄)₂HPO₄ + 2H₂O → CaHPO₄·2H₂O + 2NH₄Cl
Varying the precursors, temperature, and pH can lead to the formation of different calcium phosphate phases. For instance, dicalcium phosphate anhydrous (Monetite) can be formed under specific conditions.
Hydrothermal Method
The hydrothermal method involves a chemical reaction in an aqueous solution above ambient temperature and pressure. This technique can produce highly crystalline and phase-pure dicalcium phosphate. The process typically involves heating a precursor solution containing calcium and phosphate ions in a sealed vessel.[2][3]
Solid-State Reaction
Solid-state synthesis involves the high-temperature reaction of solid precursors. This method is often used to produce anhydrous dicalcium phosphate. For example, reacting calcium carbonate (CaCO₃) and dicalcium phosphate anhydrous (CaHPO₄) at elevated temperatures can yield other calcium phosphate phases, but careful control of stoichiometry and temperature is required to obtain the desired DCP phase.[4]
Experimental Protocols
Detailed methodologies for the synthesis and characterization of dicalcium phosphate are essential for reproducible results.
Synthesis Protocol: Wet Precipitation of Dicalcium Phosphate Dihydrate (DCPD)
This protocol describes a typical wet precipitation method for synthesizing DCPD.
Materials:
-
Calcium chloride dihydrate (CaCl₂·2H₂O)
-
Potassium hydrogen phosphate (K₂HPO₄) or Diammonium hydrogen phosphate ((NH₄)₂HPO₄)
-
Deionized water
-
Hydrochloric acid (HCl) or Potassium hydroxide (B78521) (KOH) for pH adjustment
Procedure:
-
Prepare separate aqueous solutions of the calcium and phosphate precursors. For example, prepare a 40 mM CaCl₂·2H₂O solution and a 40 mM K₂HPO₄ solution.[5]
-
Place the phosphate solution in a reaction vessel equipped with a magnetic stirrer and a pH electrode.
-
Slowly add the calcium chloride solution to the phosphate solution dropwise while continuously stirring.[5]
-
Maintain a constant pH during the precipitation process by adding HCl or KOH solution as needed. A pH of 5.0 is often targeted for DCPD synthesis.[5]
-
After the addition is complete, continue stirring the suspension for a designated aging time (e.g., 1-24 hours) at room temperature to allow for crystal growth and phase maturation.[1]
-
Filter the resulting precipitate using a sintered glass crucible or filter paper.[5]
-
Wash the precipitate several times with deionized water to remove any unreacted ions and byproducts.
-
Dry the collected powder in an oven at a controlled temperature (e.g., 60°C) until a constant weight is achieved.[5][6]
Characterization Protocols
Purpose: To identify the crystalline phases, determine the degree of crystallinity, and calculate crystallite size.
Procedure:
-
Grind the dried DCP powder to a fine, homogeneous consistency.
-
Mount the powder on a sample holder.
-
Place the sample holder in the diffractometer.
-
Set the instrument parameters. A typical scan would use Cu-Kα radiation (λ = 1.5406 Å) with a voltage of 40 kV and a current of 40 mA.[5]
-
Scan the sample over a 2θ range, for example, from 5° to 60°, with a step size of 0.02° and a dwell time of 1 second per step.[6][7]
-
Analyze the resulting diffraction pattern by comparing the peak positions and intensities to standard diffraction patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS).
Purpose: To identify the functional groups present in the sample, confirming the chemical composition and the presence of water of hydration.
Procedure:
-
Prepare the sample by mixing a small amount of the DCP powder (e.g., 2 mg) with potassium bromide (KBr) powder (e.g., 198 mg).[6]
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of powder directly on the ATR crystal.[5]
-
Place the pellet or the ATR accessory in the FTIR spectrometer.
-
Collect the spectrum over a specific wavenumber range, typically 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.[5][6]
-
Analyze the spectrum to identify characteristic absorption bands for phosphate (PO₄³⁻), hydrogen phosphate (HPO₄²⁻), and water (H₂O) groups.
Purpose: To visualize the morphology, particle size, and surface texture of the DCP particles.
Procedure:
-
Mount a small amount of the DCP powder onto an SEM stub using double-sided carbon tape.
-
Sputter-coat the sample with a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.
-
Insert the stub into the SEM chamber.
-
Apply an accelerating voltage (e.g., 15 kV) and adjust the focus and magnification to obtain clear images of the particles.[7]
Quantitative Data Summary
The properties of synthesized dicalcium phosphate can vary significantly depending on the synthesis method and parameters. The following tables summarize typical quantitative data reported in the literature.
| Synthesis Method | Precursors | pH | Temperature (°C) | Resulting Phase | Particle/Crystal Size | Purity (%) | Reference |
| Wet Precipitation | CaCl₂·2H₂O, K₂HPO₄ | 5.0 | Room Temp. | DCPD | ~50 µm (plate-like) | High | [5] |
| Sol-Gel | CaCO₃, H₃PO₄ | - | Room Temp. | NDCP | 26 nm | 100 | [6] |
| Wet Precipitation | Phosphate Rock, H₂SO₄, Ca(OH)₂ | 5.5-5.6 | 30 | DCP | - | 98.20 | |
| Emulsion Synthesis | Ca(NO₃)₂·4H₂O, NH₄H₂PO₄ | - | - | Monetite | 30-90 nm | - | [8] |
NDCP: Nano Dicalcium Phosphate
Visualizations
The following diagrams illustrate key processes and relationships in the synthesis and characterization of dicalcium phosphate.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Controlled synthesis of dicalcium phosphate dihydrate (DCPD) from metastable solutions: insights into pathogenic calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. recentscientific.com [recentscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Crystal Structure and Morphology of Dicalcium Phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and morphology of dicalcium phosphate (B84403) (DCP), a biomaterial of significant interest in the pharmaceutical and biomedical fields. This document delves into the crystallographic properties of its primary anhydrous and hydrated forms—monetite (DCPA) and brushite (DCPD), respectively—as well as the more recently characterized monohydrate (DCPM). Detailed experimental protocols for the synthesis and characterization of these phases are provided, along with insights into controlling their morphology, a critical factor in their application.
Introduction to Dicalcium Phosphate
Dicalcium phosphate, with the chemical formula CaHPO₄, is a member of the calcium phosphate family of minerals.[1] Its various forms are utilized in a range of applications, from excipients in pharmaceutical tablets to components of bone cements and dental materials.[2] The biocompatibility and resorbability of dicalcium phosphate make it a key material in drug delivery systems and tissue engineering. Understanding and controlling its crystal structure and morphology are paramount to optimizing its performance in these applications.
Dicalcium phosphate exists in three main crystalline forms:
-
Anhydrous Dicalcium Phosphate (DCPA) , the mineral monetite, is a thermodynamically stable phase.
-
Dicalcium Phosphate Dihydrate (DCPD) , the mineral brushite, is a hydrated form that is often a precursor in the formation of other calcium phosphates.[3]
-
Dicalcium Phosphate Monohydrate (DCPM) is a more recently discovered metastable phase.[4]
The specific phase and morphology of dicalcium phosphate crystals can significantly influence their dissolution rate, reactivity, and interaction with biological systems.
Crystal Structure of Dicalcium Phosphate Phases
The crystallographic properties of monetite, brushite, and dicalcium phosphate monohydrate are summarized in the tables below. These data are essential for phase identification and for understanding the anisotropic properties of the crystals.
Monetite (Anhydrous Dicalcium Phosphate - DCPA)
Monetite crystallizes in the triclinic system and is characterized by a dense, anhydrous structure.[5][6] A new polymorph of monetite has also been synthesized hydrothermally, crystallizing in the orthorhombic space group Ccm21.[5]
Table 1: Crystallographic Data for Monetite (DCPA)
| Parameter | Triclinic Monetite | Orthorhombic Monetite |
| Crystal System | Triclinic | Orthorhombic |
| Space Group | P-1 | Ccm21 |
| Lattice Parameters | a = 6.910 Å | a = 6.242 Å |
| b = 6.627 Å | b = 6.994 Å | |
| c = 6.998 Å | c = 7.003 Å | |
| α = 96.34° | α = 90° | |
| β = 103.82° | β = 90° | |
| γ = 88.33° | γ = 90° | |
| Unit Cell Volume (V) | 309.2 ų | 305.73 ų |
| Formula Units (Z) | 4 | 4 |
| Calculated Density | 2.929 g/cm³ | Not Reported |
Brushite (Dicalcium Phosphate Dihydrate - DCPD)
Brushite crystallizes in the monoclinic system and its structure contains layers of water molecules.[3][7] This layered structure contributes to its plate-like morphology.
Table 2: Crystallographic Data for Brushite (DCPD)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | Ia (equivalent to Cc) |
| Lattice Parameters | a = 5.812 Å |
| b = 15.180 Å | |
| c = 6.239 Å | |
| β = 116.42° | |
| Unit Cell Volume (V) | 492.6 ų |
| Formula Units (Z) | 4 |
| Calculated Density | 2.31 g/cm³ |
Dicalcium Phosphate Monohydrate (DCPM)
DCPM is a metastable phase that also crystallizes in the monoclinic system. Its structure is layered, similar to brushite.[8]
Table 3: Crystallographic Data for Dicalcium Phosphate Monohydrate (DCPM)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Lattice Parameters | a = 8.0063 Å |
| b = 6.7954 Å | |
| c = 7.7904 Å | |
| β = 91.548° | |
| Unit Cell Volume (V) | 423.5 ų |
| Formula Units (Z) | 4 |
| Calculated Density | Not Reported |
Morphology of Dicalcium Phosphate Crystals
The morphology of dicalcium phosphate crystals is highly dependent on the synthesis conditions. Common morphologies include plate-like, needle-like, and prismatic crystals. For drug development and biomaterial applications, controlling morphology is crucial as it affects properties such as powder flow, compaction, dissolution rate, and cellular response.
-
Plate-like crystals are characteristic of brushite, with the large flat surface corresponding to the (010) crystallographic plane.[9]
-
Needle-like crystals of brushite can be formed at higher pH values (around 6.5-7).[9]
-
Prismatic and disk-shaped microcrystals have been observed for monetite.[4][10]
The synthesis parameters that influence morphology include pH, temperature, reactant concentrations, stirring rate, and the presence of additives or impurities. For instance, in the synthesis of brushite, a lower pH (around 5) favors the formation of plate-like crystals, while a higher pH promotes needle-like morphologies.[9]
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of dicalcium phosphate crystals.
Synthesis Protocols
The following are representative protocols for the synthesis of monetite and brushite.
4.1.1. Precipitation Synthesis of Brushite (Plate-like Morphology) [11]
-
Prepare a phosphate solution: Dissolve 0.033 M of Na₂HPO₄·12H₂O and 0.033 M of NaH₂PO₄·H₂O in 150 mL of deionized water.
-
Adjust pH and temperature: Heat the phosphate solution to 37°C and adjust the pH to 5.0 by adding glacial acetic acid.
-
Prepare a calcium solution: Prepare a 50 mL solution of 0.2 M Ca(CH₃COO)₂·H₂O.
-
Precipitation: Add the calcium solution dropwise (2 mL/min) to the phosphate solution while stirring at 120 rpm.
-
Aging and recovery: After the complete addition of the calcium solution, continue stirring for another 10 minutes.
-
Filtration and drying: Filter the resulting precipitate, wash it with distilled water, and dry it overnight at 37°C.
4.1.2. Hydrothermal Synthesis of Monetite [10]
-
Prepare precursor solution: Dissolve calcium nitrate (B79036) tetrahydrate and ammonium (B1175870) phosphate dibasic in deionized water at room temperature to create a solution with a Ca/P molar ratio of 1.0.
-
pH Adjustment: Adjust the pH of the solution to approximately 3.5. No hydroxide (B78521) precursor is added.
-
Hydrothermal reaction: Transfer the solution to a Teflon-lined stainless steel autoclave.
-
Heating: Heat the autoclave to a desired temperature (e.g., 120-180°C) and maintain it for a specified duration (e.g., 12-24 hours).
-
Cooling and recovery: Allow the autoclave to cool to room temperature naturally.
-
Washing and drying: Collect the precipitate by filtration, wash it thoroughly with deionized water and ethanol (B145695), and dry it in an oven at a suitable temperature (e.g., 60-80°C).
Characterization Protocols
4.2.1. X-ray Diffraction (XRD) Analysis [11][12]
-
Sample Preparation: Gently grind the dicalcium phosphate powder in an agate mortar to ensure a fine and homogeneous powder. Mount the powder on a zero-background sample holder.
-
Instrument Setup: Use a powder diffractometer with Cu Kα radiation (λ = 1.5418 Å).
-
Data Collection: Scan the sample over a 2θ range of 10° to 60° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Data Analysis: Identify the crystalline phases by comparing the experimental diffraction pattern with standard patterns from the JCPDS-ICDD database. Perform Rietveld refinement for quantitative phase analysis and to obtain precise lattice parameters.
4.2.2. Scanning Electron Microscopy (SEM) Analysis [4][12]
-
Sample Mounting: Mount a small amount of the dicalcium phosphate powder onto an aluminum stub using double-sided carbon tape.
-
Coating: For non-conductive samples, sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.
-
Imaging: Place the stub in the SEM chamber. Use an accelerating voltage of 5-15 kV. Acquire images at various magnifications to observe the crystal morphology and surface features.
-
Energy Dispersive X-ray Spectroscopy (EDS): Use the EDS detector to perform elemental analysis of the sample to confirm the Ca/P ratio.
4.2.3. Transmission Electron Microscopy (TEM) Analysis [12][13]
-
Sample Preparation: Disperse a small amount of the dicalcium phosphate powder in a suitable solvent (e.g., ethanol or acetone) using ultrasonication to create a dilute suspension.
-
Grid Preparation: Place a drop of the suspension onto a carbon-coated copper TEM grid and allow the solvent to evaporate completely.
-
Imaging: Insert the grid into the TEM. Use an accelerating voltage of 100-200 kV.
-
Analysis: Acquire bright-field images to observe the size, shape, and morphology of individual crystals or nanoparticles. Obtain selected area electron diffraction (SAED) patterns to determine the crystal structure and lattice parameters of individual crystals.
Visualization of Processes
The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the study of dicalcium phosphate.
Experimental Workflow for Dicalcium Phosphate Characterization
Logical Diagram of Brushite to Octacalcium Phosphate Transformation
References
- 1. X-ray powder diffraction patterns of calcium phosphates analyzed by the Rietveld method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monetite, an important calcium phosphate compound-Its synthesis, properties and applications in orthopedics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of crystallization impacting calcium phosphate cements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structure of brushite, calcium hydrogen orthophosphate dihydrate: a neutron-diffraction investigation - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 8. Introducing the crystalline phase of dicalcium phosphate monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Preparation and Properties of Nanoparticles of Calcium Phosphates With Various Ca/P Ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 13. recentscientific.com [recentscientific.com]
solubility and stability of dicalcium phosphate in aqueous solution
An In-depth Technical Guide to the Solubility and Stability of Dicalcium Phosphate (B84403) in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicalcium phosphate (DCP), with the chemical formula CaHPO₄, is a crucial calcium phosphate salt extensively utilized in various scientific and industrial fields. It serves as a dietary supplement, a food additive, and, significantly, as a key excipient in the pharmaceutical industry for solid dosage forms due to its excellent compressibility and flowability.[1][2] The efficacy and stability of formulations containing DCP are intrinsically linked to its behavior in aqueous environments.
This technical guide provides a comprehensive overview of the solubility and stability of the primary forms of dicalcium phosphate—dihydrate (DCPD) and anhydrous (DCPA)—in aqueous solutions. We will delve into the thermodynamic and kinetic factors governing its dissolution and phase transformation, present quantitative data, detail experimental protocols for its characterization, and discuss the implications for drug development.
Forms of Dicalcium Phosphate
Three primary forms of dicalcium phosphate are recognized[3]:
-
Dicalcium Phosphate Dihydrate (DCPD): CaHPO₄·2H₂O, the mineral form known as brushite. It is a common excipient in pharmaceutical tablets.
-
Dicalcium Phosphate Anhydrous (DCPA): CaHPO₄, the mineral form known as monetite. It is less soluble than DCPD.[4]
-
Dicalcium Phosphate Monohydrate (DCPM): CaHPO₄·H₂O, a more recently discovered, highly metastable phase.[5]
This guide will focus on the two most common forms, DCPD and DCPA. The dihydrate form is generally more water-soluble and less thermally stable than its anhydrous counterpart.
Solubility of Dicalcium Phosphate
The solubility of calcium phosphates is a complex phenomenon governed by solid-solution equilibrium principles.[6][7] Unlike simple salts, the solubility of DCP is not a single value but is highly dependent on the physicochemical properties of the solution, most notably pH.
The Role of pH
All calcium phosphate compounds become more soluble as the pH decreases.[6][7] This is due to the protonation of phosphate ions in solution, which shifts the dissolution equilibrium. As the pH drops, the concentration of HPO₄²⁻ ions decreases as they are converted to H₂PO₄⁻ and H₃PO₄, pulling more of the solid CaHPO₄ into solution to maintain equilibrium. Consequently, the more acidic salts like DCPD and DCPA exhibit a less steep increase in solubility with decreasing pH compared to more basic salts like hydroxyapatite (B223615).[6][7]
Solubility Product Constant (Ksp)
The thermodynamic solubility of a sparingly soluble salt is defined by its solubility product constant (Ksp). The Ksp represents the product of the ionic activities in a saturated solution. For dicalcium phosphate, the dissolution reaction is:
CaHPO₄·2H₂O(s) ⇌ Ca²⁺(aq) + HPO₄²⁻(aq) + 2H₂O(l)
The Ksp expression is: Ksp = {Ca²⁺}{HPO₄²⁻}
However, the calculation is complicated by the formation of ion pairs, such as [CaHPO₄]⁰ and [CaH₂PO₄]⁺, which can lead to an apparent Ksp that varies with pH.[8][9] When these ion pairs are accounted for, a more constant thermodynamic Ksp can be determined. A study at 37.5 °C calculated a mean Ksp for DCPD of 2.19 x 10⁻⁷ .[8][9]
The following table summarizes the Ksp values for various calcium phosphate phases, illustrating their relative thermodynamic stabilities.
| Calcium Phosphate Phase | Formula | Ksp at 25 °C | -log(Ksp) |
| Dicalcium Phosphate Dihydrate (DCPD) | CaHPO₄·2H₂O | 2.77 x 10⁻⁷ | 6.56 |
| Dicalcium Phosphate Anhydrous (DCPA) | CaHPO₄ | 1.26 x 10⁻⁷ | 6.90 |
| Octacalcium Phosphate (OCP) | Ca₈H₂(PO₄)₆·5H₂O | 1.99 x 10⁻⁹⁷ | 96.7 |
| α-Tricalcium Phosphate (α-TCP) | α-Ca₃(PO₄)₂ | 1.58 x 10⁻²⁵ | 24.8 |
| β-Tricalcium Phosphate (β-TCP) | β-Ca₃(PO₄)₂ | 3.98 x 10⁻³⁰ | 29.4 |
| Hydroxyapatite (HAp) | Ca₅(PO₄)₃(OH) | 6.31 x 10⁻⁶⁰ | 59.2 |
| Tetracalcium Phosphate (TTCP) | Ca₄(PO₄)₂O | 1.58 x 10⁻⁴⁴ | 43.8 |
Note: Ksp values can vary between studies due to different experimental conditions and calculation methods.[7][9]
Effect of Temperature
Temperature has a notable effect on DCP solubility. DCPD exhibits a negative thermal coefficient of solubility, meaning it is more soluble at 25°C than at 37.5°C.[8][9] In contrast, the anhydrous form (DCPA) can be preferentially precipitated at higher temperatures (e.g., 50°C).[10]
Stability of Dicalcium Phosphate in Aqueous Solution
In aqueous environments, particularly under neutral or basic conditions, dicalcium phosphate is a metastable phase. It tends to transform into thermodynamically more stable, less acidic calcium phosphate phases, primarily octacalcium phosphate (OCP) and hydroxyapatite (HAp), which is the least soluble calcium phosphate above pH 4.0.[4] This process is known as hydrolysis.
Hydrolysis and Phase Transformation
The transformation of DCP is a critical consideration in both biological and pharmaceutical contexts. The generally accepted pathway involves the dissolution of DCP, followed by the precipitation of a more stable phase.[11]
Caption: Phase transformation pathway of DCPD to the more stable HAp.
The rate and extent of this transformation are influenced by several factors:
-
pH: The hydrolysis of DCP to HAp is inversely related to pH; the process is faster at higher pH values.[12]
-
Temperature: Higher temperatures can accelerate the conversion of DCPD. At temperatures like 45°C and 60°C, DCPD hydrolysis to HAp can be accompanied by the formation of anhydrous DCP (DCPA).[13][14]
-
Solution Composition: The presence of calcium ions (Ca²⁺) in the solution can significantly increase the rate of hydrolysis and the yield of HAp.[15] Conversely, certain additives can be adsorbed onto the surface of calcium phosphates and inhibit these transformations.[16]
-
Kinetic vs. Thermodynamic Control: While HAp is the most thermodynamically stable phase above pH ~4.2, DCPD often precipitates first because it nucleates more easily (kinetic favorability).[4][17] This highlights that DCPD is often a kinetically favored precursor to more stable calcium phosphate phases.[4]
Caption: Key factors influencing the rate of dicalcium phosphate hydrolysis.
Experimental Protocols
Accurate determination of the solubility and stability of DCP requires rigorous experimental control.
Protocol for Solubility Determination (Column Leach Method)
This method is designed to achieve equilibrium while minimizing the transformation to more stable phases.[8][9]
Objective: To determine the solubility isotherm of DCPD over a range of pH values.
Materials:
-
High-purity DCPD powder.
-
Thermostated water bath (e.g., 37.5 ± 0.1 °C).
-
Chromatography column.
-
Peristaltic pump or pressure system for controlled flow.
-
Dilute phosphoric acid solutions of varying concentrations.
-
pH meter, Calcium (Ca) and Phosphorus (P) analytical instrumentation (e.g., ICP-OES or colorimetric assays).
-
CO₂-free atmosphere (e.g., nitrogen gas).
Methodology:
-
Column Preparation: Pack the chromatography column with approximately 5 grams of DCPD powder.
-
Thermostating: Place the column in the thermostated water bath and allow it to reach thermal equilibrium.
-
Leaching: Pass a dilute phosphoric acid solution of a known concentration through the column at a slow, controlled rate (e.g., 25 mL/hour). The leaching is performed under a CO₂-free atmosphere to prevent carbonate incorporation.
-
Equilibrium Confirmation: Monitor the pH and composition of the effluent (the solution exiting the column). Equilibrium is considered reached when these values become constant over time.
-
Sample Collection: Once at equilibrium, collect samples of the effluent under the CO₂-free atmosphere.
-
Analysis: Accurately measure the pH, total calcium concentration, and total phosphate concentration of each effluent sample.
-
Isotherm Construction: Repeat steps 3-6 with phosphoric acid solutions of different concentrations to obtain data points at various pH levels. Plot the log of the total calcium concentration versus the final pH to construct the solubility isotherm.
Caption: Experimental workflow for determining DCPD solubility via column leaching.
Protocol for Stability Assessment (Hydrolysis Study)
This protocol assesses the transformation of DCP into more stable phases over time.[12][18]
Objective: To monitor the phase transformation of DCPD in an aqueous solution.
Materials:
-
High-purity DCPD powder.
-
Reaction vessel with a stirrer, placed in a thermostated bath (e.g., 37°C).
-
pH-stat system (autotitrator) to maintain a constant pH.
-
Aqueous solution (e.g., deionized water, simulated body fluid).
-
Filtration apparatus.
-
Solid-phase characterization instruments: X-ray Diffractometer (XRD), Scanning Electron Microscope (SEM), Fourier-Transform Infrared Spectrometer (FTIR).
-
Liquid-phase analysis instruments for Ca, P, and pH.
Methodology:
-
Setup: Add a known mass of DCPD to a specific volume of the test solution in the reaction vessel at a constant temperature.
-
pH Control: Maintain a constant pH using the pH-stat system, which adds small amounts of acid or base as the reaction proceeds. The hydrolysis of DCPD consumes H⁺, leading to a pH increase that must be counteracted.
-
Sampling: At predetermined time intervals (e.g., 1, 4, 24, 48 hours), withdraw an aliquot of the suspension.
-
Phase Separation: Immediately filter the aliquot to separate the solid phase from the solution.
-
Liquid Analysis: Analyze the filtrate for calcium and phosphate concentrations to monitor changes in the solution composition.
-
Solid Analysis: Wash the collected solid phase (e.g., with deionized water and then ethanol) and dry it (e.g., in a desiccator).
-
Characterization: Analyze the dried solid samples using:
-
Data Interpretation: Correlate the changes in the solid phase composition and morphology with the changes in solution chemistry over time to understand the transformation kinetics.
Implications for Drug Development
The solubility and stability of dicalcium phosphate are not merely academic; they have profound consequences in pharmaceutical formulation.[1]
-
Drug Stability: The crystal water in DCPD can interact with moisture-sensitive active pharmaceutical ingredients (APIs), potentially leading to degradation.[19] Furthermore, the slightly acidic nature of a saturated DCP solution can affect the stability of pH-sensitive APIs.
-
Dissolution and Bioavailability: As a relatively insoluble excipient, DCP can influence the dissolution rate of the drug product. In the acidic environment of the stomach, DCP solubility increases, which can aid in tablet disintegration and drug release.
-
Formulation Consistency: The potential for phase transformation of DCP under certain storage conditions (high humidity, temperature) could alter the physical properties of the tablet over its shelf life. The presence of anhydrous DCPA as an impurity can accelerate the dehydration of DCPD.[19]
-
Excipient Compatibility: The basic nature of the transformation products (HAp) could create micro-environmental pH changes within a tablet, potentially impacting API stability. Careful preformulation studies are essential to ensure compatibility between DCP and the chosen API.[20][21]
Conclusion
Dicalcium phosphate is a complex excipient whose behavior in aqueous solutions is dictated by a delicate interplay of thermodynamic and kinetic factors. Its solubility is highly dependent on pH, and its inherent metastability leads to transformation into more stable phases like hydroxyapatite. For researchers, scientists, and drug development professionals, a thorough understanding of these properties is paramount. By carefully controlling formulation parameters and conducting rigorous stability and solubility studies using established protocols, the risks associated with DCP's aqueous behavior can be mitigated, ensuring the development of stable, safe, and effective pharmaceutical products.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. impactfactor.org [impactfactor.org]
- 3. Dicalcium phosphate - Wikipedia [en.wikipedia.org]
- 4. Calcium Orthophosphates: Crystallization and Dissolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. karger.com [karger.com]
- 7. bio.umass.edu [bio.umass.edu]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. Solubility of CaHPO4 · 2H2O and Formation of Ion Pairs in the System Ca(OH)2− H3PO4 − H2O at 37.5 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The hydrolysis of anhydrous dicalcium phosphate into hydroxyapatite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hydrolysis of dicalcium phosphate dihydrate to hydroxyapatite - ProQuest [proquest.com]
- 14. Hydrolysis of dicalcium phosphate dihydrate to hydroxyapatite | Semantic Scholar [semanticscholar.org]
- 15. Effect of calcium ions on hydroxyapatite formation from the hydrolysis of anhydrous dicalcium phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Regulation of calcium phosphate phase transition kinetics in aqueous solution via additives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Calcium phosphate phase transformations in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Dicalcium phosphate dihydrate for direct compression: Characterization and intermanufacturer variability | Semantic Scholar [semanticscholar.org]
- 21. vivion.com [vivion.com]
A Technical Guide to the Biological Role of Dicalcium Phosphate in Bone Mineralization
Audience: Researchers, scientists, and drug development professionals.
Abstract: Dicalcium phosphate (B84403) (DCP), existing in both anhydrous (DCPA, monetite) and dihydrate (DCPD, brushite) forms, is a critical intermediate in bone mineralization and a key component in advanced biomaterials for bone regeneration. Due to its biocompatibility, osteoconductivity, and favorable resorption kinetics, DCP serves as a precursor to the formation of hydroxyapatite (B223615) (HA), the principal mineral component of bone. This technical guide provides an in-depth analysis of the multifaceted role of DCP in bone formation, detailing its physicochemical properties, its influence on cellular behavior, and the signaling pathways it modulates. We present a synthesis of current research, including quantitative data on its efficacy, detailed experimental protocols for its study, and its applications in regenerative medicine and drug delivery.
Introduction: The Role of Calcium Phosphates in Bone Regeneration
Bone defects resulting from trauma, disease, or surgical intervention present a significant clinical challenge. While autografts remain the gold standard, their use is limited by donor site morbidity and availability. This has spurred the development of synthetic bone graft substitutes, among which calcium phosphate (CaP) based biomaterials are prominent due to their chemical similarity to the inorganic component of natural bone.[1] These materials are not merely inert fillers but active participants in the healing process, offering properties like osteoconductivity and, in some cases, osteoinductivity.[1][2]
Among the various phases of calcium phosphate, dicalcium phosphate (DCP) is of particular interest. It is often found as a transient precursor phase in the biological mineralization process.[3][4] Unlike the more stable and less soluble hydroxyapatite, DCP's higher solubility under physiological conditions allows for a more dynamic interaction with the biological environment, releasing essential ions that influence cell behavior and gradually being replaced by new bone tissue.[5][6] This guide focuses on the specific biological functions of dicalcium phosphate, from its fundamental role as a mineral precursor to its modulation of cellular signaling pathways that drive bone formation.
Physicochemical Properties of Dicalcium Phosphate
Dicalcium phosphate exists in two primary forms relevant to bone mineralization:
-
Dicalcium Phosphate Dihydrate (DCPD, Brushite, CaHPO₄·2H₂O): DCPD is a hydrated crystalline form of dicalcium phosphate.[1] It is often used as a component in bone cements because of its biocompatibility and ability to promote mineralization.[1] However, the conversion of excessive DCPD to hydroxyapatite in vivo can release acidic byproducts, potentially causing an inflammatory response.[1]
-
Dicalcium Phosphate Anhydrous (DCPA, Monetite, CaHPO₄): As the anhydrous form, DCPA has lower solubility than DCPD.[1] It does not form in vivo under normal physiological conditions but is frequently used in the formulation of bone cements when mixed with other calcium phosphates.[1][7] Monetite is considered more resorbable than brushite under physiological conditions, which is a promising characteristic for enhancing bone fracture healing.[6]
Both forms are considered acidic calcium phosphates and are metastable, meaning they can convert to more stable phases like hydroxyapatite over time, a crucial aspect of their biological function.[1][5]
The Role of Dicalcium Phosphate in the Mineralization Cascade
The primary role of DCP in bone formation is its function as a transient, soluble precursor to hydroxyapatite.
Precursor to Hydroxyapatite (HA)
Bone mineral is primarily composed of a non-stoichiometric, carbonate-substituted hydroxyapatite. The formation of this stable mineral phase is not a direct precipitation event but a multi-step process where less stable precursors are formed and subsequently transform. In vitro studies of osteoblast-mediated mineralization have identified DCPD-like phases as initial mineral deposits.[4] These precursors are later converted to HA.[4] This transformation can occur through hydrolysis, where DCP reacts with water to form the more thermodynamically stable HA.[8] The pH of the local environment strongly influences the rate of this conversion and the morphology of the resulting HA crystals.[8]
Caption: Transformation pathway of Dicalcium Phosphate to mature bone mineral.
Ion Release and its Biological Impact
The gradual dissolution of DCP-based materials releases calcium (Ca²⁺) and phosphate (PO₄³⁻) ions into the local microenvironment. These ions are not merely building blocks for new mineral but also act as signaling molecules that directly influence the behavior of bone cells.[1][9]
-
Calcium Ions (Ca²⁺): Ca²⁺ is a critical secondary messenger in numerous cellular processes. Increased local concentrations of Ca²⁺ can promote the maturation and calcification of bone tissue.[1] Specifically, Ca²⁺ has been shown to activate signaling pathways like the ERK1/2 pathway, which promotes osteoblastic bone formation, and the PI3K/Akt pathway, which can increase the lifespan of osteoblasts.[1]
-
Phosphate Ions (PO₄³⁻): Phosphate ions are essential for the synthesis of proteins, nucleic acids, and ATP.[1] In bone, they are integral to the structure of HA.[1] Elevated phosphate levels can stimulate the differentiation and growth of osteoblasts through pathways such as IGF-1 and ERK1/2.[1] The release of these ions from resorbable DCP materials promotes the expression of key osteogenic genes, including Collagen Type I (Col-I), Alkaline Phosphatase (ALP), Osteopontin (OPN), Osteocalcin (OCN), and RunX2.[1]
Cellular Interactions and Signaling Pathways
Dicalcium phosphate's influence on bone mineralization is mediated through its direct and indirect effects on osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).
Osteoblast Proliferation and Differentiation
Materials rich in dicalcium phosphate have been shown to enhance the activity of osteoblasts. In vitro studies demonstrate that bone progenitor cells cultured on DCP-rich surfaces exhibit higher cell viability and increased alkaline phosphatase (ALP) activity, an early marker of osteoblast differentiation, compared to conventional calcium phosphate cements.[10] The release of calcium and phosphate ions is a key driver of this process, activating specific signaling cascades within the cells.[1]
Osteoclast Activity and Resorption
Bone remodeling is a balanced process of formation and resorption. The resorbability of an implant material is crucial for its replacement by new bone. Dicalcium phosphate cements are known to be resorbable.[11] This resorption is not just a chemical dissolution but is also mediated by osteoclasts. However, the local ion concentration can also modulate osteoclast activity. High concentrations of phosphate ions released from calcium phosphate materials have been shown to inhibit osteoclast differentiation and function.[12] This effect is partly mediated by inhibiting the interaction between RANKL and its receptor RANK, a critical step in osteoclastogenesis.[12] This suggests that the composition of DCP materials can be tuned to control the rate of resorption and maintain a balance that favors net bone formation.
Key Signaling Pathways
The ionic dissolution products of dicalcium phosphate, particularly Ca²⁺ and PO₄³⁻, trigger specific intracellular signaling pathways that promote osteogenesis. One of the most consistently reported pathways is the Extracellular signal-Regulated Kinase (ERK1/2) pathway.
-
ERK1/2 Pathway Activation: Both calcium and phosphate ions contribute to the activation of the ERK1/2 signaling cascade in osteoblasts.[1][13][14] This activation leads to the phosphorylation of transcription factors like Runx2, a master regulator of osteoblast differentiation.[14] The subsequent upregulation of osteogenic genes (e.g., OPN, OCN) drives the synthesis of bone matrix proteins and subsequent mineralization.[1][13]
Caption: Ion-mediated activation of the ERK1/2 pathway in osteoblasts.
Quantitative Analysis of Dicalcium Phosphate's Efficacy
The effectiveness of dicalcium phosphate in promoting bone formation has been quantified in numerous studies. The following tables summarize key findings from the literature.
Table 1: In Vitro Performance of Dicalcium Phosphate-Based Cements
| Parameter | Control CPC (c-CPC) | DCP-Rich CPC | Finding | Citation |
|---|---|---|---|---|
| Setting Time (min) | 82 ± 6 | 17 ± 1 | DCPD-based cement sets significantly faster. | [15] |
| Injectability (%) | ~50% | 98 ± 1% (with HPMC) | Additives dramatically improve injectability for clinical use. | [15] |
| Cell Viability | Lower | Higher | DCP-rich surfaces better support bone progenitor cell viability. | [10] |
| ALP Activity | Lower | Higher | DCP-rich surfaces significantly enhance osteoblast differentiation. |[10] |
Table 2: In Vivo Performance of Dicalcium Phosphate-Based Grafts
| Parameter | Brushite Graft | Monetite Grafts | Finding | Citation |
|---|---|---|---|---|
| Resorption | Lower (underwent transformation to less soluble HA) | Higher | Monetite resorbs faster, allowing for quicker replacement by bone. | [11] |
| New Bone Formation | Lower | Higher | Faster resorption of monetite correlated with more new bone formation. | [11] |
| Bone Density | Baseline | Increased (p < 0.05) | Dietary supplementation with DCP increased bone density in elderly females. |[16] |
Experimental Methodologies
Reproducible and standardized experimental protocols are essential for evaluating the biological performance of dicalcium phosphate materials.
Synthesis of Dicalcium Phosphate Anhydrous (DCPA)
A common method for synthesizing DCPA powder is co-precipitation. This technique allows for control over particle size and stoichiometry.
Protocol: Co-precipitation Synthesis of DCPA [17]
-
Prepare Precursor Solutions:
-
Solution 1: Dissolve calcium nitrate (B79036) tetrahydrate (Ca(NO₃)₂·4H₂O) in deionized water.
-
Solution 2: Dissolve diammonium hydrogen phosphate ((NH₄)₂HPO₄) in deionized water.
-
-
Reaction: Heat both solutions to 90°C with stirring. Slowly add Solution 1 to Solution 2 while maintaining the temperature and continuously stirring for 30 minutes to allow for the precipitation of DCPA.
-
Washing: After the reaction, filter the precipitate and wash it repeatedly with deionized water to remove any unreacted precursors or byproducts.
-
Drying: Dry the washed powder in an oven at a controlled temperature (e.g., 80°C) for 24 hours.
-
Characterization: Analyze the final powder using X-ray Diffraction (XRD) to confirm the crystalline phase (monetite) and Fourier-transform infrared spectroscopy (FTIR) to identify characteristic functional groups.
Caption: Experimental workflow for the co-precipitation synthesis of DCPA.
In Vitro Osteoblast Mineralization Assay
This assay evaluates the ability of a dicalcium phosphate material to support osteoblast differentiation and matrix mineralization.
Protocol: Osteoblast Culture and Mineralization Analysis [4][18]
-
Material Preparation: Prepare sterile discs or scaffolds of the dicalcium phosphate material to be tested and place them in a 24-well cell culture plate.
-
Cell Seeding: Seed osteoprogenitor cells (e.g., rat calvarial osteoblasts, MC3T3-E1, or human mesenchymal stem cells) onto the material surface at a defined density (e.g., 3x10⁵ cells/well).[18] Culture in a standard growth medium.
-
Induction of Mineralization: After 24 hours (to allow for cell attachment), switch to an osteogenic medium containing ascorbic acid and β-glycerophosphate.[4] Culture for a period ranging from 3 to 21 days, changing the medium every 2-3 days.
-
Analysis of Osteogenic Markers (at various time points):
-
Alkaline Phosphatase (ALP) Activity: Lyse the cells and perform a colorimetric assay to measure ALP activity, an early marker of osteogenesis.
-
Gene Expression: Extract RNA and perform Real-Time PCR (RT-PCR) to quantify the expression of osteogenic genes like COL1, ALP, OPN, and OCN.[18]
-
-
Analysis of Mineral Deposition:
-
Histological Staining: Fix the cultures and stain with Alizarin Red S, which binds to calcium deposits, to visualize mineralized nodules.
-
SEM-EDX: Use Scanning Electron Microscopy (SEM) to observe the morphology of the deposited mineral and Energy-Dispersive X-ray Spectroscopy (EDX) to confirm its elemental composition (Calcium and Phosphorus).[18]
-
Applications in Drug Development and Regenerative Medicine
The unique properties of dicalcium phosphate make it a versatile platform for various biomedical applications.
-
Injectable Bone Cements: DCPD is a key component in self-setting calcium phosphate cements.[5][15] These cements can be injected as a paste via minimally invasive techniques to fill irregular bone defects, where they harden in situ and gradually remodel into new bone.[15]
-
Bone Grafts and Scaffolds: Porous scaffolds made from dicalcium phosphate (often in combination with other CaP phases like β-TCP) provide a template for bone ingrowth.[1] Their controlled resorption profile is designed to match the rate of new bone formation.[17]
-
Drug Delivery Vehicles: The porous structure and ion-exchange capabilities of calcium phosphates make them excellent carriers for therapeutic agents.[2] They have been successfully used to deliver a range of molecules to enhance bone repair, including:
Conclusion
Dicalcium phosphate plays a pivotal and dynamic role in bone mineralization. It functions as a critical, resorbable precursor to stable hydroxyapatite, and its dissolution products—calcium and phosphate ions—act as potent signaling molecules that actively guide the behavior of bone cells. By stimulating osteoblast proliferation and differentiation through pathways such as ERK1/2, while also modulating osteoclast activity, DCP-based materials create a favorable microenvironment for bone regeneration. The ability to tailor its resorption rate and incorporate therapeutic agents makes dicalcium phosphate a cornerstone material for the development of next-generation bone grafts, cements, and drug delivery systems aimed at accelerating and improving clinical outcomes in bone repair.
References
- 1. Calcium Phosphate-Based Biomaterials for Bone Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium Phosphate Nanoparticles for Therapeutic Applications in Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Critical and diverse roles of phosphates in human bone formation - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/C9TB02011J [pubs.rsc.org]
- 4. Identification of dicalcium phosphate dihydrate deposited during osteoblast mineralization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. sphinxsai.com [sphinxsai.com]
- 8. The hydrolysis of anhydrous dicalcium phosphate into hydroxyapatite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 10. Osteoregenerative capacities of dicalcium phosphate-rich calcium phosphate bone cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of processing conditions of dicalcium phosphate cements on graft resorption and bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Calcium phosphate-based materials regulate osteoclast-mediated osseointegration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The emergence of phosphate as a specific signaling molecule in bone and other cell types in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Injectable and rapid-setting calcium phosphate bone cement with dicalcium phosphate dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of supplementation of the diets with calcium and calcium-rich foods on bone density of elderly females with osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, Characterization, and Biological Performances of Magnesium-Substituted Dicalcium Phosphate Anhydrous - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A facile in vitro model to study rapid mineralization in bone tissues - PMC [pmc.ncbi.nlm.nih.gov]
difference between dicalcium phosphate dihydrate and anhydrous forms
An In-Depth Technical Guide to the Core Differences Between Dicalcium Phosphate (B84403) Dihydrate and Anhydrous Forms
For Researchers, Scientists, and Drug Development Professionals
I. Executive Summary
Dicalcium phosphate (DCP), a prevalent excipient in the pharmaceutical and food industries, primarily exists in two forms: dicalcium phosphate dihydrate (DCPD) and dicalcium phosphate anhydrous (DCPA). The presence of two water molecules in the crystalline structure of DCPD results in significant distinctions in the physicochemical and functional properties between the two forms. This technical guide provides a comprehensive comparison of DCPD and DCPA, including quantitative data, detailed experimental protocols for synthesis and characterization, and visual representations of key processes and relationships to aid in the selection of the appropriate form for specific research, development, and manufacturing applications.
II. Chemical and Physical Properties: A Quantitative Comparison
The core differences between DCPD and DCPA originate from their distinct chemical compositions and crystalline structures. These variations are summarized in the tables below, providing a clear comparison of their key properties.
Table 1: General and Chemical Properties
| Property | Dicalcium Phosphate Dihydrate (DCPD) | Dicalcium Phosphate Anhydrous (DCPA) |
| Chemical Formula | CaHPO₄·2H₂O[1] | CaHPO₄[2] |
| Molecular Weight | 172.09 g/mol [1] | 136.06 g/mol [2] |
| Appearance | White, odorless, crystalline powder[1] | White, odorless powder[2] |
| Crystal System | Monoclinic[3] | Triclinic |
Table 2: Physical Properties
| Property | Dicalcium Phosphate Dihydrate (DCPD) | Dicalcium Phosphate Anhydrous (DCPA) |
| Density | 2.31 g/cm³ | 2.929 g/cm³ |
| Solubility in Water | 0.02 g/100 mL | 0.02 g/100 mL |
| Solubility in Acid | Soluble in dilute acids[1] | Soluble in dilute acids[4] |
| Hygroscopicity | Non-hygroscopic[3] | Non-hygroscopic[2] |
| Thermal Stability | Loses water of crystallization when heated to 75℃.[1] | More physically stable than the dihydrate form.[5] |
III. Functional Properties in Pharmaceutical Formulations
The disparities in their physical characteristics have a direct and significant impact on the functionality of DCPD and DCPA as pharmaceutical excipients, especially in the context of solid dosage form manufacturing.
Table 3: Pharmaceutical Functional Properties
| Property | Dicalcium Phosphate Dihydrate (DCPD) | Dicalcium Phosphate Anhydrous (DCPA) |
| Flow Properties | Good, free-flowing. | Excellent flowability.[2] |
| Compressibility | Good compressibility.[6] | Excellent compressibility, leading to strong tablets.[2] |
| Use in Direct Compression | Widely used as a direct compression excipient.[6] | Also widely used and often preferred due to its stability.[2] |
| Drug Compatibility | The water of hydration may be incompatible with moisture-sensitive drugs.[5] | Generally more suitable for formulations with moisture-sensitive active pharmaceutical ingredients.[5] |
| Use in Controlled-Release | Utilized in matrix-type tablets to achieve sustained drug release.[7][8] | Also employed in the formulation of controlled-release dosage forms.[7] |
IV. Experimental Protocols
Synthesis of Dicalcium Phosphate Dihydrate (DCPD)
Principle: DCPD is synthesized through a precipitation reaction between a soluble calcium salt and phosphoric acid under controlled temperature and pH conditions to favor the formation of the dihydrate crystalline structure.
Materials:
-
Calcium carbonate (CaCO₃) or Calcium chloride dihydrate (CaCl₂·2H₂O)
-
Orthophosphoric acid (H₃PO₄)
-
Sodium hydroxide (B78521) solution (for pH adjustment)
-
Deionized water
Procedure:
-
An aqueous suspension of calcium carbonate is prepared in a reactor.[9]
-
Diluted orthophosphoric acid is added slowly to the suspension while maintaining the temperature below 40°C.[5]
-
The pH of the reaction mixture is carefully controlled and maintained in the acidic range (typically between 3.5 and 6.0) through the controlled addition of the reactants and, if necessary, a basic solution like sodium hydroxide.[9]
-
The reaction mixture is stirred for a defined period (e.g., 10-20 minutes) after the addition of reactants is complete to allow for crystallization.[9]
-
The resulting precipitate of dicalcium phosphate dihydrate is then separated from the reaction mixture by filtration, washed with deionized water, and dried at a temperature below 75°C to prevent the loss of hydration water.[9]
Synthesis of Dicalcium Phosphate Anhydrous (DCPA)
Principle: DCPA can be produced either by direct precipitation at elevated temperatures or through the thermal dehydration of DCPD.
Method 1: Direct Precipitation
-
Substantially dry calcium oxide or calcium hydroxide is added to aqueous phosphoric acid (40-80% H₃PO₄).[10]
-
The reaction temperature is maintained at a sufficiently high level to ensure the formation of dicalcium phosphate substantially free from water of crystallization.[10]
-
The resulting product is a viscous aqueous paste containing 45-65% by weight of DCPA.[10]
-
The DCPA is then dried to remove excess water.
Method 2: Dehydration of DCPD
-
Dicalcium phosphate dihydrate powder is heated at a temperature sufficient to produce anhydrous dicalcium phosphate.[11]
-
The dehydration is typically conducted at a temperature and for a time sufficient to reduce the Loss on Ignition (L.O.I.) at 800°C to between 6.6% and 11%.[11]
-
The resulting thermally dehydrated dicalcium phosphate powder is then ready for further processing.
Characterization Methods
a. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Principle: These thermal analysis techniques are employed to evaluate the thermal stability and composition of the materials. TGA measures mass changes as a function of temperature, while DSC measures the heat flow associated with thermal transitions.
Procedure:
-
A baseline is established by running the experiment with an empty sample crucible through the desired temperature program in a defined gas atmosphere.[12]
-
A precisely weighed sample (typically 5-10 mg) is placed into the sample crucible.[13]
-
The sample is subjected to the same temperature program as the baseline, and the changes in mass (TGA) and heat flow (DSC) are recorded.[12]
-
Expected Results: DCPD will exhibit a distinct two-step mass loss in the TGA curve corresponding to the loss of its two water molecules, accompanied by endothermic peaks in the DSC thermogram. DCPA will show no significant mass loss until much higher temperatures, indicating its anhydrous nature and greater thermal stability.
b. X-Ray Diffraction (XRD)
Principle: XRD is a non-destructive technique used to identify the crystalline phases of a material by analyzing the diffraction pattern produced when it is irradiated with X-rays.
Procedure:
-
A powdered sample of the material is prepared and mounted in the diffractometer.
-
The sample is irradiated with a monochromatic X-ray beam at various angles of incidence.
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
The resulting diffraction pattern is a fingerprint of the crystalline structure.
-
Expected Results: The XRD patterns for DCPD and DCPA are unique. By comparing the experimental pattern to standard reference patterns from the Joint Committee on Powder Diffraction Standards (JCPDS) database, the specific form can be unequivocally identified.
c. Particle Size Analysis
Principle: Laser diffraction is a widely used technique for determining the particle size distribution of powders. It operates on the principle that particles scatter light at an angle that is inversely proportional to their size.
Procedure:
-
A representative sample of the powder is dispersed in either a liquid or a gas stream.
-
This dispersion is passed through a laser beam.
-
The scattered light is detected by a series of detectors at different angles.
-
A mathematical model (Mie or Fraunhofer theory) is used to convert the scattered light pattern into a particle size distribution.[14]
-
Expected Results: The particle size distribution is a critical parameter that influences the flowability and compressibility of the powder. Pharmaceutical grades of both DCPD and DCPA are available in various particle sizes to suit different formulation requirements, such as direct compression.
V. Visualizations
Caption: Interconversion relationship between DCPD and DCPA.
Caption: Simplified workflows for the synthesis of DCPD and DCPA.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. US5024825A - Process for the preparation of dicalcium phosphate - Google Patents [patents.google.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Calcium phosphates in pharmaceutical tableting. 2. Comparison of tableting properties [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of excipient type and level on drug release from controlled release tablets containing HPMC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US5427756A - Process for the preparation of a dicalcium phosphate dihydrate suitable for use in toothpastes - Google Patents [patents.google.com]
- 10. US3829562A - Dicalcium phosphate and its method of preparation - Google Patents [patents.google.com]
- 11. US4675188A - Granular anhydrous dicalcium phosphate compositions suitable for direct compression tableting - Google Patents [patents.google.com]
- 12. fpe.umd.edu [fpe.umd.edu]
- 13. researchgate.net [researchgate.net]
- 14. static.horiba.com [static.horiba.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Monetite (Anhydrous Dicalcium Phosphate)
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Monetite (CaHPO₄), also known as anhydrous dicalcium phosphate (B84403) (DCPA), is a member of the calcium phosphate (CaP) family of bioceramics.[1] It is distinguished from its hydrated counterpart, brushite (CaHPO₄·2H₂O), by the absence of structural water. This difference imparts greater stability and slower degradation kinetics, making monetite a material of significant interest for orthopedic and dental applications.[2][3] Its biocompatibility, osteoconductivity, and resorbability under physiological conditions have positioned it as a valuable component in bone cements, implant coatings, and scaffolds for tissue engineering.[1][4][5]
This technical guide provides a comprehensive overview of the core physicochemical properties of monetite, detailed experimental protocols for its characterization, and insights into its biological interactions, tailored for professionals in research and drug development.
Physical Properties
Monetite's physical characteristics are foundational to its performance as a biomaterial. It typically presents as a white or colorless crystalline solid.[6][7] Its morphology often consists of minute, plate-like crystals that can form massive aggregates or crusts.[7][8]
Table 1: Summary of Physical Properties of Monetite
| Property | Value | References |
| Crystal System | Triclinic | [6][7][9] |
| Space Group | Pī | [6][9] |
| Cell Parameters | a ≈ 6.91 Å, b ≈ 6.63 Å, c ≈ 7.00 Å | [2][7][9] |
| α ≈ 96.34°, β ≈ 103.82°, γ ≈ 88.33° | [2][7][9] | |
| Unit Cell Volume | ~309 ų | [7] |
| Molecules per Unit Cell (Z) | 4 | [6][7][10] |
| Calculated Density | ~2.93 g/cm³ | [6][7] |
| Color | Colorless, white, light yellow | [6][7] |
| Hardness (Mohs) | 3.5 | [7] |
| Lustre | Sub-vitreous, resinous, waxy | [7] |
| Diaphaneity | Transparent to translucent | [6] |
Chemical Properties
Monetite is a dibasic calcium phosphate with a calcium-to-phosphorus (Ca/P) molar ratio of 1.0.[11] Its chemical behavior, particularly its solubility, is highly dependent on the pH of the surrounding medium.
Table 2: Summary of Chemical Properties of Monetite
| Property | Value / Description | References |
| Chemical Formula | CaHPO₄ | [6] |
| Molecular Weight | 136.06 g/mol | [6] |
| Composition | Ca: 29.46%, P: 22.77%, H: 0.74%, O: 47.04% | [6][7] |
| Ca/P Molar Ratio | 1.0 | [11] |
| Solubility in Water | Practically insoluble (~0.02 g/100 mL at 25°C) | [12] |
| Solubility in Acid | More soluble in acidic solutions than in neutral or basic media.[13][14] | |
| Dissolution Behavior | Dissolution can be incongruent, leading to the formation of a thin, apatitic surface layer.[15] |
The solubility of monetite is a critical factor in its biological performance, influencing ion release, resorption rate, and interaction with cells.[3][16] In aqueous environments, monetite is less soluble than brushite but more soluble than hydroxyapatite, particularly at physiological pH.[3][17] The release of calcium and phosphate ions from monetite scaffolds plays a significant role in modulating osteoblastic differentiation.[5]
Thermal Properties
Monetite is the anhydrous form of dicalcium phosphate and is central to the thermal decomposition pathway of its hydrated precursor, brushite. When heated, monetite itself undergoes further transformation at higher temperatures.
Table 3: Thermal Decomposition Behavior of Monetite and its Precursor
| Temperature Range | Process | Product(s) | References |
| ~130°C - 220°C | Dehydration of Brushite (CaHPO₄·2H₂O) | Monetite (CaHPO₄) + Amorphous Calcium Phosphate | [9][18][19] |
| ~350°C - 420°C | Condensation of HPO₄²⁻ ions | γ-Calcium Pyrophosphate (γ-Ca₂P₂O₇) | [9][18][19] |
| ~700°C | Phase Transformation | β-Calcium Pyrophosphate (β-Ca₂P₂O₇) | [9][18] |
| ~1200°C | Phase Transformation | α-Calcium Pyrophosphate (α-Ca₂P₂O₇) | [9][18] |
The conversion of brushite to monetite is typically complete by 220°C, though the exact temperature can depend on the heating rate.[9][18] The subsequent transformation of monetite to calcium pyrophosphate involves the loss of the remaining proton from the hydrogen phosphate group.[18][19]
Spectroscopic Properties
Spectroscopic techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are essential for identifying monetite and distinguishing it from other calcium phosphate phases. The spectra are characterized by the vibrational modes of the phosphate (PO₄³⁻) and hydrogen phosphate (HPO₄²⁻) groups.
Table 4: Characteristic FTIR Absorption Bands for Monetite
| Wavenumber (cm⁻¹) | Assignment | References |
| ~3400 | O-H stretching (adsorbed H₂O) | [20] |
| ~2900 | P-OH stretching | [21] |
| ~1650 | H-O-H bending (adsorbed H₂O) | [20] |
| 1152 - 1089 | P-O stretching (PO₄³⁻) | [10] |
| ~950 | P-O stretching (PO₄³⁻) | [10] |
| ~890 | P-O(H) stretching | [21] |
| 650 - 500 | O-P-O bending (PO₄³⁻) | [21] |
The absence of strong water bands around 3500 cm⁻¹ and 1630 cm⁻¹, which are characteristic of brushite, is a key indicator of the formation of anhydrous monetite.[22]
Experimental Protocols
Synthesis of Monetite via Dehydration
This protocol describes a common laboratory method for synthesizing monetite by the thermal dehydration of brushite.
-
Brushite Preparation: Prepare brushite (CaHPO₄·2H₂O) via a precipitation reaction by mixing an aqueous solution of calcium nitrate (B79036) (Ca(NO₃)₂) with a solution of diammonium hydrogen phosphate ((NH₄)₂HPO₄) at a controlled pH (typically between 5 and 6).
-
Washing: Filter the resulting white precipitate and wash it thoroughly with deionized water to remove any unreacted ions.
-
Drying/Dehydration: Dry the washed brushite precipitate in an oven. To convert it to monetite, heat the powder at a temperature between 180°C and 220°C for several hours.[9][18] The completion of the conversion can be monitored by TGA or confirmed post-synthesis by XRD.
-
Characterization: Confirm the final product's phase purity using XRD and FTIR spectroscopy.
X-ray Diffraction (XRD) Analysis
XRD is used to confirm the crystalline phase and purity of the synthesized monetite.
-
Sample Preparation: Gently grind the monetite powder to a fine, homogenous consistency. Pack the powder into a sample holder, ensuring a flat, smooth surface.
-
Instrument Setup: Use a powder diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å).
-
Data Collection: Scan the sample over a 2θ range of 5° to 75° with a step size of 0.02° and an appropriate counting time per step.[2][23]
-
Data Analysis: Compare the resulting diffraction pattern with standard diffraction files for monetite (e.g., ICDD card No. 01-071-1759 or 09-0080) to identify characteristic peaks and confirm phase purity.[4][8] Rietveld refinement can be used for quantitative phase analysis and to determine lattice parameters.[18]
Solubility Measurement
This protocol outlines a method to determine the solubility of monetite in a specific medium.
-
Medium Preparation: Prepare the desired aqueous solution (e.g., deionized water, phosphate-buffered saline, or a specific cell culture medium). Adjust the pH to the target value.
-
Equilibration: Add an excess of monetite powder to the solution in a sealed container. Agitate the suspension at a constant temperature (e.g., 37°C for biological relevance) for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.[24]
-
Separation: After equilibration, separate the solid phase from the solution by filtration (using a 0.22 µm filter) or centrifugation.
-
Analysis: Measure the pH of the supernatant. Determine the concentrations of calcium and phosphate ions in the supernatant using techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for calcium and the colorimetric molybdenum blue method for phosphate.[16]
-
Calculation: Use the measured ion concentrations to calculate the ion activity product and determine the solubility under the tested conditions.
Biological Interactions and Signaling Pathways
Monetite's utility in drug development and tissue engineering stems from its favorable interactions with biological systems. It is biocompatible and supports the adhesion, proliferation, and differentiation of osteoblastic cells.[5][16] The dissolution of monetite and the subsequent local increase in calcium (Ca²⁺) and phosphate (PO₄³⁻) ion concentrations are key to its bioactivity.[4][16]
Elevated extracellular Ca²⁺ concentrations can trigger intracellular signaling cascades that promote osteogenic differentiation in mesenchymal stem cells (MSCs). One such pathway involves the activation of calmodulin-dependent protein kinase type II α (CaMKIIα), which can, in turn, modulate the activity of transcription factors like CREB (cAMP response element-binding protein) and signaling molecules such as ERK1/2 (extracellular signal-related kinase 1/2), ultimately leading to the expression of osteogenic genes.[5]
Applications in Drug Development
The porous structure and resorbable nature of monetite make it an excellent candidate for local drug delivery systems.[25] Monetite-based cements can be loaded with therapeutic agents such as antibiotics, anti-inflammatory drugs, or growth factors.[1][25] The degradation of the monetite matrix provides a mechanism for the sustained release of the incorporated molecules directly at the target site, such as a bone defect or fracture.[25] This localized delivery can enhance therapeutic efficacy while minimizing systemic side effects. The ability to functionalize monetite by doping its structure with ions like strontium (Sr²⁺) or zinc (Zn²⁺) further expands its therapeutic potential by adding osteoinductive or antimicrobial properties.[2][3]
References
- 1. Monetite, an important calcium phosphate compound-Its synthesis, properties and applications in orthopedics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro osteoinductive potential of porous monetite for bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monetite Mineral Data [webmineral.com]
- 7. mindat.org [mindat.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 10. researchgate.net [researchgate.net]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. oraclechemicals.com [oraclechemicals.com]
- 13. geo.unibe.ch [geo.unibe.ch]
- 14. Formation of brushite, monetite and whitlockite during equilibration of human enamel with acid solutions at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Surface modification of monetite in water at 37 °C: characterisation by XPS - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Cytocompatibility of brushite and monetite cell culture scaffolds made by three-dimensional powder printing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Probing the Structure, Cytocompatibility, and Antimicrobial Efficacy of Silver-, Strontium-, and Zinc-Doped Monetite - PMC [pmc.ncbi.nlm.nih.gov]
- 24. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 25. Sustained release of small molecules from carbon nanotube-reinforced monetite calcium phosphate cement - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermal Decomposition of Dicalcium Phosphate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of dicalcium phosphate (B84403) dihydrate (CaHPO₄·2H₂O), commonly known as DCPD or brushite. Understanding the thermal behavior of DCPD is critical in various fields, including pharmaceutical drug development, biomaterial science, and industrial chemical processing, where it is frequently used as an excipient or a precursor material. This document outlines the sequential transformations, intermediate products, and the experimental methodologies used to characterize this process.
The Thermal Decomposition Pathway
The thermal decomposition of dicalcium phosphate dihydrate is a multi-step process involving dehydration and subsequent condensation reactions. When subjected to heat, DCPD loses its two molecules of water of crystallization in a sequential manner, leading to the formation of anhydrous dicalcium phosphate (DCPA or monetite). This is often accompanied by the formation of an amorphous phase.[1][2][3] Further heating of DCPA results in a condensation reaction, where a molecule of water is eliminated from two molecules of DCPA, forming calcium pyrophosphate (CPP).[4] The overall process can be summarized as follows:
-
Dehydration: CaHPO₄·2H₂O → CaHPO₄ + 2H₂O
-
Condensation: 2CaHPO₄ → Ca₂P₂O₇ + H₂O
The entire decomposition pathway is influenced by experimental conditions such as heating rate and the surrounding atmosphere.[3][5]
A visual representation of this decomposition pathway is provided below:
References
- 1. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 2. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 3. minsocam.org [minsocam.org]
- 4. Physico-geometrical kinetic insight into multistep thermal dehydration of calcium hydrogen phosphate dihydrate - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP01323E [pubs.rsc.org]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
The Ternary System of Calcium-Phosphate-Water: A Technical Guide
The calcium-phosphate-water system is a cornerstone of biomineralization, materials science, and pharmaceutical development. Its complexity arises from the numerous stable and metastable calcium phosphate (B84403) phases that can form, each exhibiting distinct solubility and thermodynamic properties. This guide provides an in-depth overview of the phase diagram of this ternary system, focusing on the interplay of pH, temperature, and ionic concentrations that govern the formation and transformation of these critical compounds.
I. Principal Calcium Phosphate Phases
The stability of a particular calcium phosphate phase is intricately linked to the pH of the aqueous environment.[1] Generally, more acidic conditions favor the formation of less basic salts, while neutral to alkaline conditions promote the precipitation of more basic, less soluble phases.[1][2] The key crystalline phases, ordered by their increasing Ca/P molar ratio and general trend of decreasing solubility at physiological pH, are:
-
Dicalcium Phosphate Dihydrate (DCPD), CaHPO₄·2H₂O: Often referred to as brushite, DCPD is a metastable phase that readily forms in acidic solutions.[1][3] It is frequently implicated as a precursor in the formation of more stable apatites.[1]
-
Dicalcium Phosphate Anhydrous (DCPA), CaHPO₄: Also known as monetite, DCPA is another acidic calcium phosphate phase.
-
Octacalcium Phosphate (OCP), Ca₈H₂(PO₄)₆·5H₂O: OCP is considered a key precursor to the formation of hydroxyapatite (B223615) in biological systems.[1] It is metastable with respect to hydroxyapatite and can hydrolyze to form it.
-
α-Tricalcium Phosphate (α-TCP), α-Ca₃(PO₄)₂: A high-temperature phase of tricalcium phosphate.
-
β-Tricalcium Phosphate (β-TCP), β-Ca₃(PO₄)₂: A stable phase of tricalcium phosphate at lower temperatures.
-
Hydroxyapatite (HAP), Ca₁₀(PO₄)₆(OH)₂: The most stable calcium phosphate phase in the ternary system at neutral to alkaline pH.[1] It is the primary inorganic component of bone and teeth.[4]
-
Tetracalcium Phosphate (TTCP), Ca₄(PO₄)₂O: A highly basic calcium phosphate.
Amorphous Calcium Phosphate (ACP) is a non-crystalline precursor phase that often forms initially from highly supersaturated solutions.[1] Its composition can vary, and it typically transforms into more stable crystalline phases over time.[1][5]
II. The Influence of pH and Temperature on Phase Stability
The solubility of calcium phosphate phases is highly dependent on pH.[6] As the pH decreases, the solubility of all calcium phosphate compounds increases.[6] This is due to the protonation of phosphate ions, which shifts the equilibrium towards dissolution. The solubility isotherms, which plot the concentration of calcium in a saturated solution as a function of pH, illustrate the relative stability of the different phases.[2] At a given pH, the phase with the lowest solubility isotherm is the most thermodynamically stable.[7] For instance, at 37°C, hydroxyapatite is the most stable phase above a pH of approximately 4.0, while DCPD is more stable at lower pH values.[1]
Temperature also plays a crucial role in determining phase stability and transformation kinetics.[3] For example, at pH 6.5, a mixture of low-crystallinity DCPD and DCPA may form at 24°C, whereas at 45°C, low-crystallinity hydroxyapatite is favored.[3]
III. Quantitative Data: Solubility Products
The solubility product constant (Ksp) is a fundamental thermodynamic property that defines the solubility of a sparingly soluble salt.[2] It represents the product of the ion activities in a saturated solution. A smaller Ksp value indicates lower solubility. The Ksp values for various calcium phosphate phases are presented in the table below. It is important to note that these values can vary in the literature due to differences in experimental conditions and calculation methods.
| Calcium Phosphate Phase | Formula | Ca/P Ratio | pKsp (at ~25°C) |
| Dicalcium Phosphate Dihydrate (DCPD) | CaHPO₄·2H₂O | 1.00 | 6.59[3] |
| Dicalcium Phosphate Anhydrous (DCPA) | CaHPO₄ | 1.00 | 6.90 |
| Octacalcium Phosphate (OCP) | Ca₈H₂(PO₄)₆·5H₂O | 1.33 | 96.6 |
| β-Tricalcium Phosphate (β-TCP) | β-Ca₃(PO₄)₂ | 1.50 | 28.9 |
| Hydroxyapatite (HAP) | Ca₁₀(PO₄)₆(OH)₂ | 1.67 | 117.2 |
Note: pKsp = -log(Ksp). Data is compiled from various sources and should be considered representative.
IV. Experimental Protocols for Phase Diagram Determination
The determination of the calcium-phosphate-water phase diagram requires meticulous experimental work. Common methodologies include:
-
Slurry Method: A large excess of the solid calcium phosphate phase is equilibrated with an aqueous solution for an extended period. The composition of the solution (calcium, phosphate, and pH) is then analyzed to determine the point on the solubility isotherm. However, this method can be prone to errors due to incongruent dissolution and phase transformations.[8]
-
Solid Titration Method: This approach involves the controlled addition of a solid calcium phosphate to a solution and monitoring the changes in solution composition.[8] It is considered a more reliable method for determining true solubility isotherms.[8]
-
Potentiometric Titration: This technique involves the titration of a calcium-containing solution with a phosphate-containing solution (or vice versa) while monitoring the pH. The formation of different solid phases can be inferred from the titration curve.
-
Characterization Techniques: The solid phases formed in these experiments are typically characterized using techniques such as X-ray Diffraction (XRD) to identify the crystalline structure, Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups, and Transmission Electron Microscopy (TEM) to observe morphology.[5][9]
V. Visualizing Relationships and Workflows
The following diagram illustrates the general relationships between the key calcium phosphate phases and the primary factors influencing their formation and transformation.
Caption: Interconversion of calcium phosphate phases.
This diagram outlines a typical experimental workflow for determining the solubility and stability of calcium phosphate phases.
References
- 1. Calcium Orthophosphates: Crystallization and Dissolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. researchgate.net [researchgate.net]
- 4. Calcium phosphate ceramic systems in growth factor and drug delivery for bone tissue engineering: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bio.umass.edu [bio.umass.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. X-ray powder diffraction patterns of calcium phosphates analyzed by the Rietveld method - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Fingerprints of Dicalcium Phosphate: An In-depth Technical Guide to FTIR, Raman, and NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize dicalcium phosphate (B84403) (DCP), a critical biomaterial and pharmaceutical excipient. By delving into the principles and applications of Fourier Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, this document serves as an essential resource for researchers and professionals involved in the development, manufacturing, and quality control of DCP-containing products. This guide offers detailed experimental protocols, quantitative data summaries, and visual representations of analytical workflows to facilitate a deeper understanding of the molecular structure and properties of dicalcium phosphate in its anhydrous (DCPA) and dihydrate (DCPD) forms.
Introduction to Dicalcium Phosphate and its Spectroscopic Characterization
Dicalcium phosphate, with the chemical formula CaHPO₄, exists in two primary forms: dicalcium phosphate anhydrous (DCPA), also known as monetite, and dicalcium phosphate dihydrate (DCPD), also known as brushite. The presence or absence of water of hydration significantly influences the material's physical and chemical properties, impacting its performance in various applications. Spectroscopic techniques are indispensable tools for differentiating between these forms, quantifying their composition in mixtures, and elucidating their structural characteristics at the molecular level.
-
FTIR and Raman Spectroscopy are vibrational spectroscopy techniques that probe the molecular vibrations of a sample. They provide detailed information about the functional groups present, crystal structure, and the nature of chemical bonds. These methods are particularly sensitive to the phosphate (PO₄³⁻), hydrogen phosphate (HPO₄²⁻), and water (H₂O) groups within the DCP structure.
-
NMR Spectroscopy , specifically ³¹P solid-state Magic Angle Spinning (MAS) NMR, provides insight into the local chemical environment of the phosphorus atoms. It is a powerful technique for distinguishing between different phosphate species and characterizing the degree of protonation and hydration.
Quantitative Spectroscopic Data
The following tables summarize the characteristic vibrational modes and chemical shifts for dicalcium phosphate anhydrous (DCPA) and dihydrate (DCPD) as identified by FTIR, Raman, and NMR spectroscopy. These values serve as a reference for the identification and characterization of these materials.
Table 1: FTIR Vibrational Modes of Dicalcium Phosphate
| Vibrational Mode | Assignment | Dicalcium Phosphate Dihydrate (DCPD) (cm⁻¹) | Dicalcium Phosphate Anhydrous (DCPA) (cm⁻¹) |
| ν(OH) | O-H Stretching (Water) | ~3540, ~3490, ~3280, ~3165 | - |
| δ(H₂O) | H-O-H Bending (Water) | ~1650 | - |
| ν(P-OH) | P-O-H Stretching | ~2400-2900 (broad) | ~2400-2900 (broad) |
| δ(P-O-H) | P-O-H Bending | ~1370 | Not clearly resolved |
| ν₃(PO₄) | Asymmetric Stretching of PO₄ | ~1130, ~1060 | ~1128, ~1075, ~990 |
| ν₁(PO₄) | Symmetric Stretching of PO₄ | ~987 | ~961 |
| ν₄(PO₄) | O-P-O Bending | ~580, ~528 | ~587, ~558 |
| ν₂(PO₄) | O-P-O Bending | ~415 | ~405 |
Table 2: Raman Vibrational Modes of Dicalcium Phosphate
| Vibrational Mode | Assignment | Dicalcium Phosphate Dihydrate (DCPD) (cm⁻¹) | Dicalcium Phosphate Anhydrous (DCPA) (cm⁻¹) |
| ν(OH) | O-H Stretching (Water) | ~3500-3000 region | - |
| ν₁(PO₄) | Symmetric Stretching of PO₄ | ~986 | ~992 |
| ν₃(PO₄) | Asymmetric Stretching of PO₄ | ~1075 | ~1077 |
| ν₄(PO₄) | O-P-O Bending | ~590 | ~590 |
| ν₂(PO₄) | O-P-O Bending | ~435 | ~414 |
Table 3: ³¹P Solid-State NMR Chemical Shifts of Dicalcium Phosphate
| Compound | Chemical Shift (ppm) |
| Dicalcium Phosphate Dihydrate (DCPD) | ~1.3 |
| Dicalcium Phosphate Anhydrous (DCPA) | ~-0.1, ~-1.5 (two distinct phosphorus sites) |
Note: The exact positions of peaks can vary slightly depending on the instrument, sample preparation, and the specific crystalline form of the material.
Experimental Protocols
This section provides detailed methodologies for the spectroscopic analysis of dicalcium phosphate.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a widely used technique for the qualitative and quantitative analysis of dicalcium phosphate. The KBr pellet method is a common sample preparation technique for solid samples.
Experimental Workflow for FTIR Analysis
Caption: Workflow for FTIR analysis of dicalcium phosphate using the KBr pellet method.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Dry the dicalcium phosphate sample and spectroscopic grade potassium bromide (KBr) in an oven at 105-110 °C for at least 2 hours to remove any adsorbed water.
-
In an agate mortar, grind 1-2 mg of the dicalcium phosphate sample to a fine powder.
-
Add approximately 200 mg of the dried KBr to the mortar and mix thoroughly with the sample by gentle grinding. The mixture should be homogeneous.
-
Transfer the mixture to a pellet die and press under a hydraulic press at approximately 8-10 tons for 1-2 minutes to form a thin, transparent pellet.
-
-
Instrument Parameters:
-
Spectrometer: A Fourier Transform Infrared Spectrometer.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Detector: Deuterated Triglycine Sulfate (DTGS) or Mercury Cadmium Telluride (MCT) detector.
-
-
Data Acquisition:
-
Collect a background spectrum using a pure KBr pellet.
-
Place the sample pellet in the spectrometer and collect the sample spectrum.
-
-
Data Processing:
-
Perform a background subtraction.
-
Apply baseline correction to the spectrum.
-
Normalize the spectrum if quantitative comparisons are to be made.
-
Identify the characteristic absorption bands and compare them with the reference data in Table 1.
-
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FTIR and is particularly useful for analyzing aqueous samples and for studying the low-frequency vibrational modes.
Experimental Workflow for Raman Analysis
Caption: Workflow for Raman spectroscopic analysis of dicalcium phosphate.
Methodology:
-
Sample Preparation:
-
For solid samples, a small amount of the dicalcium phosphate powder is placed on a microscope slide.
-
For aqueous suspensions, the sample can be placed in a quartz cuvette.
-
-
Instrument Parameters:
-
Spectrometer: A Raman spectrometer, often coupled with a microscope (micro-Raman).
-
Excitation Laser: Common laser wavelengths include 532 nm, 633 nm, or 785 nm. The choice of laser depends on the sample's fluorescence properties.
-
Laser Power: Typically in the range of 1-50 mW at the sample. The power should be minimized to avoid sample degradation.
-
Objective: A high numerical aperture objective (e.g., 50x or 100x) is used to focus the laser and collect the Raman signal.
-
Spectral Range: Typically 100 - 4000 cm⁻¹.
-
Acquisition Time: Varies from a few seconds to several minutes, depending on the signal intensity.
-
Number of Accumulations: Multiple spectra are often averaged to improve the signal-to-noise ratio.
-
-
Data Acquisition:
-
Focus the laser onto the sample.
-
Acquire the Raman spectrum.
-
-
Data Processing:
-
Remove cosmic ray artifacts from the spectrum.
-
Perform baseline correction to remove fluorescence background.
-
Normalize the spectrum if necessary.
-
Identify the characteristic Raman bands and compare them with the reference data in Table 2.
-
³¹P Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR is a powerful technique for probing the local environment of phosphorus atoms in dicalcium phosphate.
Experimental Workflow for ³¹P Solid-State NMR Analysis
Dicalcium Phosphate: An In-depth Technical Guide to its Interactions with Biological Macromolecules
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dicalcium phosphate (B84403) (DCP), in its anhydrous (monetite) and dihydrate (brushite) forms, is a biocompatible and biodegradable material of significant interest in the biomedical field. Its applications range from bone cements and tissue engineering scaffolds to excipients in pharmaceutical formulations and adjuvants in vaccines. The biological performance of DCP is intrinsically linked to its interactions with biological macromolecules at the material-tissue interface. This guide provides a comprehensive technical overview of the current understanding of these interactions, focusing on proteins, nucleic acids, lipids, and carbohydrates. It consolidates quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to serve as a valuable resource for researchers and professionals in drug development and biomaterial science.
Interaction with Proteins
The adsorption of proteins to the surface of dicalcium phosphate is a primary event that dictates the subsequent cellular response. This interaction is governed by a combination of electrostatic forces, hydrogen bonding, and van der Waals interactions. The surface of DCP presents both calcium ions (Ca²⁺) and phosphate ions (HPO₄²⁻/PO₄³⁻), creating a heterogeneous landscape for protein binding.
Mechanisms of Protein Adsorption
Protein adsorption on calcium phosphate surfaces is influenced by both the material's properties (surface charge, topography, and crystallinity) and the protein's characteristics (size, charge, and conformational stability). Studies have shown that acidic proteins tend to bind to the positively charged calcium sites, while basic proteins are attracted to the negatively charged phosphate sites[1]. The conformation of the adsorbed protein can be significantly altered upon surface binding, which can in turn affect its biological activity and the host's immune response[2][3].
Quantitative Analysis of Protein Adsorption
Quantifying the binding affinity and thermodynamics of protein-DCP interactions is crucial for predicting in vivo performance. While specific binding constants for dicalcium phosphate are not extensively reported in the literature, techniques such as X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) have been used to quantify the amount of adsorbed protein and analyze conformational changes.
| Calcium Phosphate Phase | Adsorbed Protein | Analytical Technique | Key Findings | Reference |
| Dibasic calcium phosphate dihydrate | Bovine Serum Albumin (BSA) | XPS, ToF-SIMS | Monolayer formation of BSA. ToF-SIMS revealed differences in the orientation of hydrophobic and hydrophilic residues compared to hydroxyapatite. | [4][5][6][7] |
| Apatite Coating | Bovine Serum Albumin (BSA) | Solution Depletion | Both Ca and P on the apatite coating were identified as binding sites for the protein. | [8] |
Table 1: Summary of Quantitative Data on Protein Adsorption on Calcium Phosphates
Interaction with Nucleic Acids
Dicalcium phosphate is widely utilized as a non-viral vector for gene delivery, a process known as calcium phosphate transfection. This application hinges on the ability of DCP to form co-precipitates with plasmid DNA (pDNA) or small interfering RNA (siRNA), facilitating their entry into cells.
Mechanism of Nucleic Acid Co-precipitation and Delivery
The interaction is primarily electrostatic, with the positively charged calcium ions binding to the negatively charged phosphate backbone of the nucleic acids. This interaction leads to the formation of nanoparticles that can be taken up by cells through endocytosis[5][6][9][10][11][12][13][14]. The dissolution of the dicalcium phosphate nanoparticles in the acidic environment of the endosome releases the nucleic acid cargo into the cytoplasm.
Quantitative Analysis of Nucleic Acid Interaction
The efficiency of gene delivery depends on the size, morphology, and surface charge of the DCP-nucleic acid nanoparticles. While direct binding affinity measurements are scarce, the loading efficiency and release kinetics are critical parameters that are often quantified.
| Parameter | Value | Conditions | Reference |
| Binding Constant (DNA-CPNPs) | ~10⁴ M⁻¹ | Salmon Testis DNA with Calcium Phosphate Nanoparticles | [15] |
| Stoichiometry (DNA:CPNPs) | ~3.3:1 | Salmon Testis DNA with Calcium Phosphate Nanoparticles | [15] |
| DNA bases covered per nanoparticle | ~6.2 | Salmon Testis DNA with Calcium Phosphate Nanoparticles | [15] |
| Optimized Ca/P ratio for pDNA nanoparticles | 189.56 | Box-Behnken design for CaP/pDNA nanoparticles | [16] |
| Optimized pH for pDNA nanoparticles | 7.82 | Box-Behnken design for CaP/pDNA nanoparticles | [16] |
| Optimized stirring speed for pDNA nanoparticles | 528.83 rpm | Box-Behnken design for CaP/pDNA nanoparticles | [16] |
| Optimized pDNA nanoparticle size | 61.3 ± 3.64 nm | Box-Behnken design for CaP/pDNA nanoparticles | [16] |
| Encapsulation efficiency of pDNA | up to 92.11% | Optimized CaP/pDNA nanoparticles | [16] |
Table 2: Quantitative Data on Dicalcium Phosphate-Nucleic Acid Interactions
Interaction with Lipids
The interaction of dicalcium phosphate with lipids is particularly relevant in the context of its interface with cell membranes. This interaction is primarily mediated by calcium ions, which can form bridges between the phosphate groups on the DCP surface and the negatively charged headgroups of phospholipids.
Mechanism of Lipid Interaction
Calcium ions have a known affinity for the phosphate and carboxyl groups of phospholipids, such as phosphatidylserine (B164497) (PS)[10][17][18]. This can lead to the formation of domains enriched in these lipids and alter membrane fluidity and organization. The interaction is largely electrostatic.
Quantitative Analysis of Lipid Interaction
Quantitative data on the direct interaction of dicalcium phosphate with lipid bilayers is limited. However, studies on the binding of calcium ions to phospholipid membranes provide valuable insights.
| Lipid System | Cation | Apparent Binding Constant (Ka) | Technique | Reference |
| Phosphatidylserine monolayers/bilayers | Ca²⁺ | 10⁴ - 10⁶ L/mol | Surface and colloid chemical techniques | [7][19] |
| Phosphatidylcholine/Phosphatidylserine vesicles | Ca²⁺ | - (Binding is endothermic and entropy-driven) | Isothermal Titration Calorimetry (ITC) | [13][20] |
| Various Phosphatidylcholine membranes | Ca²⁺ | Follows Langmuir isotherm behavior | Zeta potential measurements | [21][22] |
Table 3: Quantitative Data on Calcium-Lipid Interactions
Interaction with Carbohydrates
The interaction of dicalcium phosphate with polysaccharides is relevant for the development of composite biomaterials with improved mechanical properties and controlled degradation. Polysaccharides such as chitosan, hyaluronic acid, and alginate can be incorporated into DCP cements.
Mechanism of Carbohydrate Interaction
The interaction between dicalcium phosphate and polysaccharides can involve hydrogen bonding and electrostatic interactions, particularly with charged polysaccharides. The addition of polysaccharides can influence the setting time, injectability, and degradation rate of dicalcium phosphate cements.
There is a lack of specific quantitative binding data for dicalcium phosphate-carbohydrate interactions in the reviewed literature.
Signaling Pathways
The dissolution of dicalcium phosphate in the physiological environment leads to a local increase in the concentration of calcium and phosphate ions. These ions can act as signaling molecules, influencing cellular behavior.
Calcium-Sensing Receptor (CaSR) Pathway
Extracellular calcium ions are sensed by the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor[23][24][25][26][27][28]. Activation of the CaSR can trigger multiple downstream signaling cascades, including the phospholipase C (PLC) pathway, leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This results in the release of intracellular calcium stores and the activation of protein kinase C (PKC), ultimately influencing processes like cell proliferation, differentiation, and apoptosis.
Caption: Calcium-Sensing Receptor (CaSR) Signaling Pathway.
ERK1/2 Signaling Pathway
Inorganic phosphate has been shown to activate the Extracellular signal-regulated kinase (ERK) 1/2 pathway in osteoblasts[2][28][29][30][31]. This pathway is crucial for osteoblast differentiation and bone formation. The activation of ERK1/2 by phosphate can lead to the phosphorylation of transcription factors that regulate the expression of osteogenic genes.
Caption: ERK1/2 Signaling Pathway in Osteoblasts.
Experimental Protocols
Protein Adsorption Analysis using XPS and ToF-SIMS
This protocol provides a general workflow for analyzing protein adsorption on dicalcium phosphate surfaces.
Caption: Workflow for Protein Adsorption Analysis.
Detailed Methodology:
-
Substrate Preparation: Dicalcium phosphate substrates (e.g., pressed pellets or coatings on a substrate) are prepared and characterized for their phase purity and surface morphology using techniques like X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM).
-
Protein Adsorption: The substrates are incubated in a protein solution of known concentration (e.g., bovine serum albumin in phosphate-buffered saline) for a specified time.
-
Rinsing and Drying: After incubation, the substrates are thoroughly rinsed with buffer to remove non-adsorbed protein and then dried, typically under a stream of nitrogen.
-
XPS Analysis: X-ray Photoelectron Spectroscopy is performed to determine the elemental composition of the surface. The nitrogen (N 1s) signal, unique to the protein, is used to quantify the amount of adsorbed protein[4][5][6][7].
-
ToF-SIMS Analysis: Time-of-Flight Secondary Ion Mass Spectrometry is used to analyze the outermost molecular layer of the surface. By analyzing the fragmentation patterns of amino acids, information about the protein's conformation and orientation can be inferred[32][33][34][35][36].
Dicalcium Phosphate-DNA Nanoparticle Synthesis and Characterization
This protocol outlines the co-precipitation method for preparing DCP-DNA nanoparticles for gene delivery.
Caption: Workflow for DCP-DNA Nanoparticle Synthesis.
Detailed Methodology:
-
Solution Preparation: Two sterile solutions are prepared: one containing calcium chloride and the plasmid DNA, and another containing a phosphate buffer (e.g., HEPES-buffered saline, HBS)[5][6][9][10][11][12][13][14].
-
Co-precipitation: The calcium-DNA solution is added dropwise to the phosphate buffer with gentle mixing. This initiates the formation of dicalcium phosphate-DNA co-precipitates.
-
Incubation: The mixture is incubated at room temperature for a defined period to allow for the formation and maturation of the nanoparticles.
-
Characterization: The resulting nanoparticles are characterized for their size and morphology using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM). The surface charge is determined by measuring the zeta potential. The DNA loading efficiency is quantified by separating the nanoparticles from the solution and measuring the amount of unincorporated DNA in the supernatant using UV-Vis spectroscopy[3][18][37][38][39][40].
Conclusion and Future Directions
The interaction of dicalcium phosphate with biological macromolecules is a complex and multifaceted process that is fundamental to its performance in biomedical applications. While significant progress has been made in understanding the qualitative aspects of these interactions, a notable gap exists in the availability of robust quantitative data, particularly concerning binding affinities and thermodynamics for specific macromolecule-DCP pairs. Future research should focus on employing techniques like Isothermal Titration Calorimetry and Surface Plasmon Resonance to generate this much-needed quantitative information. A deeper understanding of the signaling pathways modulated by dicalcium phosphate dissolution will also be critical for the rational design of next-generation biomaterials and drug delivery systems with enhanced efficacy and safety profiles. This guide serves as a foundational resource to stimulate and direct these future research endeavors.
References
- 1. nanoscience.com [nanoscience.com]
- 2. Biphasic regulation of osteoblast development via the ERK MAPK–mTOR pathway | eLife [elifesciences.org]
- 3. chemijournal.com [chemijournal.com]
- 4. Probing Albumin Adsorption onto Calcium Phosphates by XPS and ToF-SIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probing albumin adsorption onto calcium phosphates by x-ray photoelectron spectroscopy and time-of-flight secondary ion mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cdn.website-editor.net [cdn.website-editor.net]
- 10. Calcium Phosphate Transfection Kit Protocol [sigmaaldrich.com]
- 11. med.upenn.edu [med.upenn.edu]
- 12. Calcium Phosphate Transfection of Eukaryotic Cells [bio-protocol.org]
- 13. mpikg.mpg.de [mpikg.mpg.de]
- 14. Preparation and application of calcium phosphate nanocarriers in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Calcium phosphate nanoparticles: a study of their synthesis, characterization and mode of interaction with salmon testis DNA - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. Preparation of Calcium Phosphate/pDNA Nanoparticles for Exogenous Gene Delivery by Co-Precipitation Method: Optimization of Formulation Variables Using Box-Behnken Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of Calcium and Magnesium on Phosphatidylserine Membranes: Experiments and All-Atomic Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Gene delivery using calcium phosphate nanoparticles: Optimization of the transfection process and the effects of citrate and poly(l-lysine) as additives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ion-binding to phospholipids. Interaction of calcium with phosphatidylserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Ca(2+) adsorption to lipid membranes and the effect of cholesterol in their composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. jme.bioscientifica.com [jme.bioscientifica.com]
- 28. e-jbm.org [e-jbm.org]
- 29. researchgate.net [researchgate.net]
- 30. Extracellular Signal-Regulated Kinase 1 (ERK1) and ERK2 Play Essential Roles in Osteoblast Differentiation and in Supporting Osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 31. The Extracellular Signal-Regulated Kinase Mitogen-Activated Protein Kinase Pathway in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Study of proteins adsorption on biomaterials surfaces by XPS and ToF-SIMS [sites.uclouvain.be]
- 33. ToF-SIMS and XPS Characterization of Protein Films Adsorbed onto Bare and Sodium Styrene Sulfonate Grafted Gold Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Image and Spectral Processing for ToF-SIMS Analysis of Biological Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. pubs.acs.org [pubs.acs.org]
- 37. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 38. Encapsulation of plasmid DNA in calcium phosphate nanoparticles: stem cell uptake and gene transfer efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 39. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 40. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Wet-Chemical Precipitation for Dicalcium Phosphate Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dicalcium phosphate (B84403) (DCP), with the chemical formula CaHPO₄, is a crucial biomaterial and pharmaceutical excipient. It exists in two primary forms: the dihydrate form (DCPD, Brushite, CaHPO₄·2H₂O) and the anhydrous form (DCPA, Monetite, CaHPO₄).[1][2] Due to its biocompatibility, biodegradability, and excellent compressibility, DCP is widely utilized in various applications, including as a dietary supplement, a polishing agent in toothpaste, a biomaterial for bone regeneration, and a versatile excipient in the pharmaceutical industry for tablet manufacturing.[3][4][5][6]
The wet-chemical precipitation method is a common, cost-effective, and scalable technique for synthesizing dicalcium phosphate. This bottom-up approach involves the reaction of soluble calcium and phosphate precursors in an aqueous solution under controlled conditions to precipitate the desired DCP phase. Key parameters such as pH, temperature, precursor concentration, Ca/P molar ratio, and stirring rate are meticulously controlled to influence the final product's phase purity, crystallinity, particle size, and morphology.[7][8]
Key Applications in Research and Drug Development
The properties of dicalcium phosphate make it a valuable material in pharmaceutical formulation and advanced drug delivery systems.
-
Pharmaceutical Excipient: DCP is extensively used as a filler and binder in tablet and capsule manufacturing due to its high compressibility and good flow properties.[3][4][5] It helps increase the bulk of the tablet, ensures structural integrity, and facilitates accurate dosing.[3]
-
Controlled-Release Formulations: The insoluble nature of DCP makes it suitable for creating matrix-type tablets for the sustained release of highly water-soluble drugs.[4][9] By adjusting the particle size and characteristics of the DCP, manufacturers can achieve specific drug release profiles, improving therapeutic efficacy and patient compliance.[4]
-
Bioavailability Enhancement: Dicalcium phosphate can improve the dissolution and solubility of certain active pharmaceutical ingredients (APIs), which is particularly beneficial for poorly soluble drugs, thereby enhancing their bioavailability.[4]
-
Bone Cements and Grafts: Both brushite (DCPD) and monetite (DCPA) are used in the formulation of self-setting bone cements for orthopedic and dental applications.[2][6][10] These materials are osteoconductive and resorbable, promoting the growth of new bone tissue.[2]
-
Drug Delivery Carrier: The porous structure and surface chemistry of synthesized DCP particles allow for their use as carriers for various therapeutic agents, including antibiotics and anticancer drugs.[10][11][12][13]
Experimental Workflow & Influencing Factors
The synthesis of dicalcium phosphate via wet-chemical precipitation is a multi-step process where precise control over reaction parameters is critical to obtaining the desired product characteristics.
Caption: General workflow for the wet-chemical precipitation of dicalcium phosphate.
The properties of the synthesized DCP are highly dependent on the synthesis conditions. Understanding these relationships is key to tailoring the material for specific applications.
Caption: Influence of synthesis parameters on the final properties of dicalcium phosphate.
Quantitative Data Summary
The following tables summarize reaction conditions and resulting properties from various studies on DCP synthesis.
Table 1: Summary of Precursors and Reaction Conditions for DCP Synthesis
| Calcium Precursor | Phosphorus Precursor | Ca/P Ratio | Temperature (°C) | pH | Resulting Phase | Reference |
| Calcium Carbonate (CaCO₃) | Phosphoric Acid (H₃PO₄) | 1.0 | Room Temp. | Not specified | Nano DCP | [14] |
| Calcium Nitrate (B79036) Tetrahydrate | Diammonium Hydrogen Phosphate | 1.0 | 90 | Not specified | DCPA (Monetite) | [1] |
| Calcium Nitrate Tetrahydrate | Diammonium Hydrogen Phosphate | Not specified | Not specified | Not specified | DCPD | [15] |
| Calcium Hydroxide | Commercial Phosphoric Acid | Not specified | 15-30 | 6-7 | DCPD (Brushite) | [16] |
| Calcium Chloride (CaCl₂) | Sodium Dihydrogen Phosphate (NaH₂PO₄) | 1.0 | 22 | 5.4 | DCPD (Brushite) | [8] |
| Phosphate Rock | Not specified | Not specified | 30 | 5.5-5.6 | DCP (98.2% pure) |
Table 2: Summary of Physicochemical Properties of Synthesized Dicalcium Phosphate
| Synthesis Method | Particle/Crystal Size | Purity / Composition | Morphology | Reference |
| Sol-Gel (deionized water solvent) | 26 nm | 100% NDCP | Not specified | [14] |
| Sol-Gel (ethanol solvent) | 34 nm | 81.8% NDCP | Not specified | [14] |
| Ball Mill (physical method) | 10-20 nm (TEM), 62.6 nm (PSA) | Ca: 23.22%, P: 17.67% | Not specified | [17] |
| Precipitation in presence of Graphene Oxide | 138 nm | DCPD formed | Preferred directional growth | [15] |
| Wet-Chemical Precipitation (DCPA) | 1-3 µm | ~98.5% crystallinity | Not specified | [2] |
| Controlled Supersaturation | ~50 µm length | Stoichiometric Brushite | Plate-like | [8][18] |
Detailed Experimental Protocols
Protocol 1: General Synthesis of Dicalcium Phosphate Dihydrate (DCPD, Brushite)
This protocol describes a standard method for synthesizing DCPD at or near room temperature.
1. Materials and Reagents:
-
Calcium precursor: Calcium Nitrate Tetrahydrate (Ca(NO₃)₂·4H₂O) or Calcium Chloride (CaCl₂)
-
Phosphate precursor: Diammonium Hydrogen Phosphate ((NH₄)₂HPO₄) or Disodium Hydrogen Phosphate (Na₂HPO₄)
-
pH adjusting solution: Ammonium Hydroxide (NH₄OH) or Sodium Hydroxide (NaOH)
-
Solvent: Deionized (DI) water
-
Washing solution: DI water, 95% ethanol[18]
2. Equipment:
-
Glass beakers and magnetic stirrer with hotplate
-
Burette or dropping funnel
-
pH meter
-
Vacuum filtration system (e.g., Büchner funnel)
-
Drying oven
3. Procedure:
-
Precursor Solution A (Calcium): Prepare a 0.5 M solution of the calcium precursor by dissolving the appropriate amount in DI water.
-
Precursor Solution B (Phosphate): Prepare a 0.5 M solution of the phosphate precursor in a separate beaker by dissolving it in DI water.
-
Precipitation: Place the phosphate solution (Solution B) on a magnetic stirrer. Slowly add the calcium solution (Solution A) dropwise from a burette at a constant rate. Maintain vigorous stirring throughout the addition.
-
pH Control: Monitor the pH of the mixture continuously. Maintain the pH between 5.0 and 7.0 by adding the pH adjusting solution as needed. A pH of ~5.4 is often used for DCPD precipitation.[8]
-
Aging: After the complete addition of the calcium solution, allow the resulting white precipitate to age in the mother liquor under continuous stirring for a period of 1 to 6 hours.[14]
-
Filtration and Washing: Separate the precipitate from the solution using vacuum filtration. Wash the collected powder repeatedly with DI water to remove any unreacted ions, followed by a final wash with ethanol.[14][18]
-
Drying: Dry the washed precipitate in an oven at a temperature between 37°C and 60°C for 24 hours to obtain the final DCPD powder.[1][14][18]
Protocol 2: Synthesis of Dicalcium Phosphate Anhydrous (DCPA, Monetite)
This protocol involves higher temperatures to favor the formation of the anhydrous DCPA phase.
1. Materials and Reagents:
-
Calcium precursor: Calcium Nitrate Tetrahydrate (Ca(NO₃)₂·4H₂O)
-
Phosphate precursor: Diammonium Hydrogen Phosphate ((NH₄)₂HPO₄)
-
Solvent: Deionized (DI) water
2. Equipment:
-
Glass beakers and magnetic stirrer with hotplate
-
Burette or dropping funnel
-
pH meter
-
Vacuum filtration system
-
Drying oven
-
Calcination furnace
3. Procedure:
-
Precursor Preparation: Prepare two separate solutions of calcium nitrate tetrahydrate (Solution 1) and diammonium hydrogen phosphate (Solution 2) in DI water. Heat both solutions to 90°C with stirring for 30 minutes.[1]
-
Precipitation: While maintaining the temperature of Solution 1 at 90°C, gradually add Solution 2 dropwise (e.g., at 13 mL/min) to achieve a final Ca/P molar ratio of 1.0.[1]
-
Reaction: Stir the mixture at 90°C for one hour to allow the reaction to complete.[1]
-
Filtration and Drying: Separate the precipitate by vacuum filtration and dry the collected powder in an oven at 37°C for 24 hours.[1]
-
Calcination: To ensure the complete conversion to the anhydrous monetite phase, calcine the dried powder in a furnace at 240°C for 2 hours.[1] The powder is then ground to a fine consistency.[1]
Characterization of Synthesized Dicalcium Phosphate
To confirm the successful synthesis and determine the physicochemical properties of the DCP powder, several analytical techniques are employed.
-
X-Ray Diffraction (XRD): Used to identify the crystalline phase (DCPD vs. DCPA) and determine the crystallinity and crystal size of the synthesized powder.[1][14][15][17]
-
Fourier Transform Infrared Spectroscopy (FTIR): Used to identify the characteristic functional groups (e.g., P-O, O-H) present in the calcium phosphate structure, confirming the composition.[1][14][17]
-
Electron Microscopy (SEM/TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology, particle shape (e.g., plate-like, needle-like), and size distribution of the DCP particles.[14][15][17][18]
-
Energy Dispersive X-ray Spectroscopy (EDS/EDAX): Often coupled with SEM, this technique provides elemental analysis, allowing for the determination of the calcium and phosphorus content and the experimental Ca/P ratio.[1][14][17]
-
Particle Size Analysis: Techniques like dynamic light scattering can be used to determine the average particle size and size distribution in a sample.[17]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. berganochem.com [berganochem.com]
- 4. Use Of Dicalcium Phosphate In Tablets - Kands [kandschemical.com]
- 5. htmcgroup.com [htmcgroup.com]
- 6. maas.edu.mm [maas.edu.mm]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of spherical calcium phosphate particles for dental and orthopedic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. communities.springernature.com [communities.springernature.com]
- 13. Preparation and application of calcium phosphate nanocarriers in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. recentscientific.com [recentscientific.com]
- 15. researchgate.net [researchgate.net]
- 16. distantreader.org [distantreader.org]
- 17. chemijournal.com [chemijournal.com]
- 18. Controlled synthesis of dicalcium phosphate dihydrate (DCPD) from metastable solutions: insights into pathogenic calcification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Sol-Gel Synthesis of Dicalcium Phosphate Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dicalcium phosphate (B84403) (DCP), with the chemical formula CaHPO₄, is a crucial biomaterial due to its excellent biocompatibility, biodegradability, and osteoconductivity.[1][2] When synthesized at the nanoscale, these particles exhibit enhanced bioactivity and a high surface-area-to-volume ratio, making them ideal candidates for various biomedical applications, including drug delivery and bone tissue engineering.[1][3] The sol-gel method is a versatile wet-chemical technique for producing high-purity, homogenous nanoparticles at mild temperatures.[4][5][6] This process involves the transition of a system from a liquid "sol" into a solid "gel" phase.[5] These application notes provide detailed protocols for the synthesis and characterization of dicalcium phosphate nanoparticles (DCP-NPs) via the sol-gel method, summarize key quantitative data, and discuss their primary applications.
Experimental Protocols
Protocol 1: Sol-Gel Synthesis of Dicalcium Phosphate Nanoparticles (DCP-NPs)
This protocol details the synthesis of DCP-NPs using calcium carbonate and phosphoric acid as precursors, adapted from established sol-gel methodologies.[4][6] The procedure can be performed using either deionized water or ethanol (B145695) as the solvent, which influences the final particle size.[4][6]
1.1 Materials & Equipment:
-
Precursors: Calcium Carbonate (CaCO₃) and Phosphoric Acid (H₃PO₄).
-
Solvents: Deionized water or Ethanol.
-
Equipment: Magnetic stirrer, beakers, pipettes, Whatman® Grade 42 filter paper, drying oven.
1.2 Synthesis Procedure:
-
Prepare 0.5M solutions of both phosphoric acid (H₃PO₄) and calcium carbonate (CaCO₃) using either deionized water or ethanol as the solvent.
-
Place the 0.5M CaCO₃ solution in a beaker on a magnetic stirrer and begin stirring.
-
Add the 0.5M H₃PO₄ solution dropwise to the CaCO₃ solution while maintaining continuous stirring. The target Ca/P molar ratio should be 1.[4]
-
After the complete addition of the H₃PO₄ solution, continue stirring the mixture for an additional six hours at room temperature. A white precipitate will form and settle.[4]
-
Separate the white precipitate (DCP nanoparticles) from the solution by filtration using Whatman® Grade 42 filter paper.[4]
-
Wash the collected precipitate repeatedly with deionized water to eliminate any impurities.[4]
-
Dry the purified DCP nanoparticles in a drying oven at 60°C for 24 hours.[4]
References
- 1. Calcium Phosphate-Based Nanomaterials: Preparation, Multifunction, and Application for Bone Tissue Engineering [mdpi.com]
- 2. Calcium Phosphate-Based Nanomaterials: Preparation, Multifunction, and Application for Bone Tissue Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium Phosphate Nanoparticles for Therapeutic Applications in Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. recentscientific.com [recentscientific.com]
- 5. Calcium Phosphate-Based Nanomaterials: Preparation, Multifunction, and Application for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Hydrothermal Synthesis of Dicalcium Phosphate Crystals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of dicalcium phosphate (B84403) (DCP) crystals, including its dihydrate (DCPD, Brushite) and anhydrous (DCPA, Monetite) forms, via the hydrothermal method. Dicalcium phosphate is a versatile biomaterial with significant applications in drug delivery, bone cements, and as an excipient in pharmaceutical formulations.[1][2][3][4][5][6]
Introduction to Dicalcium Phosphate and Hydrothermal Synthesis
Dicalcium phosphate is a calcium phosphate compound with the chemical formula CaHPO₄. It exists in two primary crystalline forms: dicalcium phosphate dihydrate (DCPD, CaHPO₄·2H₂O), also known as brushite, and dicalcium phosphate anhydrous (DCPA, CaHPO₄), or monetite.[1][7] Both forms are biocompatible and biodegradable, making them suitable for various biomedical applications.[1]
The hydrothermal synthesis method offers a robust and versatile approach to produce well-crystallized, homogenous, and size-controlled DCP crystals.[7] This technique involves heating a precursor solution or suspension in a sealed vessel (autoclave) above ambient temperature and pressure. By carefully controlling parameters such as temperature, reaction time, pH, and precursor concentrations, the desired phase, morphology, and crystal size of dicalcium phosphate can be achieved.[8][9]
Applications in Research and Drug Development
Dicalcium phosphate crystals synthesized via the hydrothermal method have several key applications:
-
Drug Delivery: Due to their biocompatibility and biodegradability, DCP nanoparticles are promising carriers for therapeutic agents.[1] They can be functionalized to load various drugs and biomolecules for targeted delivery.[1]
-
Bone Cements and Grafts: Dicalcium phosphate is a key component in some calcium phosphate bone cements.[6][10] Brushite cements, in particular, are of interest due to their resorbability and potential to be replaced by new bone tissue.[10]
-
Pharmaceutical Excipients: In tablet formulations, dicalcium phosphate serves as a versatile excipient, acting as a binding agent, disintegrant, and improving powder flowability.[2][3][4][5]
Experimental Protocols
Herein, we provide detailed protocols for the hydrothermal synthesis of both monetite (DCPA) and the conversion of brushite (DCPD) to monetite.
Protocol 1: Hydrothermal Synthesis of Monetite (DCPA) Whiskers
This protocol is adapted from a method for synthesizing monetite whiskers from monocalcium phosphate monohydrate (MCPM).[11][12]
Materials:
-
Monocalcium phosphate monohydrate (MCPM, Ca(H₂PO₄)₂·H₂O)
-
Deionized water
-
Teflon-lined stainless steel autoclave
Procedure:
-
Prepare an aqueous suspension of monocalcium phosphate monohydrate.
-
Transfer the suspension into a Teflon-lined stainless steel autoclave.
-
Maintain the temperature for a specified duration (e.g., 4 hours).[11]
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting white precipitate by filtration.
-
Wash the precipitate thoroughly with deionized water and then with acetone (B3395972).
-
Dry the final product in an oven at 40°C for 24 hours.[7]
Expected Outcome:
This process is expected to yield monetite (DCPA) whiskers. The dimensions of the crystals are influenced by the synthesis temperature.[11][12]
Protocol 2: Hydrothermal Conversion of Brushite (DCPD) to Monetite (DCPA)
This protocol describes the conversion of commercially available brushite into monetite using a hydrothermal treatment.[7]
Materials:
-
Calcium hydrogen phosphate dihydrate (Brushite, CaHPO₄·2H₂O) powder
-
Distilled water
-
Pressure reactor (autoclave)
-
Acetone
Procedure:
-
Add approximately 10 g of brushite powder to 200 ml of distilled water in a beaker.
-
Ultrasonically vibrate the solution for 5 minutes to ensure good dispersion.
-
Transfer the suspension to a pressure reactor.
-
Heat the reactor to a constant temperature of 160°C.[7]
-
Maintain the hydrothermal treatment for a specific duration. An optimal conversion time has been identified as 45 minutes.[7]
-
After the treatment, allow the reactor to cool to room temperature.
-
Wash the resulting product thoroughly with distilled water, followed by an acetone wash.
-
Dry the sample in an oven at 40°C for 24 hours.[7]
Expected Outcome:
This protocol should result in the phase transformation of brushite to monetite. The morphology of the crystals is expected to change from the typical plate-like structure of brushite to a more polygonal shape characteristic of monetite.[7]
Quantitative Data Summary
The following tables summarize quantitative data from various hydrothermal synthesis experiments for dicalcium phosphate crystals.
Table 1: Synthesis Parameters and Resulting Monetite Crystal Dimensions
| Precursor | Temperature (°C) | Time (h) | Resulting Phase | Crystal Morphology | Length (µm) | Diameter (µm) | Aspect Ratio |
| MCPM Suspension | 160 | Not Specified | Monetite | Whiskers | 26 - 40 | 1 - 2 | 20 - 26 |
| MCPM Suspension | 200 | 4 | Monetite | Whiskers | 26 - 40 | 1 - 2 | 20 - 26 |
Data adapted from Jinawath et al. (2001) as cited in various sources.[11][12]
Table 2: Hydrothermal Conversion of Brushite to Monetite
| Starting Material | Temperature (°C) | Treatment Time | Resulting Phase | Morphology |
| Brushite | 160 | 15 min | Brushite with some Monetite | Not Specified |
| Brushite | 160 | 30 min | Brushite with increased Monetite | Not Specified |
| Brushite | 160 | 45 min | Predominantly Monetite | Polygonal |
| Brushite | 160 | 60 min | Monetite | Not Specified |
| Brushite | 160 | 2 - 8 h | Monetite | Not Specified |
Data adapted from a study on the optimum conversion time of brushite to monetite.[7]
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the hydrothermal synthesis of dicalcium phosphate crystals.
Caption: Workflow for the hydrothermal synthesis of monetite crystals.
Caption: Workflow for the hydrothermal conversion of brushite to monetite.
References
- 1. Preparation and application of calcium phosphate nanocarriers in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. theasengineers.com [theasengineers.com]
- 3. Dicalcium Phosphate Powder: Essential Applications in Food, Pharmaceuticals, and Animal Feed [biomaxinnovation.co.in]
- 4. htmcgroup.com [htmcgroup.com]
- 5. Use Of Dicalcium Phosphate In Tablets - Kands [kandschemical.com]
- 6. researchgate.net [researchgate.net]
- 7. Study on Conversion Time of Brushite to Monetite via Hydrothermal Method | Scientific.Net [scientific.net]
- 8. Synthesis of Calcium Phosphate by Microwave Hydrothermal Method: Physicochemical and Morphological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
Dicalcium Phosphate: A Versatile Biomaterial for Bone Regeneration
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Dicalcium phosphate (B84403) (DCP), a member of the calcium phosphate family of bioceramics, has emerged as a highly promising material for bone regeneration applications. Its biocompatibility, osteoconductivity, and tunable degradation rates make it a versatile option for use in bone cements, scaffolds, and coatings. This document provides a comprehensive overview of dicalcium phosphate as a biomaterial, including its physicochemical properties, biological performance, and detailed protocols for its evaluation.
Introduction to Dicalcium Phosphate
Dicalcium phosphate exists in two main forms: the anhydrous form, monetite (DCPA), and the dihydrate form, brushite (DCPD). Both forms are metastable under physiological conditions and can convert to the more stable hydroxyapatite, the primary inorganic component of bone.[1][2] This conversion process, along with the release of calcium and phosphate ions, is believed to contribute to its excellent bioactivity and ability to support bone formation.[3][4]
DCP-based biomaterials are utilized in various forms:
-
Bone Cements: Injectable and self-setting cements that can fill irregular bone defects and provide initial mechanical support.[5][6]
-
Porous Scaffolds: Three-dimensional structures that provide a template for bone ingrowth and tissue regeneration.[7][8]
-
Coatings: Applied to metallic implants to enhance their osseointegration.
The properties of dicalcium phosphate biomaterials, such as setting time, compressive strength, and degradation rate, can be tailored by adjusting factors like the powder-to-liquid ratio, particle size, and the inclusion of additives.[9][10]
Physicochemical and Mechanical Properties
The performance of dicalcium phosphate biomaterials is intrinsically linked to their material properties. The following tables summarize key quantitative data from various studies, providing a comparative overview for researchers.
Table 1: Setting Times of Dicalcium Phosphate-Based Bone Cements
| Cement Formulation | Liquid Phase | Initial Setting Time (min) | Final Setting Time (min) | Reference |
| DCPD-based (CPC(D)) | Water | 17 ± 1 | - | [5] |
| Conventional Apatite (CPC(A)) | Water | 82 ± 6 | - | [5] |
| DCPD-based (CPC(D)) | 0.2 mol/L Sodium Phosphate | 15 ± 1 | - | [5] |
| Conventional Apatite (CPC(A)) | 0.2 mol/L Sodium Phosphate | 40 ± 2 | - | [5] |
| DCPD-based | Water | - | 15.8 | [11] |
| Conventional Apatite | Water | - | 81.5 | [11] |
| DCPD-based (Sample 3) | Trisodium Citrate | - | 20 | [8] |
| DCPD-based (Sample 4) | Trisodium Citrate | - | 24 | [8] |
| DCPD-based (Sample 5) | Trisodium Citrate | - | 18 | [8] |
Table 2: Compressive Strength of Dicalcium Phosphate-Based Bone Cements
| Cement Formulation | Condition | Compressive Strength (MPa) | Reference |
| TTCP-DCPA | 24-h wet, 0.7 MPa pressure | 66.1 ± 5.0 | [12] |
| TTCP-DCPA | - | Up to 30 | [10] |
| β-TCP/cyanoacrylate composite | - | ~40 | [13] |
| DCPD-based (Sample 1) | Before immersion in SBF | 1.23 | [8] |
| DCPD-based (Sample 5) | After 7 days in SBF | 21.79 | [8] |
| DCPD-based | After 3 days in SBF | 33.75 | [8] |
| 40% β-Dicalcium silicate (B1173343)/DCP | - | 10.22 | [10] |
Table 3: Porosity and Pore Size of Dicalcium Phosphate Scaffolds
| Scaffold Type | Porosity (%) | Pore Size (µm) | Reference |
| Ideal for Osteoconduction | 60 - 80 | 150 - 500 | [14][15] |
| Ca-P Ceramic | ~50 | 200 | [16] |
| Ca-P Ceramic | - | 400 | [16] |
| Ca-P Ceramic | ~70 | 700 | [16] |
| β-TCP Granules | - | 300 - 600 | [17] |
Biological Performance and Mechanisms of Action
Dicalcium phosphate biomaterials exhibit excellent biocompatibility and promote osteogenic differentiation of progenitor cells.[10][18] The dissolution of DCP releases calcium (Ca²⁺) and phosphate (PO₄³⁻) ions, which play a crucial role in activating intracellular signaling pathways that lead to the expression of osteogenic markers and bone matrix formation.[3][19]
Signaling Pathways in DCP-Mediated Osteogenesis
The interaction of cells with dicalcium phosphate surfaces and the subsequent release of ions trigger a cascade of signaling events. The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-regulated kinase (ERK) cascade, is a key player in this process. This ultimately leads to the activation of transcription factors such as Runt-related transcription factor 2 (Runx2) and Osterix (Osx), which are master regulators of osteoblast differentiation and bone formation.[20][21][22][23]
Caption: Signaling cascade initiated by dicalcium phosphate dissolution.
Experimental Protocols
A systematic evaluation of dicalcium phosphate-based biomaterials involves a series of in vitro and in vivo experiments. The following protocols provide detailed methodologies for key assays.
Caption: A typical experimental workflow for biomaterial evaluation.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of the biomaterial on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Dicalcium phosphate biomaterial (e.g., discs, granules, or cement).
-
Osteoblast or mesenchymal stem cell (MSC) line (e.g., MC3T3-E1, Saos-2).
-
Cell culture medium (e.g., DMEM, α-MEM) with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-buffered saline (PBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent.
-
96-well culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[19]
-
Material Exposure:
-
For solid biomaterials (discs, cements), place the sterilized material at the bottom of the wells before cell seeding.
-
For extracts, prepare extracts of the biomaterial by incubating it in culture medium for a defined period (e.g., 24 hours) at 37°C. Add serial dilutions of the extract to the cells.
-
-
Incubation: Incubate the cells with the biomaterial or its extract for various time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[24]
-
Formazan (B1609692) Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[19]
-
Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.[19]
-
Absorbance Measurement: Read the absorbance at 540-590 nm using a microplate reader.[4][19]
-
Data Analysis: Express cell viability as a percentage relative to the control group (cells cultured without the biomaterial).
In Vitro Osteogenic Differentiation Assays
ALP is an early marker of osteoblast differentiation.
Materials:
-
Cells cultured on the dicalcium phosphate biomaterial.
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
p-Nitrophenyl phosphate (pNPP) substrate solution.
-
Stop solution (e.g., 1 M NaOH).
-
Microplate reader.
Procedure:
-
Cell Culture: Culture osteoprogenitor cells on the biomaterial in osteogenic differentiation medium (containing ascorbic acid and β-glycerophosphate) for 7-14 days.[7]
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer. Freeze-thaw cycles can enhance lysis.[7]
-
ALP Reaction: Add the cell lysate to a 96-well plate and add the pNPP substrate solution. Incubate at 37°C for 30 minutes.[7]
-
Stop Reaction: Stop the reaction by adding the stop solution.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The amount of p-nitrophenol produced is proportional to the ALP activity.[7]
-
Data Normalization: Normalize the ALP activity to the total protein content of the cell lysate, determined using a protein assay (e.g., BCA assay).
ARS staining detects calcium deposits, a late marker of osteogenic differentiation.
Materials:
-
Cells cultured on the dicalcium phosphate biomaterial.
-
4% paraformaldehyde (PFA) or 10% formalin for fixation.
-
Alizarin Red S staining solution (2% w/v, pH 4.1-4.3).[25][26]
-
Distilled water.
Procedure:
-
Cell Culture: Culture cells on the biomaterial in osteogenic differentiation medium for 14-21 days.
-
Fixation: Wash the cells with PBS and fix them with 4% PFA or 10% formalin for 30 minutes at room temperature.[27]
-
Washing: Wash the fixed cells 2-3 times with distilled water.[27]
-
Staining: Add the Alizarin Red S solution to each well and incubate for 5-10 minutes at room temperature.[27]
-
Washing: Carefully remove the staining solution and wash the cells with distilled water until the non-specific staining is removed.
-
Visualization: Visualize the red-orange calcium deposits under a microscope.
-
(Optional) Quantification: To quantify the mineralization, the stain can be eluted with 10% cetylpyridinium (B1207926) chloride, and the absorbance of the eluate can be measured at 562 nm.[27]
In Vivo Bone Regeneration Model: Rat Calvarial Critical-Sized Defect
This model is commonly used to evaluate the bone regeneration capacity of biomaterials.
Materials:
-
Adult male rats (e.g., Sprague-Dawley or Wistar).
-
Anesthesia (e.g., isoflurane, ketamine/xylazine).
-
Surgical instruments.
-
Sterile dicalcium phosphate biomaterial implant.
-
Sutures.
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and shave and disinfect the surgical site on the scalp.
-
Incision: Make a sagittal incision on the scalp and retract the skin and periosteum to expose the calvarium.[28]
-
Defect Creation: Create a critical-sized defect (e.g., 5 mm or 8 mm) in the parietal bone using a trephine bur under constant saline irrigation to prevent thermal necrosis.[18][28] Carefully remove the bone disc without damaging the underlying dura mater.
-
Implantation: Place the sterile dicalcium phosphate biomaterial into the defect. An empty defect can serve as a negative control.
-
Closure: Reposition the periosteum and suture the skin incision.
-
Post-operative Care: Provide appropriate post-operative analgesia and care.
-
Evaluation: At predetermined time points (e.g., 4, 8, 12 weeks), euthanize the animals and harvest the calvaria for analysis.
-
Analysis:
-
Micro-computed Tomography (µCT): To non-destructively quantify new bone formation, implant resorption, and the 3D architecture of the regenerated tissue.
-
Histology: Decalcify the samples (if necessary), embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Masson's trichrome to visualize new bone, residual material, and cellular infiltration.
-
Table 4: In Vivo Bone Formation in Animal Models
| Biomaterial | Animal Model | Defect Size | Time Point | New Bone Formation (%) | Reference |
| DCP-rich CPC | Mouse | - | - | Higher than conventional CPC | [18] |
| BCP (20% HA, 80% TCP) | Rabbit Cranium | 12.6 mm | 12 weeks | 32.2 ± 10.6 | [30] |
| TCP-B | Rabbit Cranium | 12.6 mm | 12 weeks | 17.8 ± 4.6 | [30] |
| BCP | Rabbit Ulna | 15.0 mm | 12 weeks | 19.3 ± 7.3 | [30] |
| BCP | Rabbit Ulna | 15.0 mm | 24 weeks | 37.7 ± 8.5 | [30] |
| HA-egg | Rabbit Tibia | 6 mm diameter, 5 mm depth | 4 weeks | 32.0 ± 5.05 | [31] |
| HT-egg | Rabbit Tibia | 6 mm diameter, 5 mm depth | 4 weeks | 37.3 ± 8.86 | [31] |
| Osteopaste (TTCP/TCP) | Rabbit Tibia | 4.5 x 9.0 mm | 12 weeks | Bridged the defect |
Conclusion
Dicalcium phosphate represents a highly promising and versatile class of biomaterials for bone regeneration. Its favorable biological properties, coupled with the ability to tailor its physicochemical and mechanical characteristics, make it a valuable tool for researchers, scientists, and drug development professionals. The detailed protocols and compiled data in this document provide a solid foundation for the systematic evaluation and application of dicalcium phosphate-based biomaterials in the development of novel therapies for bone repair and regeneration.
References
- 1. In vitro degradation and in vivo resorption of dicalcium phosphate cement based grafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro degradation and cytocompatibility of dicalcium phosphate dihydrate cements prepared using the monocalcium phosphate monohydrate/hydroxyapatite system reveals rapid conversion to HA as a key mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro ion adsorption and cytocompatibility of dicalcium phosphate ceramics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct imaging of nanoscale dissolution of dicalcium phosphate dihydrate by an organic ligand: concentration matters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design and Characterization of Calcium Phosphate Ceramic Scaffolds for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.bond.edu.au [pure.bond.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. d-nb.info [d-nb.info]
- 12. orbi.uliege.be [orbi.uliege.be]
- 13. Mechanisms of in Vivo Degradation and Resorption of Calcium Phosphate Based Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. drmillett.com [drmillett.com]
- 17. rms-foundation.ch [rms-foundation.ch]
- 18. Osteoregenerative capacities of dicalcium phosphate-rich calcium phosphate bone cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of HA released calcium ion on osteoblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Signaling Pathway and Transcriptional Regulation in Osteoblasts during Bone Healing: Direct Involvement of Hydroxyapatite as a Biomaterial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mitogen-activated Protein Kinase (MAPK)-regulated Interactions between Osterix and Runx2 Are Critical for the Transcriptional Osteogenic Program - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Runx2, Osx, and Dspp in Tooth Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. In-Vivo Degradation Behavior and Osseointegration of 3D Powder-Printed Calcium Magnesium Phosphate Cement Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Osteoinductivity of Calcium Phosphate-Based Biomaterials: A Tight Interaction With Bone Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | The Osteoinductivity of Calcium Phosphate-Based Biomaterials: A Tight Interaction With Bone Healing [frontiersin.org]
- 27. Roles of calcium phosphate-mediated integrin expression and MAPK signaling pathways in the osteoblastic differentiation of mesenchymal stem cells - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 28. researchgate.net [researchgate.net]
- 29. frontiersin.org [frontiersin.org]
- 30. Cell adhesion and proliferation on biomimetic calcium-phosphate coatings produced by a sodium silicate gel methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. [PDF] Pre-Clinical Evaluation of Biological Bone Substitute Materials for Application in Highly Loaded Skeletal Sites | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Dicalcium Phosphate in Injectable Bone Cement Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dicalcium phosphate (B84403) (DCP) is a key component in the formulation of injectable bone cements, prized for its biocompatibility and osteoconductivity. These cements, often based on brushite (dicalcium phosphate dihydrate, DCPD), are designed to be minimally invasive, allowing for injection directly into a bone defect where they set in situ.[1][2] This ability to conform to irregular defect shapes is a significant advantage over pre-formed implants.[2] The following application notes provide a detailed overview of the formulation, characterization, and biological evaluation of dicalcium phosphate-based injectable bone cements.
Formulation and Material Preparation
Injectable dicalcium phosphate cements are typically formed by an acid-base reaction between a calcium phosphate powder and an aqueous solution. A common formulation involves the reaction of β-tricalcium phosphate (β-TCP) and monocalcium phosphate monohydrate (MCPM) to form brushite.[3] Another approach utilizes the reaction of tetracalcium phosphate (TTCP) and dicalcium phosphate anhydrous (DCPA).[4] Additives can be incorporated to modify the cement's properties; for instance, trisodium (B8492382) citrate (B86180) can be used to regulate the setting time.[5]
Protocol: Preparation of a Dicalcium Phosphate Dihydrate (DCPD) Cement
This protocol describes the preparation of a basic DCPD cement.
Materials:
-
β-tricalcium phosphate (β-TCP) powder
-
Monocalcium phosphate monohydrate (MCPM) powder
-
Deionized water or a phosphate buffer solution
Procedure:
-
Powder Preparation: Prepare the solid phase by mixing β-TCP and MCPM powders in a specific molar ratio (e.g., 1:1).
-
Mixing: Combine the powder mixture with the liquid phase (e.g., deionized water) at a defined powder-to-liquid (P/L) ratio. The P/L ratio is a critical parameter that influences the cement's handling properties, setting time, and mechanical strength.[6]
-
Homogenization: Thoroughly mix the powder and liquid components for a specified time (e.g., 60 seconds) to form a uniform paste.
-
Application: The resulting paste can then be loaded into a syringe for injection.
Characterization of Injectable Bone Cements
The performance of an injectable bone cement is evaluated through a series of standardized tests to determine its setting time, injectability, mechanical properties, and biocompatibility.
Setting Time
The setting time is a crucial property for surgical applications, as it dictates the window of opportunity for the surgeon to inject and mold the cement. It is typically measured using Gillmore needles according to ASTM C266-89.[7]
Apparatus:
Procedure:
-
Sample Preparation: Prepare the cement paste as described previously and place it into the mold.
-
Initial Setting Time: The initial Gillmore needle, which is lighter and has a larger tip diameter, is gently applied to the surface of the cement.[8][9] The initial setting time is the point at which the needle no longer leaves a complete circular impression on the cement surface.[8][10]
-
Final Setting Time: The final Gillmore needle, which is heavier and has a smaller tip diameter, is then used.[8][9] The final setting time is reached when this needle no longer visibly indents the surface.[8]
Injectability
Injectability refers to the ability of the cement paste to be extruded through a syringe and needle without phase separation or clogging.[11] It is a critical factor for minimally invasive procedures.
Apparatus:
-
Syringe (e.g., 5 mL) with a specific needle gauge
-
Universal testing machine or a controlled-force application device
Procedure:
-
Loading: Load the freshly prepared cement paste into the syringe.
-
Extrusion: Apply a constant force or a constant displacement rate to the syringe plunger to extrude the cement.
-
Measurement: Injectability is typically quantified as the percentage of the extruded cement mass from the total initial mass in the syringe.[12]
Compressive Strength
The compressive strength of the set cement is a measure of its ability to withstand mechanical loads, which is essential for load-bearing applications. Testing is often performed according to ASTM F451.[13]
Apparatus:
-
Cylindrical molds (e.g., 6 mm diameter, 12 mm height)[13]
-
Universal testing machine
Procedure:
-
Sample Preparation: Prepare cylindrical specimens of the set cement. The specimens are typically cured for a specific period (e.g., 24 hours) in a controlled environment (e.g., 37°C in a humid atmosphere or immersed in simulated body fluid).[13]
-
Testing: Place the cylindrical specimen in the universal testing machine and apply a compressive load at a constant crosshead speed (e.g., 1 mm/min) until failure.[13]
-
Calculation: The compressive strength is calculated by dividing the maximum load by the cross-sectional area of the specimen.
Quantitative Data Summary
The following tables summarize typical quantitative data for dicalcium phosphate-based injectable bone cements from various studies.
Table 1: Setting Times of Dicalcium Phosphate Cements
| Formulation/Study | P/L Ratio (g/mL) | Initial Setting Time (min) | Final Setting Time (min) | Reference |
| Monetite Bone Cement | - | 5 | 15 | [14] |
| DCPD Cement (Sample 3) | - | - | 20 | [5] |
| DCPD Cement (Sample 4) | - | - | 24 | [5] |
| DCPD Cement (Sample 5) | - | - | 18 | [5] |
| TTCP + DCPA Cement | 4.0 | - | - | [4] |
Table 2: Injectability of Dicalcium Phosphate Cements
| Formulation/Study | Syringe/Needle | Injectability (%) | Reference |
| DCPD Cement (Sample 1) | - | 12.22 | [5] |
| DCPD Cement (Sample 5) | - | 78 | [5] |
| CHA-based Cement | 10 mL / 16 G | >90 | [12] |
| CPCD (P/L = 3) | 10-gauge needle | 95 ± 4 | [6] |
| CPCD (P/L = 3.5) | 10-gauge needle | 70 ± 12 | [6] |
Table 3: Compressive Strength of Dicalcium Phosphate Cements
| Formulation/Study | Curing Conditions | Compressive Strength (MPa) | Reference |
| Monetite Bone Cement | - | 2.81 | [14] |
| DCPD Cement (Sample 1) | Before immersion in SBF | 1.23 | [5] |
| DCPD Cement (Sample 5) | 7 days in SBF | 21.79 | [5] |
| DCPD Cement | 3 days in SBF | 33.75 | [5] |
| TTCP + DCPA Cement | 24h, wet | 66.1 ± 5.0 | [15] |
| mDCPD Cement | Several minutes hardening | 25-65 | [16] |
Biological Evaluation
The biological performance of dicalcium phosphate cements is critical for their clinical success. This involves assessing their biocompatibility and their ability to support bone regeneration.
In Vitro Biocompatibility
In vitro biocompatibility is often evaluated according to ISO 10993-5 standards, which describe tests for cytotoxicity.[17][18] These tests typically involve exposing cultured cells, such as osteoblasts or fibroblasts, to extracts of the cement material or placing the material in direct contact with the cells.[17]
Materials:
-
Set cement samples
-
Cell culture medium
-
Mammalian cell line (e.g., osteoblasts)
-
Cell viability assay (e.g., XTT assay)
Procedure:
-
Extract Preparation: Incubate the set cement samples in cell culture medium for a defined period (e.g., 24 hours) to create an extract.
-
Cell Culture: Seed cells in a multi-well plate and allow them to attach.
-
Exposure: Replace the normal culture medium with the cement extract.
-
Assessment: After a further incubation period (e.g., 24 hours), assess cell viability using a quantitative assay.
Osteogenic Differentiation
The ability of the cement to promote the differentiation of progenitor cells into bone-forming osteoblasts is a key indicator of its osteoinductive potential. This is often assessed by measuring the activity of alkaline phosphatase (ALP), an early marker of osteogenic differentiation.[19][20]
Materials:
-
Set cement samples
-
Mesenchymal stem cells (MSCs) or pre-osteoblastic cells
-
Osteogenic differentiation medium
-
p-nitrophenyl phosphate (pNPP) substrate[21]
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed cells directly onto the surface of the set cement samples.
-
Culture: Culture the cells in an osteogenic differentiation medium for a specific period (e.g., 7, 14, and 21 days).
-
Cell Lysis: Lyse the cells to release intracellular ALP.
-
Enzymatic Reaction: Add pNPP substrate to the cell lysate. ALP will convert pNPP to p-nitrophenol, which is colored.
-
Quantification: Measure the absorbance of the solution at 405 nm. The absorbance is proportional to the ALP activity.
In Vivo Evaluation
In vivo studies are essential to evaluate the biocompatibility and bone regeneration capacity of the cement in a physiological environment. Animal models, such as rats and rabbits, are commonly used for this purpose.[22][23]
Animal Model:
-
Wistar-Lewis rats are often chosen for their well-characterized skeletal structure.[22]
Procedure:
-
Surgical Procedure: Create a critical-sized defect in the femur of the anesthetized rat.
-
Implantation: Inject the prepared cement paste into the bone defect.
-
Post-operative Care and Monitoring: Provide appropriate post-operative care and monitor the animals for signs of adverse reactions.
-
Evaluation: At predefined time points (e.g., 4, 8, and 12 weeks), euthanize the animals and harvest the femurs for analysis.
-
Analysis: Evaluate bone regeneration and the host tissue response using techniques such as micro-computed tomography (micro-CT) and histology.
Signaling Pathways in Bone Regeneration
The dissolution of dicalcium phosphate cements releases calcium and phosphate ions, which can influence cellular signaling pathways involved in bone formation. Furthermore, the incorporation of therapeutic ions like lithium can directly modulate these pathways. One of the key pathways implicated in osteogenesis is the Wnt/β-catenin signaling pathway.[3]
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. mdpi.com [mdpi.com]
- 3. Osteogenic lithium-doped brushite cements for bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Setting reactions and compressive strengths of calcium phosphate cements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Injectable Calcium Phosphate Cement: Effects of Powder-to-Liquid Ratio and Needle Size - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ceramics-silikaty.cz [ceramics-silikaty.cz]
- 8. conrec.ac.ir [conrec.ac.ir]
- 9. Gillmore Needle Apparatus for Final Setting Time of Cement - Gilson Co. [globalgilson.com]
- 10. ASTM C266 - Time of Setting of Hydraulic-Cement Paste by Gillmore Needles [appliedtesting.com]
- 11. Sudoku of porous, injectable calcium phosphate cements – Path to osteoinductivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Injectability, Processability, Drug Loading, and Antibacterial Activity of Gentamicin-Impregnated Mesoporous Bioactive Glass Composite Calcium Phosphate Bone Cement In Vitro | MDPI [mdpi.com]
- 14. maas.edu.mm [maas.edu.mm]
- 15. Diametral tensile strength and compressive strength of a calcium phosphate cement: effect of applied pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. nhiso.com [nhiso.com]
- 18. nhsrcindia.org [nhsrcindia.org]
- 19. A quantitative method to determine osteogenic differentiation aptness of scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Alkaline Phosphatase Activity of Serum Affects Osteogenic Differentiation Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Osteoblast Differentiation on Collagen Scaffold with Immobilized Alkaline Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Bone defect animal models for testing efficacy of bone substitute biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Dicalcium Phosphate for 3D Bioprinting of Tissue Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Three-dimensional (3D) bioprinting has emerged as a transformative technology in tissue engineering and regenerative medicine, enabling the fabrication of complex, patient-specific scaffolds that mimic the native extracellular matrix. Among the various biomaterials utilized, calcium phosphates (CaPs) have garnered significant attention due to their chemical similarity to the mineral phase of bone, excellent biocompatibility, and osteoconductivity. Dicalcium phosphate (B84403) (DCP), in its anhydrous (DCPA or monetite) and dihydrate (DCPD or brushite) forms, is a particularly promising CaP for bone tissue engineering applications.[1][2] Its biodegradability and ability to be replaced by new bone make it an attractive candidate for creating temporary scaffolds that support tissue regeneration.[3][4]
These application notes provide a comprehensive overview and detailed protocols for the utilization of dicalcium phosphate in 3D bioprinting of tissue scaffolds. The information is intended to guide researchers in the formulation of DCP-based bio-inks, the optimization of printing parameters, and the evaluation of the resulting scaffold properties for applications in bone regeneration and drug delivery.
Materials and Methods
Bio-ink Formulation
The successful 3D bioprinting of dicalcium phosphate scaffolds relies on the formulation of a printable bio-ink with appropriate rheological properties, biocompatibility, and printability. Typically, DCP is combined with a polymer hydrogel that acts as a binder and provides a suitable environment for encapsulated cells.
Protocol: Dicalcium Phosphate Bio-ink Preparation
-
Polymer Solution Preparation:
-
Prepare a sterile solution of a hydrogel such as gelatin, alginate, or collagen. For example, dissolve 10% (w/v) gelatin in sterile phosphate-buffered saline (PBS) by heating to 60°C with continuous stirring until fully dissolved. Allow the solution to cool to 37°C.
-
-
Dicalcium Phosphate Powder Sterilization:
-
Sterilize dicalcium phosphate anhydrous (DCPA) or dicalcium phosphate dihydrate (DCPD) powder by dry heat (e.g., 160°C for 2 hours) or ethylene (B1197577) oxide treatment.
-
-
Bio-ink Mixing:
-
Under sterile conditions in a biosafety cabinet, gradually add the sterilized DCP powder to the polymer solution. A common starting ratio is 20-40% (w/v) DCP to the polymer solution.
-
Mix thoroughly using a sterile mechanical stirrer or by syringe-to-syringe mixing until a homogenous paste is formed. Ensure there are no air bubbles.
-
-
Cell Encapsulation (Optional):
-
If creating a cell-laden bio-ink, prepare a cell suspension at the desired concentration (e.g., 1 x 10^6 cells/mL).
-
Gently fold the cell suspension into the DCP-polymer paste immediately before printing to ensure even cell distribution and maintain cell viability.
-
-
Loading the Printhead:
-
Load the final bio-ink into a sterile printing syringe, ensuring no air is trapped.
-
3D Bioprinting Parameters
The choice of 3D printing technology and printing parameters is crucial for fabricating scaffolds with the desired architecture, porosity, and mechanical integrity. Extrusion-based bioprinting is a commonly used method for DCP-based bio-inks.
Table 1: Recommended 3D Bioprinting Parameters for Dicalcium Phosphate-Based Bio-inks
| Parameter | Recommended Range | Notes |
| Nozzle Diameter | 200 - 600 µm | Smaller diameters offer higher resolution but require lower viscosity inks and may increase cell shear stress.[5] |
| Print Speed | 2 - 10 mm/s | Higher speeds can reduce print time but may compromise filament uniformity and cell viability. |
| Extrusion Pressure | 100 - 400 kPa | Varies significantly with bio-ink viscosity and nozzle diameter. Optimize to achieve continuous and uniform filament extrusion. |
| Layer Height | 80 - 100% of nozzle diameter | Ensures good adhesion between layers. |
| Infill Density | 20 - 70% | Determines the overall porosity of the scaffold, which is critical for nutrient transport and cell infiltration. |
| Printing Temperature | Room Temperature to 37°C | Maintain a temperature that preserves the bio-ink's properties and cell viability. |
Post-Printing Processing
Following printing, scaffolds often require crosslinking and further processing to enhance their mechanical stability and prepare them for cell culture or implantation.
Protocol: Post-Printing Processing of DCP Scaffolds
-
Crosslinking:
-
For alginate-based bio-inks, submerge the printed scaffold in a sterile 100 mM calcium chloride (CaCl2) solution for 5-10 minutes to induce ionic crosslinking.
-
For gelatin-based bio-inks, thermal crosslinking can be achieved by incubating at 4°C. Covalent crosslinking using agents like glutaraldehyde (B144438) or genipin (B1671432) can also be employed, but cytotoxicity must be carefully evaluated.
-
-
Washing:
-
Wash the crosslinked scaffolds three times with sterile PBS or cell culture medium to remove any residual crosslinking agents or unreacted components.
-
-
Sterilization (for acellular scaffolds):
-
If no cells were included in the bio-ink, the final scaffold can be sterilized using ethylene oxide or gamma irradiation.
-
-
Pre-culture Conditioning:
-
Before seeding cells (if not already encapsulated), soak the scaffolds in cell culture medium for at least 24 hours to allow for protein absorption and to create a more favorable surface for cell attachment.
-
Characterization and Data
The physical, mechanical, and biological properties of the 3D printed dicalcium phosphate scaffolds must be thoroughly characterized to ensure they meet the requirements for the intended application.
Mechanical Properties
The mechanical strength of the scaffold is critical, especially for load-bearing applications. It should ideally match the properties of the native tissue it is intended to replace.
Table 2: Summary of Mechanical Properties of 3D Printed Calcium Phosphate Scaffolds
| Calcium Phosphate Phase | Polymer/Binder | Compressive Strength (MPa) | Compressive Modulus (MPa) | Porosity (%) | Citation(s) |
| Dicalcium Phosphate Anhydrous (DCPA) | - | 41.56 ± 7.12 | - | 38.8 ± 2.7 | [6] |
| α-Tricalcium Phosphate (α-TCP) | - | 4.0 - 6.4 | - | 52 | [7] |
| β-Tricalcium Phosphate (β-TCP) | Gelatin:CMC | 13.1 ± 2.51 | 696 ± 108 | 45-60 | [8][9] |
| Biphasic Calcium Phosphate (BCP) | - | 1.7 | - | >80 | [10] |
| Hydroxyapatite (HA) | - | 1.2 | - | >80 | [10] |
Degradation Profile
The degradation rate of the scaffold should ideally match the rate of new tissue formation. Dicalcium phosphate is known for its resorbability.
Table 3: In Vitro and In Vivo Degradation of Dicalcium Phosphate Scaffolds
| Material | Condition | Time Point | Degradation/Resorption | Citation(s) |
| Brushite (DCPD) | In vivo | - | Converts to less soluble apatites, slowing resorption over time. | [11] |
| Monetite (DCPA) | In vivo | 8 weeks | Shows greater resorption and bone formation compared to brushite. | [11] |
| Calcium Magnesium Phosphate | In vivo (rabbit) | 24 weeks | Almost complete degradation. | [12] |
| Biphasic Calcium Phosphate (BCP) | In vitro (acidic buffer) | 14 days | Steady decrease in strength, with a reasonable value of 0.5 MPa remaining. | [10] |
| β-Tricalcium Phosphate (β-TCP) | In vitro (acidic buffer) | 14 days | Strength decreased to a negligible value of 0.09 MPa. | [10] |
Biological Interactions and Signaling Pathways
Dicalcium phosphate scaffolds support bone regeneration through osteoconduction, providing a template for new bone growth. The release of calcium and phosphate ions from the degrading scaffold can also influence cellular behavior and signaling.
Calcium ions (Ca²⁺) released from the scaffold can activate intracellular signaling pathways crucial for osteogenic differentiation. One such pathway is the Extracellular signal-Regulated Kinase (ERK) pathway.
Caption: Ca²⁺-mediated osteogenic signaling pathway.
Experimental Workflows
Workflow for Scaffold Fabrication and Characterization
The following diagram outlines the typical experimental workflow from bio-ink preparation to scaffold analysis.
Caption: General workflow for 3D bioprinting of DCP scaffolds.
Applications in Drug Delivery
The porous structure of 3D printed dicalcium phosphate scaffolds makes them excellent candidates for localized drug delivery systems.[13][14] Drugs, such as antibiotics, anti-cancer agents, or growth factors, can be incorporated into the bio-ink before printing or loaded into the scaffold after fabrication. This allows for a sustained release of the therapeutic agent directly at the site of tissue regeneration, which can enhance healing and prevent complications like infections.[13][15]
Caption: Drug delivery using 3D printed DCP scaffolds.
Conclusion
Dicalcium phosphate is a versatile and effective biomaterial for the 3D bioprinting of tissue scaffolds for bone regeneration. Its biocompatibility, biodegradability, and osteoconductive properties, combined with the design freedom of 3D printing, allow for the creation of scaffolds with tailored architectures and functionalities. By carefully controlling bio-ink composition, printing parameters, and post-processing steps, researchers can develop advanced scaffolds that promote efficient tissue healing and offer platforms for localized drug delivery. The protocols and data presented herein provide a foundation for the successful application of dicalcium phosphate in this exciting and rapidly advancing field.
References
- 1. Calcium Phosphate Biomaterials for 3D Bioprinting in Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium Phosphate-Based Biomaterials for Bone Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stem Cells and Calcium Phosphate Cement Scaffolds for Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alternative Geometries for 3D Bioprinting of Calcium Phosphate Cement as Bone Substitute | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of bioinks for 3D printing microporous, sintered calcium phosphate scaffolds | NSF Public Access Repository [par.nsf.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure degradation and strength changes of sintered calcium phosphate bone scaffolds with different phase structures during simulated biodegradation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of in Vivo Degradation and Resorption of Calcium Phosphate Based Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of degradation behavior and osseointegration of 3D powder-printed calcium magnesium phosphate cement scaffolds with alkaline or acid post-treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3D Printed Calcium Phosphate Cement (CPC) Scaffolds for Anti-Cancer Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drug delivery strategies through 3D-printed calcium phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 3D Printing of Calcium Phosphate Ceramics for Bone Tissue Engineering and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Dicalcium Phosphate Coatings on Metallic Implants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of dicalcium phosphate (B84403) (DCP) coatings on metallic implants, a critical surface modification technique to enhance osseointegration and biocompatibility. Dicalcium phosphate, in its dihydrate (DCPD, Brushite) or anhydrous (DCPA, Monetite) form, is a biodegradable and osteoconductive material that can promote bone growth and implant stability.[1][2][3] This document outlines various methodologies, including electrochemical deposition, biomimetic coating, and sol-gel synthesis, complete with experimental parameters and characterization techniques.
Introduction to Dicalcium Phosphate Coatings
Dicalcium phosphate coatings are applied to metallic implants, typically made of titanium and its alloys, to improve their biological performance.[4][5] Unlike bioinert metallic surfaces, DCP coatings actively participate in the bone regeneration process. Their solubility in physiological environments allows for the local release of calcium and phosphate ions, which are essential for bone formation.[2][6] This biodegradable nature is advantageous over more stable calcium phosphate phases like hydroxyapatite, as it can be gradually replaced by new bone tissue.[2]
Several techniques exist for depositing DCP coatings, each with its own set of advantages and disadvantages.[7] The choice of method depends on the desired coating characteristics, such as thickness, crystallinity, and adhesion strength.[7]
Coating Preparation Methodologies
This section details the experimental protocols for the most common methods of preparing dicalcium phosphate coatings.
Electrochemical Deposition (ECD)
Electrochemical deposition is a versatile and cost-effective method for creating uniform DCP coatings on complex implant geometries.[2][8] The process involves the cathodic deposition of calcium phosphate from an electrolyte solution onto the metallic implant.[8][9]
Experimental Protocol:
-
Substrate Preparation:
-
Mechanically polish the metallic implant (e.g., Titanium alloy Ti-6Al-4V) with SiC paper of decreasing grit size.
-
Degrease the substrate by sonicating in acetone, followed by ethanol, and finally deionized water for 15 minutes each.
-
Acid-etch the surface to enhance coating adhesion. A common etchant is a mixture of HCl and H2SO4.[2]
-
Rinse thoroughly with deionized water and dry in a stream of nitrogen.
-
-
Electrolyte Preparation:
-
Prepare an aqueous electrolyte solution containing calcium and phosphate ions. A typical composition is 0.042 M Ca(NO₃)₂ and 0.025 M NH₄H₂PO₄.
-
Adjust the pH of the solution to a range of 4-6 for the deposition of Brushite (DCPD).[1]
-
-
Electrochemical Deposition:
-
Set up a two-electrode or three-electrode electrochemical cell. The implant serves as the working electrode (cathode), and a platinum mesh or graphite (B72142) rod can be used as the counter electrode (anode).[2] A saturated calomel (B162337) electrode (SCE) can be used as a reference electrode in a three-electrode setup.
-
Immerse the electrodes in the electrolyte solution.
-
Apply a constant cathodic potential or current density. Typical current densities range from 2 to 15 mA/cm².[8]
-
The deposition time can vary from 15 minutes to 1 hour, depending on the desired coating thickness.[10]
-
Maintain the electrolyte temperature, typically around 37°C, to mimic physiological conditions.[7]
-
-
Post-Treatment:
-
Gently rinse the coated implant with deionized water to remove residual electrolyte.
-
Dry the implant at room temperature or in a low-temperature oven.
-
For conversion of DCPD to other calcium phosphate phases like hydroxyapatite, an alkaline post-treatment in a NaOH solution can be performed.[6]
-
Workflow for Electrochemical Deposition of Dicalcium Phosphate Coating
Caption: Workflow for Electrochemical Deposition.
Biomimetic Coating
Biomimetic methods aim to replicate the natural process of bone mineralization by immersing the implant in a solution that mimics the composition of human blood plasma, known as simulated body fluid (SBF).[7] This technique allows for the incorporation of biological molecules, such as collagen or bone morphogenetic proteins (BMPs), into the coating.[10][11]
Experimental Protocol:
-
Substrate Preparation:
-
Prepare the metallic implant as described in the ECD protocol (Section 2.1, Step 1).
-
A pre-treatment to create a surface layer that induces apatite nucleation is often necessary. This can be an alkali-heat treatment, where the implant is soaked in a NaOH or KOH solution and then heated.[4]
-
-
Simulated Body Fluid (SBF) Preparation:
-
Prepare SBF with ion concentrations nearly equal to those of human blood plasma. The standard composition includes NaCl, NaHCO₃, KCl, K₂HPO₄·3H₂O, MgCl₂·6H₂O, CaCl₂, and Na₂SO₄.
-
Buffer the solution to a physiological pH of 7.4 at 37°C using tris(hydroxymethyl)aminomethane (Tris) and HCl.
-
-
Coating Process:
-
Immerse the prepared implant in the SBF solution.
-
Maintain the temperature at 37°C in an incubator for a period ranging from several hours to several days. The longer the immersion, the thicker the coating.
-
For composite coatings, biological molecules like collagen can be added to the SBF or pre-adsorbed onto the implant surface.[10][12]
-
-
Post-Treatment:
-
Gently remove the implant from the SBF solution.
-
Rinse with deionized water and allow to dry at room temperature.
-
Logical Relationship for Biomimetic Coating Formation
Caption: Logical steps for biomimetic coating.
Sol-Gel Synthesis
The sol-gel method is a wet-chemical technique that allows for the production of thin, nanostructured calcium phosphate coatings with high purity.[6][13] This process involves the formation of a sol (a colloidal suspension of solid particles in a liquid) which is then deposited on the implant and converted into a gel.
Experimental Protocol:
-
Precursor Solution (Sol) Preparation:
-
Prepare calcium and phosphate precursor solutions separately. A common calcium precursor is calcium nitrate (B79036) tetrahydrate (Ca(NO₃)₂·4H₂O) dissolved in ethanol.[14]
-
A common phosphorus precursor is triethyl phosphite (B83602) (P(OC₂H₅)₃) also dissolved in ethanol.[15]
-
Mix the precursor solutions in a dropwise manner under constant stirring to form the sol. The Ca/P molar ratio can be adjusted to control the stoichiometry of the final coating.
-
-
Coating Deposition:
-
Clean and prepare the metallic implant as previously described.
-
Deposit the sol onto the implant surface using techniques like dip-coating or spin-coating.[7][13]
-
Dip-coating: The implant is immersed in the sol and then withdrawn at a constant speed.
-
Spin-coating: A small amount of the sol is applied to the center of the implant, which is then rotated at high speed to spread the sol evenly.
-
-
-
Gelling and Heat Treatment:
-
Allow the coated implant to age at room temperature to form a gel layer.
-
Perform a heat treatment (sintering) to remove organic residues and crystallize the calcium phosphate coating. Sintering temperatures are typically in the range of 200-600°C.[6]
-
Signaling Pathway for Sol-Gel Synthesis
Caption: Pathway of Sol-Gel synthesis.
Characterization of Dicalcium Phosphate Coatings
A thorough characterization of the prepared coatings is essential to ensure their quality and performance.
| Characterization Technique | Property Analyzed | Typical Results |
| Scanning Electron Microscopy (SEM) | Surface morphology, topography, and microstructure. | Plate-like crystals for Brushite, needle-like or granular structures for other phases.[1][16] |
| X-ray Diffraction (XRD) | Crystalline phase composition and crystallinity. | Diffraction peaks corresponding to DCPD (Brushite) or DCPA (Monetite). |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Chemical functional groups present in the coating. | Characteristic absorption bands for phosphate (PO₄³⁻) and water (H₂O) groups. |
| Energy-Dispersive X-ray Spectroscopy (EDS) | Elemental composition and Ca/P ratio. | Presence of Calcium (Ca), Phosphorus (P), and Oxygen (O). Ca/P ratio close to 1 for dicalcium phosphate.[1] |
| Adhesion Test (e.g., Scratch Test) | Adhesion strength of the coating to the substrate. | Critical load at which the coating delaminates. |
| Contact Angle Measurement | Surface wettability and hydrophilicity. | Low contact angles indicate a hydrophilic surface, which is favorable for cell attachment.[3] |
In Vitro and In Vivo Performance
The ultimate goal of DCP coatings is to enhance the biological response to the implant.
-
In Vitro Biocompatibility: Cell culture studies using osteoblast-like cells are performed to assess cell attachment, proliferation, and differentiation on the coated surfaces. Enhanced osteoblast activity is a positive indicator of biocompatibility.[1]
-
In Vitro Biodegradation: The dissolution rate of the coating is evaluated by immersing it in physiological solutions (e.g., SBF or cell culture medium) and measuring the change in ion concentration over time.
-
In Vivo Osseointegration: Animal models are used to evaluate the in vivo performance of the coated implants. Histological analysis of the bone-implant interface reveals the extent of new bone formation and direct contact between the bone and the implant.[10][12] Studies have shown that dicalcium phosphate coatings can significantly improve bone-implant contact compared to uncoated implants.[1][10]
Conclusion
The preparation of dicalcium phosphate coatings on metallic implants is a promising strategy to improve their clinical success. The choice of the coating method depends on the specific application and desired properties. The protocols and characterization techniques outlined in these application notes provide a comprehensive guide for researchers and professionals in the field of biomedical materials and drug development. Careful control of the experimental parameters is crucial for obtaining coatings with optimal physicochemical and biological properties.
References
- 1. Morphology, Composition, and Bioactivity of Strontium-Doped Brushite Coatings Deposited on Titanium Implants via Electrochemical Deposition [mdpi.com]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Alternative technique for calcium phosphate coating on titanium alloy implants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Biofunctionalization of metallic implants by calcium phosphate coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. medlib.yu.ac.kr [medlib.yu.ac.kr]
- 11. A Review Paper on Biomimetic Calcium Phosphate Coatings [openbiomedicalengineeringjournal.com]
- 12. Biomimetic calcium phosphate composite coating of dental implants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. View of Sol–gel synthesis of calcium phosphate-based coatings – A review | Chemija [lmaleidykla.lt]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. The Influence of Electrolytic Concentration on the Electrochemical Deposition of Calcium Phosphate Coating on a Direct Laser Metal Forming Surface - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Dicalcium Phosphate in Complex Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dicalcium phosphate (B84403) (CaHPO₄), in both its anhydrous and dihydrate forms, is a widely used excipient in the pharmaceutical industry, primarily as a filler and binder in solid dosage forms. Accurate quantification of dicalcium phosphate in complex matrices such as pharmaceutical tablets is crucial for quality control, formulation development, and stability studies. This document provides detailed application notes and protocols for various analytical techniques suitable for this purpose.
Titrimetric Method
A classic and cost-effective method for the assay of dicalcium phosphate is complexometric titration. This method is based on the reaction of calcium ions with a chelating agent, typically ethylenediaminetetraacetic acid (EDTA).
Experimental Protocol
Objective: To determine the purity of dicalcium phosphate dihydrate raw material or its content in a simple formulation.
Principle: The sample is dissolved in acid to release calcium ions. The solution is then buffered to an alkaline pH, and the calcium is titrated with a standardized EDTA solution using a colorimetric indicator.
Reagents and Equipment:
-
7M Hydrochloric acid
-
0.1 M Disodium edetate (EDTA) solution, standardized
-
Ammonia (B1221849) buffer pH 10.0
-
Strong ammonia solution
-
0.1 M Zinc sulfate (B86663) solution
-
Mordant Black 11 indicator mixture
-
Analytical balance
-
Burette, 50 mL
-
Volumetric flasks and pipettes
-
Beakers and conical flasks
Procedure: [1]
-
Accurately weigh about 0.3 g of the dicalcium phosphate sample.
-
Dissolve the sample in a mixture of 5 mL of water and 1 mL of 7M Hydrochloric acid.
-
Add 25.0 mL of 0.1 M Disodium edetate solution and dilute to 200 mL with water in a volumetric flask.
-
Neutralize the solution with strong ammonia solution.
-
Add 10 mL of ammonia buffer pH 10.0 and approximately 50 mg of Mordant Black 11 mixture.
-
Titrate the excess EDTA with 0.1 M zinc sulfate solution until the color changes from blue to violet.
-
Perform a blank titration using the same procedure without the sample.
Calculation: Each mL of 0.1 M Disodium edetate is equivalent to 0.01721 g of CaHPO₄·2H₂O.[1]
Caption: Workflow for Titrimetric Analysis of Dicalcium Phosphate.
Chromatographic Methods
Ion Chromatography (IC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for the quantification of the phosphate component of dicalcium phosphate after dissolution.
Ion Chromatography (IC)
Objective: To quantify the phosphate content from dicalcium phosphate in a complex matrix, such as processed foods or pharmaceutical formulations.
Principle: The sample is treated to dissolve the dicalcium phosphate, and the resulting phosphate ions are separated from other ions on an ion-exchange column and detected by conductivity.
Experimental Protocol
-
Homogenize the sample if it is a solid dosage form.
-
Accurately weigh a portion of the sample.
-
Dissolve the sample in a known volume of dilute hydrochloric acid (e.g., 0.5 M HCl).
-
If lipids are present, a defatting step with a solvent like hexane (B92381) may be necessary.
-
Centrifuge and filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtrate with deionized water to a concentration within the calibration range.
IC System and Conditions: [2][3][4]
-
Column: A suitable anion-exchange column (e.g., Dionex IonPac AS11-HC).
-
Mobile Phase: Potassium hydroxide (B78521) (KOH) gradient.
-
Detector: Suppressed conductivity detector.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 25 µL.
Calibration: Prepare a series of standard solutions of phosphate from a certified reference material in the same diluent as the sample. The calibration curve should cover the expected concentration range of the samples.
Caption: Experimental Workflow for Ion Chromatography Analysis.
X-Ray Powder Diffraction (XRPD)
XRPD is a powerful non-destructive technique for both qualitative and quantitative analysis of crystalline materials. The Rietveld refinement method can be used for accurate quantification of crystalline phases in a mixture.
Experimental Protocol
Objective: To quantify the content of dicalcium phosphate (anhydrous or dihydrate) in a multi-component pharmaceutical tablet.
Principle: The XRPD pattern of a crystalline substance is unique. The intensity of the diffraction peaks is proportional to the amount of the crystalline phase present in the sample. Rietveld refinement involves fitting a calculated diffraction pattern based on the crystal structures of the components to the experimental pattern, allowing for the determination of the weight fraction of each phase.[5][6]
Sample Preparation:
-
Carefully crush a representative number of tablets into a fine powder using a mortar and pestle.
-
Ensure homogeneity of the powder mixture.
-
Pack the powder into a sample holder, ensuring a flat and smooth surface to minimize preferred orientation effects.
XRPD Instrument and Conditions:
-
Diffractometer: A modern powder diffractometer with a Bragg-Brentano geometry.
-
X-ray Source: Cu Kα radiation.
-
Scan Range (2θ): 5° to 60°.
-
Step Size: 0.02°.
-
Time per Step: 1-2 seconds.
Data Analysis (Rietveld Refinement):
-
Obtain the crystal structure data (CIF files) for dicalcium phosphate and all other crystalline components in the formulation.
-
Use a suitable software package for Rietveld refinement (e.g., GSAS, FullProf, TOPAS).
-
Perform the refinement by adjusting parameters such as scale factors, lattice parameters, and peak profile parameters to minimize the difference between the observed and calculated patterns.
-
The weight fraction of each phase is determined from the refined scale factors.
References
- 1. Method of Analysis for Dibasic Calcium Phosphate Dihydrate | Pharmaguideline [pharmaguideline.com]
- 2. mdpi.com [mdpi.com]
- 3. New Analytical Approach for The Determination of Calcium Phosphate Dibasic and Tribasic in Processed Food by Comparison of Ion Chromatography With High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. X-ray powder diffraction patterns of calcium phosphates analyzed by the Rietveld method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Qualitative and quantitative X-ray diffraction analysis of calcium phosphates by Scherrer, Williamson-Hall and Rietveld refinement methods [scielo.sa.cr]
Troubleshooting & Optimization
controlling particle size and morphology in dicalcium phosphate synthesis
Welcome to the technical support center for dicalcium phosphate (B84403) (DCP) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling particle size and morphology during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the impact of various synthesis parameters.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of dicalcium phosphate, offering potential causes and solutions to help you optimize your experimental outcomes.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Particle Agglomeration | 1. Incorrect pH: pH affects the surface charge of particles. Near the isoelectric point, electrostatic repulsion is minimal, leading to agglomeration.[1][2]2. High Ionic Strength: Excessive salt concentration in the solution can compress the electrical double layer, reducing inter-particle repulsion.[1]3. Rapid Addition of Reagents: This can create localized areas of high supersaturation, promoting rapid, uncontrolled nucleation and subsequent agglomeration.[1]4. Inadequate Stirring: Insufficient agitation results in poor dispersion of reactants and localized high concentrations. 5. High Drying Temperature: Elevated temperatures during drying can cause partial melting or sintering of particle surfaces, leading to fusion and agglomeration.[3][4] | 1. Optimize and Maintain pH: Adjust the pH to a range that ensures sufficient surface charge for electrostatic repulsion. For dicalcium phosphate, maintaining a pH between 6 and 8 is generally recommended to avoid agglomeration.[2] A pH-stat autotitrator can be used for precise control.[5]2. Control Ionic Strength: Use the minimum necessary concentration of precursors and other salts. Washing the precipitate thoroughly after synthesis is also crucial.[6]3. Slow Reagent Addition: Add the calcium or phosphate precursor solution dropwise or using a syringe pump to maintain a low and uniform level of supersaturation.[1]4. Optimize Stirring: Employ vigorous and constant stirring throughout the reaction to ensure homogeneous mixing.[7]5. Optimize Drying Conditions: Dry the precipitate at a lower temperature (e.g., 60°C) for a longer duration.[3][4] |
| Undesired Crystal Phase (e.g., Hydroxyapatite (B223615), Octacalcium Phosphate) | 1. Incorrect pH: The stable calcium phosphate phase is highly dependent on the solution's pH. Dicalcium phosphate dihydrate (DCPD) is favored in acidic to neutral conditions, while hydroxyapatite (HA) tends to form at higher pH values.[6][8]2. Incorrect Temperature: Temperature influences the thermodynamics of phase formation. Higher temperatures can favor the formation of less hydrated or more stable phases like monetite (DCPA) or hydroxyapatite.[6]3. Aging/Reaction Time: Allowing the precipitate to age in the mother liquor for extended periods can lead to the transformation of metastable phases (like DCPD) into more stable ones (like HA). | 1. Precise pH Control: For DCPD (brushite), maintain the pH in the acidic to slightly acidic range (e.g., 4.5-6.5).[8] For DCPA (monetite), a pH of around 5 is often used.[9]2. Control Reaction Temperature: To obtain DCPD, conduct the synthesis at room temperature or slightly elevated temperatures (e.g., 24-45°C).[8] Higher temperatures (e.g., 60°C or above) can promote the formation of other phases.[6]3. Control Reaction Time: Limit the aging time of the precipitate in the reaction solution to prevent phase transformation. Isolate the product shortly after precipitation is complete. |
| Broad Particle Size Distribution | 1. Inconsistent Nucleation and Growth: A single, short nucleation event followed by uniform growth is ideal for a narrow size distribution. Fluctuations in supersaturation can lead to multiple nucleation events. 2. Inefficient Mixing: Poor stirring can lead to non-uniform reaction conditions, resulting in particles of varying sizes. | 1. Seeded Growth: Introduce seed crystals of dicalcium phosphate into a metastable solution to promote controlled growth on existing surfaces rather than new nucleation.[5][7][10]2. Control Supersaturation: Maintain a low and constant level of supersaturation through slow reagent addition and vigorous stirring.3. Homogeneous Precipitation: Utilize methods like the sol-gel process or reactions in non-aqueous solvents like ethylene (B1197577) glycol to achieve more uniform particle formation.[11] |
| Irregular or Undesired Morphology | 1. Reaction Environment: The presence of certain ions or molecules can influence crystal growth habits. 2. Solvent System: The choice of solvent can significantly impact the resulting morphology. | 1. Use of Additives: Introduce specific additives to control crystal morphology. For example, amino acids like glutamic acid can lead to "chrysanthemum-like" DCPD clusters.[5]2. Solvent Engineering: The use of co-solvents like ethylene glycol can promote the formation of well-defined morphologies such as platelets. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for controlling the particle size of dicalcium phosphate?
A1: While several parameters are important, pH is often the most critical factor influencing both the phase and the morphology of the synthesized calcium phosphate.[6][8] The pH determines the supersaturation of the solution with respect to different calcium phosphate phases and also affects the surface charge of the particles, which in turn influences agglomeration.
Q2: How can I obtain dicalcium phosphate dihydrate (DCPD, brushite) instead of other calcium phosphate phases?
A2: To favor the precipitation of DCPD, it is generally recommended to work under acidic to slightly acidic conditions (pH 4.5-6.5) and at room temperature or slightly elevated temperatures (e.g., 24-45°C).[8] Higher pH values and temperatures tend to promote the formation of more stable phases like hydroxyapatite.
Q3: My dicalcium phosphate particles are forming large aggregates. How can I prevent this?
A3: Agglomeration can be minimized by ensuring strong electrostatic repulsion between particles. This can be achieved by controlling the pH to be away from the isoelectric point, maintaining a low ionic strength, and using slow reagent addition with vigorous stirring to prevent localized high supersaturation.[1][2] The use of stabilizing agents or surfactants can also be beneficial.[2] Additionally, optimizing the drying process by using lower temperatures can prevent particle fusion.[3]
Q4: What is the role of a "seeded growth" approach in dicalcium phosphate synthesis?
A4: In a seeded growth method, pre-existing dicalcium phosphate crystals (seeds) are introduced into a solution that is supersaturated with respect to dicalcium phosphate. This encourages the dissolved calcium and phosphate ions to deposit onto the surface of the seed crystals, leading to their growth. This method is particularly useful for achieving a more uniform particle size distribution as it separates the nucleation and growth phases of crystallization.[5][7][10]
Q5: Can the solvent used in the synthesis affect the final product?
A5: Yes, the solvent system can have a significant impact on the particle size, morphology, and even the crystalline phase of the dicalcium phosphate. For instance, using a solvent like ethylene glycol can lead to the formation of well-dispersed and highly uniform platelets of dicalcium phosphate.[12] The use of ethanol (B145695) as a solvent in a sol-gel method has been shown to produce smaller crystal sizes compared to deionized water.[11]
Quantitative Data on Synthesis Parameters
The following tables summarize the quantitative effects of key parameters on the particle size and morphology of dicalcium phosphate.
Table 1: Effect of pH and Temperature on Dicalcium Phosphate Phase and Particle Size
| pH | Temperature (°C) | Predominant Phase(s) | Mean Particle Size (D50) | Morphology |
| Drifting | 24 | DCPD, DCPA | ~20 µm | Plates |
| Drifting | 45 | DCPD, DCPA | ~25 µm | Aggregates |
| 4.5 | 24 | DCPD, DCPA | ~15 µm | Plates |
| 4.5 | 45 | DCPD, DCPA | ~12 µm | Plates |
| 6.5 | 24 | DCPD, DCPA (low crystallinity) | ~28 µm | Aggregates |
| 6.5 | 45 | Hydroxyapatite (low crystallinity) | ~22 µm | Aggregates |
| Data synthesized from Vilela et al., 2021.[8] |
Table 2: Effect of Drying Temperature on Dicalcium Phosphate Properties
| Drying Temperature (°C) | Crystallinity | Morphology | Solubility in 2% Citric Acid (%) |
| 60 | High (sharp XRD peaks) | Well-defined particles | 96.2 |
| 90 | ↓ | ↓ | 91.4 |
| 110 | ↓ | ↓ | 88.1 |
| 160 | Low (amorphous) | Agglomerated and clustered | 82.6 |
| 200 | Very Low (amorphous) | Highly agglomerated and clustered | 78.2 |
| Data from Mafi et al., 2025.[3][4] |
Experimental Protocols
Protocol 1: Wet Chemical Precipitation of Dicalcium Phosphate Dihydrate (DCPD)
This protocol describes a standard method for synthesizing DCPD, also known as brushite, via wet chemical precipitation.
Materials:
-
Calcium chloride dihydrate (CaCl₂·2H₂O)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Potassium hydroxide (B78521) (KOH) or Hydrochloric acid (HCl) for pH adjustment
-
Deionized water
-
Magnetic stirrer and stir bar
-
pH meter
-
Burette or dropping funnel
-
Filtration apparatus (e.g., Buchner funnel and filter paper)
-
Drying oven
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a solution of calcium chloride dihydrate (e.g., 40 mM).
-
Prepare a solution of potassium dihydrogen phosphate (e.g., 40 mM).
-
-
Reaction Setup:
-
Place the potassium dihydrogen phosphate solution in a reaction vessel equipped with a magnetic stirrer.
-
Begin stirring the solution at a constant rate.
-
Immerse a calibrated pH electrode in the solution to monitor the pH continuously.
-
-
pH Adjustment (Initial):
-
Adjust the pH of the phosphate solution to the desired starting value (e.g., pH 3.0) using HCl.[5]
-
-
Addition of Calcium Solution:
-
Slowly add the calcium chloride solution to the stirred phosphate solution dropwise using a burette or dropping funnel.[5]
-
-
pH Control during Precipitation:
-
Maintain the desired pH (e.g., pH 5.0) throughout the addition and subsequent reaction by adding a titrant (e.g., 0.75 M KOH) using a pH-stat autotitrator or by careful manual addition.[5]
-
-
Aging:
-
Continue stirring the suspension for a predetermined period (e.g., 1-3 hours) after the addition is complete to allow for crystal growth and stabilization.[5]
-
-
Isolation and Washing:
-
Separate the precipitate from the solution by vacuum filtration.
-
Wash the collected precipitate several times with deionized water to remove any unreacted ions and byproducts.
-
A final wash with ethanol can aid in drying.[5]
-
-
Drying:
-
Dry the washed precipitate in an oven at a controlled temperature (e.g., 60°C) until a constant weight is achieved.[5]
-
Protocol 2: Seeded Growth of Dicalcium Phosphate Dihydrate (DCPD)
This protocol utilizes seed crystals to achieve better control over particle size.
Materials:
-
Same as Protocol 1, plus:
-
DCPD seed crystals (can be synthesized via Protocol 1 or obtained commercially)
Procedure:
-
Prepare a Metastable Solution:
-
Follow steps 1-3 of Protocol 1 to prepare a solution containing both calcium and phosphate ions at a pH where spontaneous precipitation is slow or does not occur (this is the metastable zone). For example, prepare a solution of 40 mM KH₂PO₄ and 40 mM CaCl₂ and adjust the pH to 5.0.[5]
-
-
Introduce Seed Crystals:
-
Add a known amount of DCPD seed crystals (e.g., 50 mg) to the stirred metastable solution.[5]
-
-
Controlled Growth:
-
Maintain the pH at a constant value (e.g., 5.0) using a pH-stat autotitrator. As the DCPD grows on the seed crystals, H⁺ ions are released, and the autotitrator will add a base (e.g., KOH) to neutralize them, thus maintaining a constant pH and supersaturation.[5]
-
-
Reaction Time:
-
Allow the reaction to proceed for a set time (e.g., 3 hours) to achieve the desired particle size.[5]
-
-
Isolation, Washing, and Drying:
-
Follow steps 7 and 8 of Protocol 1 to isolate, wash, and dry the final product.
-
Visualizations
Experimental Workflow for Wet Chemical Precipitation
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of drying temperature of the dicalcium phosphate (DCP) on its X-ray diffraction patterns, spatial structure and solubility, retention of calcium and phosphorus, growth performance, tibia characteristics in broiler chickens fed diets supplemented with phytase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Controlled synthesis of dicalcium phosphate dihydrate (DCPD) from metastable solutions: insights into pathogenic calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The seeded growth of calcium phosphates. The kinetics of growth of dicalcium phosphate dihydrate on hydroxyapatite [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. recentscientific.com [recentscientific.com]
- 12. researchgate.net [researchgate.net]
preventing the phase transformation of dicalcium phosphate to hydroxyapatite
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dicalcium phosphate (B84403) (DCP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the unwanted phase transformation of dicalcium phosphate (DCP) to hydroxyapatite (B223615) (HAp) during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dicalcium phosphate (DCP) transforming into hydroxyapatite (HAp)?
The transformation of DCP to HAp is primarily a hydrolysis reaction that is highly dependent on the environmental conditions. Key factors that promote this conversion include pH, temperature, and the presence of specific ions in the solution.[1][2] Generally, conditions that favor lower solubility of HAp relative to DCP will drive the transformation.
Q2: How does pH influence the stability of dicalcium phosphate?
pH is a critical factor in determining the stability of calcium phosphate phases. Dicalcium phosphate dihydrate (DCPD) is more stable in acidic conditions, typically below a pH of approximately 6.5.[3] As the pH increases and becomes more alkaline, the equilibrium shifts, favoring the formation of more basic calcium phosphates like octacalcium phosphate (OCP) and ultimately the thermodynamically stable hydroxyapatite.[1][2]
Q3: What role does temperature play in the DCP to HAp transformation?
Temperature significantly affects the rate of hydrolysis. Increased temperatures generally accelerate the conversion of DCP to HAp.[4] For instance, at 37°C, the hydrolysis of DCPD to apatitic compounds is more pronounced at higher pH values.[1] Some studies have shown that at 45°C and a pH of 6.5, low-crystallinity HAp is formed, whereas at 24°C under the same pH, a mixture of DCPD and anhydrous dicalcium phosphate (DCPA) is observed.[3]
Q4: Can other ions in my solution affect the stability of DCP?
Yes, the presence of various ions can either promote or inhibit the transformation.
-
Calcium ions (Ca²⁺): An increased concentration of calcium ions in the solution can accelerate the rate of hydrolysis of DCP to HAp and increase the yield of HAp.[5][6]
-
Fluoride (B91410) ions (F⁻): Fluoride has a remarkable ability to promote the hydrolysis of DCPD to apatite, even at lower pH values.[1][7]
-
Magnesium ions (Mg²⁺): Magnesium ions can act as a stabilizer for DCP.[8] Co-precipitation of dimagnesium phosphate trihydrate with DCPD has been shown to stabilize the DCPD structure.[9]
-
Pyrophosphates: Alkali metal pyrophosphates, such as tetrasodium (B8768297) pyrophosphate, are effective stabilizers for DCP, even at low concentrations.[10][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected precipitation of a white solid identified as HAp. | The pH of the solution may be too high (alkaline). | Maintain the pH of the solution below 6.5. Use a suitable buffer system to ensure pH stability. |
| The experimental temperature is too high, accelerating the hydrolysis of DCP. | Conduct the experiment at a lower temperature, for example, at room temperature (24°C) or below, if the protocol allows.[3] | |
| High concentration of calcium ions in the medium.[5] | If possible, reduce the concentration of free calcium ions in the solution. | |
| DCP formulation is unstable and degrades over time. | Inadequate stabilization of the DCP material. | Incorporate a stabilizing agent into your formulation. Effective stabilizers include tetrasodium pyrophosphate or magnesium salts like dimagnesium phosphate trihydrate.[9][10][11] |
| Presence of fluoride contamination. | Ensure all reagents and solvents are free from fluoride contamination, as even trace amounts can promote HAp formation.[1] | |
| Variability in experimental results involving DCP. | Inconsistent control of environmental parameters. | Strictly control and monitor the pH and temperature throughout the experiment using calibrated equipment. |
| The initial form of dicalcium phosphate used (anhydrous vs. dihydrate) may have different stability profiles.[11][12] | Ensure you are using the correct and consistent form of DCP for your application and be aware of its specific stability characteristics. |
Experimental Protocols
Protocol 1: Preparation of Stabilized Dicalcium Phosphate Dihydrate (DCPD)
This protocol describes the co-precipitation method to prepare DCPD stabilized with dimagnesium phosphate trihydrate.
Materials:
-
Calcium chloride (CaCl₂) solution
-
Ammonium phosphate ((NH₄)₂HPO₄) solution
-
Magnesium chloride (MgCl₂) solution
-
Sodium hydroxide (B78521) (NaOH) solution (for pH adjustment)
-
Deionized water
Procedure:
-
Prepare separate aqueous solutions of CaCl₂, (NH₄)₂HPO₄, and MgCl₂ of known concentrations.
-
In a reaction vessel, combine the CaCl₂ and MgCl₂ solutions.
-
While stirring vigorously, slowly add the (NH₄)₂HPO₄ solution to the calcium and magnesium mixture.
-
Continuously monitor the pH of the reaction mixture. Use the NaOH solution to maintain the pH within a range of 7.5 to 8.5, which is favorable for the co-precipitation of the stabilizer.[10]
-
Allow the reaction to proceed for a set amount of time to ensure complete precipitation.
-
Collect the precipitate by filtration.
-
Wash the precipitate several times with deionized water to remove any unreacted ions.
-
Dry the stabilized DCPD precipitate at a controlled temperature (e.g., 40-50°C) to avoid dehydration of the dihydrate form.
Protocol 2: Stability Testing of Dicalcium Phosphate Formulations
This protocol outlines a method to assess the stability of a DCP formulation by monitoring for HAp formation under accelerated conditions.
Materials:
-
DCP formulation to be tested
-
Tris buffer solution (or another appropriate buffer system)
-
pH meter
-
Incubator or water bath
-
X-ray diffraction (XRD) instrument
-
Fourier-transform infrared (FTIR) spectrometer
Procedure:
-
Prepare a slurry of the DCP formulation in the chosen buffer solution at a specific concentration.
-
Adjust the pH of the slurry to the desired testing condition (e.g., pH 7.4 to simulate physiological conditions).
-
Divide the slurry into multiple samples.
-
Place the samples in an incubator or water bath at an elevated temperature (e.g., 37°C or 45°C) to accelerate potential phase transformation.[3]
-
At predetermined time points (e.g., 0, 24, 48, 72 hours), remove a sample from the incubator.
-
Immediately filter and dry the solid phase from the removed sample.
-
Analyze the solid phase using XRD and FTIR to identify the crystalline phases present. The appearance of characteristic peaks for hydroxyapatite will indicate transformation.
-
Compare the results over the different time points to determine the rate and extent of the transformation.
Visualizations
Caption: Factors influencing the transformation of DCP to HAp.
Caption: Experimental workflow for DCP stability testing.
References
- 1. Hydrolysis of dicalcium phosphate dihydrate in the presence or absence of calcium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The hydrolysis of anhydrous dicalcium phosphate into hydroxyapatite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Effect of calcium ions on hydroxyapatite formation from the hydrolysis of anhydrous dicalcium phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CA1090531A - Stabilization of calcium phosphate dihydrate - Google Patents [patents.google.com]
- 10. US3464786A - Process for stabilizing dicalcium phosphate dihydrate - Google Patents [patents.google.com]
- 11. Dicalcium phosphate - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
optimizing the setting time and mechanical strength of dicalcium phosphate cements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dicalcium phosphate (B84403) (DCP) cements. The following sections address common challenges in optimizing setting time and mechanical strength.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My dicalcium phosphate cement is setting too quickly. How can I increase the working time?
A1: Rapid setting is a common issue, particularly in formulations like those based on monocalcium phosphate monohydrate (MCPM) and hydroxyapatite (B223615) (HA).[1][2] To extend the setting time, consider the following retardants:
-
Sodium Pyrophosphate: This is a highly effective retardant.[3]
-
Sodium Citrate (B86180): Another commonly used retardant that can prolong workability.[3][4]
-
Sulfuric Acid: While it can increase setting time, its primary benefit is often a significant increase in compressive strength.[3]
-
Solid Citric Acid: Adding solid citric acid to the powder components has been shown to be effective in prolonging stability and, consequently, can influence setting time.[4]
The effectiveness of these additives is dose-dependent.[3] It is crucial to titrate the concentration to achieve the desired setting profile without negatively impacting other properties.
Q2: My cement is not hardening or the setting time is too long. What could be the cause and how can I accelerate it?
A2: Delayed setting can be caused by several factors, including incorrect liquid-to-powder ratio, improper storage of components, or the inherent properties of the formulation. To accelerate setting:
-
Adjust the Liquid-to-Powder (L/P) Ratio: A lower L/P ratio generally leads to faster setting times.[5][6]
-
Use a Hardening Accelerator: Sodium phosphate is a known accelerator for dicalcium phosphate cements.[7] For cements composed of tetracalcium phosphate (TTCP) and dicalcium phosphate anhydrous (DCPA), a phosphate concentration of 0.25 mol/l or higher in the liquid phase can reduce the setting time from 30 to 5 minutes.[8]
-
Increase Temperature: Higher ambient or mixing temperatures can accelerate the setting reaction.[9][10]
-
Check Powder Components: Ensure that the powder components have been stored in a low-humidity environment to prevent premature reactions that can affect setting ability.[4][11]
Q3: The mechanical strength of my set cement is too low. How can I improve it?
A3: Low mechanical strength is a significant challenge. Several strategies can be employed to enhance the compressive and tensile strength of your cement:
-
Optimize Particle Size and Distribution: Using finer particles can lead to a more densely packed cement matrix and higher strength.[6][12]
-
Decrease Porosity: Reducing the liquid-to-powder ratio can decrease porosity and subsequently increase mechanical strength.[12] Applying pressure during setting can also significantly improve both diametral tensile strength and compressive strength.[13]
-
Incorporate Reinforcing Agents: The addition of fibers can improve the toughness of the cement.[12]
-
Utilize Additives: The addition of certain additives, such as sulfuric acid, has been shown to increase compressive strength.[3] Composites with β-Dicalcium silicate (B1173343) have also demonstrated improved compressive strength.[14][15]
-
Consider Cement Composition: The choice of calcium phosphate precursors can influence the final mechanical properties. For instance, monetite, the anhydrous form of brushite, has been reported to have higher strength.[16][17]
Q4: What is the difference between Brushite and Monetite cements, and which one should I choose?
A4: Brushite (dicalcium phosphate dihydrate, DCPD) and Monetite (dicalcium phosphate anhydrous, DCPA) are two common phases in dicalcium phosphate cements.[18]
-
Brushite (CaHPO₄ · 2H₂O): Forms in aqueous environments and is a precursor to monetite.[16] It is resorbable in physiological conditions.[4]
-
Monetite (CaHPO₄): Is the anhydrous form and is generally more stable with a slower degradation rate than brushite.[16][17] Monetite has been reported to exhibit higher strength.[16]
The choice between them depends on the specific application requirements. If faster resorption is desired, a brushite-forming cement may be preferable. For applications requiring higher mechanical strength and greater stability, a monetite-forming cement could be more suitable.
Quantitative Data Summary
The following tables summarize key quantitative data on the effects of various parameters on the setting time and mechanical strength of dicalcium phosphate cements.
Table 1: Effect of Liquid-to-Powder (L/P) Ratio on Setting Time
| L/P Ratio (mL/g) | Initial Setting Time (min) | Final Setting Time (min) | Reference |
| 0.50 | 28 | 37 | [5] |
| 0.45 | 21 | 35 | [5] |
| 0.40 | 18 | 28 | [5] |
| 0.35 | 17 | 27 | [5] |
Table 2: Effect of Additives on Setting Time and Compressive Strength
| Additive (Concentration) | Initial Setting Time (min) | Final Setting Time (min) | Compressive Strength (MPa) | Reference |
| Sodium Pyrophosphate (Variable) | Dose-dependent increase | Dose-dependent increase | - | [3] |
| Sodium Citrate (Variable) | Dose-dependent increase | Dose-dependent increase | - | [3] |
| Sulfuric Acid (Variable) | Dose-dependent increase | Dose-dependent increase | Highest among tested additives | [3] |
| 0.75 M Sodium Phosphate (pH 7) | 6 - 10 | 11 - 15 | 3 - 11 | [19] |
| 40% β-Dicalcium Silicate | - | - | 10.22 | [14][15] |
Table 3: Compressive Strength of Various Dicalcium Phosphate Cement Formulations
| Cement Formulation | Compressive Strength (MPa) | Reference |
| 3D-printed CPC Scaffolds | 14.97 - 41.6 | [20] |
| Monetite Cement | 1.5 ± 0.1 | [16] |
| Brushite Cement | 0.9 ± 0.2 | [16] |
| TTCP/DCPA with applied pressure (0.7 MPa) | 66.1 ± 5.0 | [13] |
| β-TCP/MCPM with CSH and CPP | ~3.0 (Diametral Tensile Strength) | [21] |
Experimental Protocols
1. Protocol for Cement Preparation
A typical protocol for preparing dicalcium phosphate cement involves mixing a powder phase with a liquid phase.[5]
-
Powder Phase: This can consist of various calcium phosphates such as β-tricalcium phosphate (β-TCP), monocalcium phosphate monohydrate (MCPM), tetracalcium phosphate (TTCP), dicalcium phosphate anhydrous (DCPA), or hydroxyapatite (HA).[1][5][22][23][24] The components are typically mixed in specific molar or weight ratios.
-
Liquid Phase: The liquid phase is often an aqueous solution, which can be deionized water or a solution containing additives like sodium phosphate to accelerate setting or sodium citrate to retard it.[5][19][22]
-
Mixing: The powder and liquid are manually or mechanically mixed for a specified time (e.g., 2 minutes) to form a homogenous paste.[24][25] The liquid-to-powder ratio is a critical parameter that must be precisely controlled.[5]
2. Protocol for Setting Time Measurement (Gillmore Needle Test)
The Gillmore needle test is a common method for determining the initial and final setting times of cements.[25][26]
-
Sample Preparation: The freshly prepared cement paste is packed into a mold of specific dimensions (e.g., 6 mm diameter and 12 mm height).[24][25]
-
Initial Setting Time: An "initial" Gillmore needle (e.g., 113.4 g weight, 2.12 mm diameter) is gently placed on the surface of the cement. The initial setting time is the point at which the needle no longer leaves an impression on the surface.[24][25]
-
Final Setting Time: A "final" Gillmore needle (e.g., 453.6 g weight, 1.06 mm diameter) is used. The final setting time is reached when this heavier needle no longer produces a visible indentation.[24][25]
3. Protocol for Compressive Strength Testing
Compressive strength is a critical mechanical property of bone cements.
-
Sample Preparation: The cement paste is placed into cylindrical molds and allowed to set, typically for 24 hours in a humid environment at 37°C.[27]
-
Testing: The set cylindrical samples are subjected to a compressive load using a universal testing machine at a constant cross-head speed (e.g., 1 mm/min) until failure.[27]
-
Calculation: The compressive strength is calculated by dividing the maximum load by the cross-sectional area of the sample.
Visualizations
References
- 1. Characterization of dicalcium phosphate dihydrate cements prepared using a novel hydroxyapatite-based formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Additive concentration effects on dicalcium phosphate dihydrate cements prepared using monocalcium phosphate monohydrate and hydroxyapatite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factors influencing calcium phosphate cement shelf-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. revues.imist.ma [revues.imist.ma]
- 6. researchgate.net [researchgate.net]
- 7. Injectable and rapid-setting calcium phosphate bone cement with dicalcium phosphate dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 9. journal.aoao.org [journal.aoao.org]
- 10. pure.nitech.ac.jp [pure.nitech.ac.jp]
- 11. researchgate.net [researchgate.net]
- 12. Reinforcement Strategies for Load-Bearing Calcium Phosphate Biocements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diametral tensile strength and compressive strength of a calcium phosphate cement: effect of applied pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. open.metu.edu.tr [open.metu.edu.tr]
- 16. Structural changes and biological responsiveness of an injectable and mouldable monetite bone graft generated by a facile synthetic method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Dicalcium phosphate cements: brushite and monetite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Study of a hydraulic dicalcium phosphate dihydrate/calcium oxide-based cement for dental applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Calcium phosphate cements: action of setting regulators on the properties of the beta-tricalcium phosphate-monocalcium phosphate cements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 23. Setting reactions and compressive strengths of calcium phosphate cements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. worldscientific.com [worldscientific.com]
challenges in scaling up dicalcium phosphate production for biomedical use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered when scaling up the production of dicalcium phosphate (B84403) (DCP) for biomedical use.
Frequently Asked Questions (FAQs)
Q1: What are the most critical challenges when scaling up dicalcium phosphate (DCP) production for biomedical applications?
A1: Scaling up DCP production from laboratory to industrial scale presents several key challenges. These include maintaining batch-to-batch consistency in terms of phase purity, particle size, and morphology. Controlling agglomeration of nanoparticles, preventing contamination with heavy metals and other impurities, and managing the costs associated with large-scale production are also significant hurdles. Furthermore, meeting stringent regulatory requirements and ensuring the chosen sterilization method does not adversely affect the material's properties are critical considerations.[1][2][3]
Q2: How do different synthesis methods for DCP compare for large-scale production?
A2: The most common methods for synthesizing DCP are wet precipitation and sol-gel. Wet precipitation is often favored for its simplicity, cost-effectiveness, and scalability.[4][5] However, controlling particle size and preventing agglomeration can be challenging at a large scale. The sol-gel method offers excellent control over particle size and morphology but is generally more expensive and may involve organic solvents that need to be completely removed for biomedical applications.[4][6] The choice of method often depends on the desired material properties and economic feasibility.
Q3: What are the common impurities in biomedical-grade DCP and how can they be controlled?
A3: Common impurities include heavy metals (e.g., lead, arsenic, cadmium, mercury), unreacted precursors, and other calcium phosphate phases (e.g., hydroxyapatite (B223615), monetite).[7][8] Heavy metal contamination often originates from the raw materials, such as phosphate rock.[9] Control strategies include using high-purity raw materials, implementing purification steps like recrystallization or washing, and adjusting the pH during precipitation to selectively remove certain ions.[7][10] Regular testing using techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is crucial for quality control.
Q4: What regulatory standards should be considered for biomedical dicalcium phosphate?
A4: While there are no specific ASTM or ISO standards exclusively for dicalcium phosphate for biomedical use, standards for other calcium phosphates like hydroxyapatite provide a valuable framework. Key standards to consider include ASTM F1185 for the chemical and crystallographic requirements of hydroxyapatite and ISO 13779-1 for ceramic hydroxyapatite.[1][11][12][13][14][15][16][17] These standards specify requirements for phase purity, trace element limits, and characterization methods that are relevant for ensuring the safety and efficacy of biomedical-grade DCP.
Q5: How does sterilization affect the properties of dicalcium phosphate powder?
A5: Sterilization is a critical final step, but it can alter the physicochemical properties of DCP. Heat sterilization, such as autoclaving, can induce dehydration and phase transitions in hydrated forms of DCP (e.g., dicalcium phosphate dihydrate or brushite).[10] Gamma irradiation is another common method, but it can potentially generate free radicals that may affect the material's long-term stability. UV sterilization is a surface-level technique and may not be suitable for large powder batches.[10] The chosen sterilization method must be validated to ensure it effectively sterilizes the material without compromising its critical properties.[18][19][20]
Troubleshooting Guides
Issue 1: Particle Agglomeration During and After Synthesis
Q: My DCP nanoparticles are heavily agglomerated, leading to a wide particle size distribution. How can I prevent this?
A: Agglomeration is a common issue, especially with nanoparticles, due to high surface energy. Here are several strategies to mitigate this:
-
pH Control: The pH of the reaction medium significantly influences surface charge. Maintaining a pH between 6 and 8 can help prevent agglomeration by optimizing electrostatic repulsion between particles.[21]
-
Use of Surfactants/Dispersants: Adding a biocompatible surfactant or dispersant, such as sodium citrate, during synthesis can provide electrosteric repulsion and prevent particles from clumping together.[21]
-
Sonication: Applying ultrasound during the precipitation process can help break up agglomerates as they form.[22]
-
Solvent System: For sol-gel methods, using a solvent system with a lower polarity, such as an ethanol-water mixture, can help control particle growth and reduce agglomeration.[2]
-
Controlled Supersaturation: Avoiding high levels of supersaturation during precipitation can lead to more controlled crystal growth and reduced aggregation.[23][24]
Issue 2: Inconsistent Phase Purity in the Final Product
Q: I am observing the presence of other calcium phosphate phases, like hydroxyapatite or monetite, in my DCP product. How can I ensure phase purity?
A: Achieving high phase purity is critical for the performance and regulatory approval of biomedical DCP. Consider the following factors:
-
Precise pH Control: The formation of different calcium phosphate phases is highly pH-dependent. For dicalcium phosphate dihydrate (brushite), the pH should be maintained in the neutral or slightly acidic range.[2] Higher pH values tend to favor the formation of hydroxyapatite.
-
Temperature Control: The reaction temperature influences the kinetics of phase formation. Maintaining a consistent and optimized temperature throughout the reaction is crucial.
-
Stoichiometry of Reactants: Ensure the molar ratio of calcium to phosphate precursors is accurately controlled to favor the formation of the desired DCP phase.
-
Aging Time: The aging time of the precipitate in the mother liquor can influence phase transformations. Optimize the aging time to isolate the desired DCP phase before it converts to more stable phases.
-
Characterization: Regularly use X-ray Diffraction (XRD) to identify and quantify the crystalline phases present in your product.
Issue 3: Heavy Metal Contamination
Q: My DCP product shows unacceptable levels of heavy metals. What is the source and how can I remove them?
A: Heavy metal contamination is a serious concern for biomedical materials. Here’s a guide to addressing this issue:
-
Source Identification: The primary source of heavy metals is often the raw materials, particularly phosphate rock if used as a precursor.[9] Analyze your starting materials to identify the source of contamination.
-
Purification of Precursors: If using industrial-grade phosphoric acid, consider a purification step before synthesis.
-
pH Adjustment and Precipitation: Heavy metals can be selectively precipitated out of solution by carefully controlling the pH. For example, a two-stage precipitation process can be employed where impurities are precipitated at a specific pH before the DCP is precipitated at a different pH.[7][10]
-
Use of Chelating Agents: In some processes, chelating agents can be used to bind to heavy metal ions and facilitate their removal.
-
Washing: Thoroughly washing the final DCP precipitate with deionized water is essential to remove soluble impurities.
-
Analytical Verification: Use sensitive analytical techniques like ICP-MS to verify the removal of heavy metals to levels compliant with regulatory standards.
Data Presentation
Table 1: Influence of Synthesis Parameters on Dicalcium Phosphate Properties
| Parameter | Typical Range | Effect on Particle Size | Effect on Phase Purity | Effect on Yield |
| pH | 5.0 - 7.0 | Lower pH can lead to larger crystals | Critical for phase selection; deviations can lead to impurities like monetite or hydroxyapatite | Generally high within the optimal pH range |
| Temperature (°C) | 25 - 60 | Higher temperatures can increase crystal growth rate, leading to larger particles | Can influence the formation of anhydrous vs. dihydrate forms | Can affect solubility and thus precipitation rate |
| Reactant Concentration (M) | 0.1 - 1.0 | Higher concentrations can lead to faster nucleation and smaller, more agglomerated particles | High supersaturation can lead to amorphous phases or impurities | Higher concentrations generally lead to higher yields |
| Stirring Rate (RPM) | 200 - 800 | Higher stirring rates can reduce agglomeration and lead to smaller, more uniform particles | Ensures homogeneity and consistent phase formation | Can influence the precipitation kinetics |
| Aging Time (hours) | 1 - 24 | Can lead to crystal growth (Ostwald ripening) and changes in morphology | Can promote the transformation to more stable calcium phosphate phases | Generally does not significantly affect the final yield after initial precipitation |
Table 2: Comparison of Dicalcium Phosphate Synthesis Methods for Scale-Up
| Feature | Wet Precipitation | Sol-Gel Method |
| Cost-Effectiveness | High | Moderate to Low |
| Scalability | Readily scalable | More complex to scale up |
| Control over Particle Size | Moderate | High |
| Control over Morphology | Moderate | High |
| Phase Purity Control | Good, with precise process control | Excellent |
| Typical Particle Size | Nanometer to micrometer range | Nanometer range |
| Common Challenges | Agglomeration, broad particle size distribution | Removal of organic solvents, higher cost of precursors |
Experimental Protocols
Protocol 1: Wet Precipitation Synthesis of Dicalcium Phosphate Dihydrate (Brushite)
-
Preparation of Reactant Solutions:
-
Prepare a solution of a calcium salt (e.g., 0.5 M Calcium Nitrate (B79036) Tetrahydrate, Ca(NO₃)₂·4H₂O) in deionized water.
-
Prepare a solution of a phosphate salt (e.g., 0.3 M Diammonium Hydrogen Phosphate, (NH₄)₂HPO₄) in deionized water.
-
-
Precipitation:
-
Place the calcium nitrate solution in a reaction vessel equipped with a mechanical stirrer and a pH probe.
-
Slowly add the diammonium hydrogen phosphate solution to the calcium nitrate solution at a constant rate while stirring vigorously.
-
Continuously monitor the pH of the reaction mixture. Maintain the pH between 6.0 and 6.5 by the dropwise addition of an ammonium (B1175870) hydroxide (B78521) solution.
-
Maintain the reaction temperature at 37°C using a water bath.
-
-
Aging:
-
After the complete addition of the phosphate solution, allow the resulting suspension to age for 2 hours under continuous stirring.
-
-
Washing and Filtration:
-
Filter the precipitate using a Buchner funnel.
-
Wash the precipitate several times with deionized water to remove any unreacted ions.
-
Perform a final wash with ethanol (B145695) to aid in drying.
-
-
Drying:
-
Dry the washed precipitate in an oven at 60°C for 24 hours.
-
-
Characterization:
-
Analyze the dried powder using X-ray Diffraction (XRD) to confirm the phase purity (brushite).
-
Use Scanning Electron Microscopy (SEM) to observe the particle morphology and size.
-
Protocol 2: Quality Control - Heavy Metal Analysis by ICP-MS
-
Sample Preparation:
-
Accurately weigh approximately 0.1 g of the dried DCP powder.
-
Digest the sample in a solution of high-purity nitric acid.
-
Dilute the digested sample to a known volume with deionized water.
-
-
Instrument Calibration:
-
Prepare a series of calibration standards for the heavy metals of interest (e.g., Pb, As, Cd, Hg) using certified reference materials.
-
Run the calibration standards on the ICP-MS to generate a calibration curve.
-
-
Sample Analysis:
-
Analyze the prepared DCP sample solution using the ICP-MS.
-
Quantify the concentration of each heavy metal by comparing the sample response to the calibration curve.
-
-
Data Reporting:
-
Report the heavy metal concentrations in parts per million (ppm) or parts per billion (ppb).
-
Compare the results to the limits specified in relevant pharmacopeias or regulatory guidelines.
-
Mandatory Visualization
Caption: Workflow for the scaled-up production of biomedical-grade dicalcium phosphate.
Caption: Logical workflow for troubleshooting common issues in dicalcium phosphate production.
References
- 1. intertekinform.com [intertekinform.com]
- 2. researchgate.net [researchgate.net]
- 3. Calcium Phosphate Bioceramics: A Review of Their History, Structure, Properties, Coating Technologies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US3356448A - Method of preparing dicalcium phosphate substantially free from f, fe, and al impurities - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. standards.globalspec.com [standards.globalspec.com]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 15. standards.iteh.ai [standards.iteh.ai]
- 16. BS ISO 13779-1:2008 Implants for surgery. Hydroxyapatite Ceramic hydroxyapatite [en-standard.eu]
- 17. webstore.ansi.org [webstore.ansi.org]
- 18. biointerfaceresearch.com [biointerfaceresearch.com]
- 19. researchgate.net [researchgate.net]
- 20. Influence of sterilization on injectable bone biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The Effect of Calcium Phosphate Particle Shape and Size on their Antibacterial and Osteogenic Activity in the Delivery of Antibiotics in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Characterization of Bioceramics for Surgical Implants: Part 1 [eag.com]
- 24. pubs.acs.org [pubs.acs.org]
Technical Support Center: Dicalcium Phosphate Bone Cement Injectability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the injectability of dicalcium phosphate (B84403) (DCPD) bone cement pastes.
Troubleshooting Guide
Issue: High Injection Force Required
Q1: My dicalcium phosphate cement paste is extremely difficult to inject, requiring excessive force. What are the potential causes and how can I fix this?
A1: High injection force is a common issue and can stem from several factors. Here is a step-by-step troubleshooting guide:
-
Review your Liquid-to-Powder (L/P) Ratio: An insufficient amount of liquid is a primary cause of high viscosity and poor injectability.
-
Examine the Particle Size Distribution (PSD) of your powder: Larger or non-uniform particles can increase inter-particle friction and resistance to flow.
-
Recommendation: Using powders with a smaller average particle size can improve injectability.[1][3] Consider milling your calcium phosphate powders to achieve a finer, more uniform particle size. However, be aware that very fine particles can sometimes lead to agglomeration, which may negatively impact injectability.[4]
-
-
Consider the Mixing Time and Technique: The viscosity of the cement paste increases over time as the setting reaction begins.[1]
-
Recommendation: Ensure you are injecting the cement paste well before the initial setting time. Standardize your mixing procedure to ensure homogeneity, as poorly mixed paste can have localized areas of high viscosity.
-
-
Evaluate Your Injection System: The dimensions of the syringe and needle significantly impact the required injection force.
Issue: Phase Separation During Injection
Q2: When I try to inject my cement paste, the liquid phase separates from the solid, leading to a blockage in the needle. How can I prevent this "filter-pressing" phenomenon?
A2: Phase separation is a critical issue that compromises the homogeneity and setting of the final cement. Here are strategies to mitigate it:
-
Incorporate a Rheology-Modifying Agent: Certain additives can increase the viscosity and stability of the liquid phase, preventing it from separating from the solid particles under pressure.
-
Recommendation: Add a small percentage of a water-soluble polymer to the liquid phase. Hydroxypropyl methylcellulose (B11928114) (HPMC), carboxymethylcellulose (CMC), chitosan, and sodium alginate have been shown to be effective.[7][8][9][10][11] For example, the addition of 1% HPMC can dramatically increase the injectability of a DCPD cement from 65% to 98%.[9][10]
-
-
Optimize the Liquid-to-Powder Ratio: While a high L/P ratio can decrease injection force, an excessively high ratio can also contribute to phase separation.
-
Recommendation: Find the optimal L/P ratio that provides good injectability without causing the solid particles to settle out of the liquid phase.
-
-
Control the Particle Characteristics: The size and shape of the powder particles can influence their interaction with the liquid phase.
-
Recommendation: A well-graded particle size distribution may improve packing and reduce the tendency for phase separation.
-
Issue: Cement Sets Too Quickly Before or During Injection
Q3: My dicalcium phosphate cement is hardening before I have time to inject it. What can I do to prolong the working time?
A3: A premature setting time is a common problem, especially with highly reactive cement formulations.
-
Adjust the Liquid Phase Composition: The composition of the liquid phase can significantly influence the setting reaction kinetics.
-
Modify the Powder Phase: The reactivity of the powder components plays a crucial role in the setting time.
-
Recommendation: Ensure the appropriate ratio of calcium phosphate precursors. For example, in a tetracalcium phosphate (TTCP) and dicalcium phosphate dihydrate (DCPD) system, the relative amounts of each will affect the reaction rate.
-
-
Control the Temperature: The setting of calcium phosphate cements is a chemical reaction that is sensitive to temperature.
Frequently Asked Questions (FAQs)
Q4: What is the most critical factor influencing the injectability of dicalcium phosphate bone cement?
A4: While several factors are interdependent, the liquid-to-powder (L/P) ratio is often the most critical and easily adjustable parameter.[1][2] It directly affects the viscosity and flowability of the paste. However, optimizing for injectability by adjusting the L/P ratio alone can have a detrimental effect on the mechanical properties of the set cement. Therefore, a holistic approach that also considers particle size and the use of additives is recommended.
Q5: How do additives improve the injectability of dicalcium phosphate cements?
A5: Additives can improve injectability through several mechanisms:
-
Rheology Modifiers (e.g., HPMC, CMC, alginate): These water-soluble polymers increase the viscosity of the liquid phase, which helps to prevent phase separation between the solid and liquid components under the pressure of injection.[7][8][9][10][11] They can also act as lubricants between the cement particles.
-
Plasticizers (e.g., glycerol, polyethylene (B3416737) glycol): These agents can improve the consistency and flow of the paste.[5][8][14]
-
Set Retarders (e.g., citrate): By slowing down the setting reaction, these additives provide a longer working time for injection.[1][8]
Q6: What is a typical experimental setup for measuring injectability?
A6: A common method for quantifying injectability involves extruding the cement paste from a syringe using a universal testing machine at a constant displacement rate. The force required for extrusion is measured by a load cell. The injectability is often expressed as the percentage of the extruded mass of cement relative to the initial mass of cement in the syringe.[15][16]
Q7: Can particle size be too small?
A7: Yes. While reducing particle size generally improves injectability, excessively fine particles can lead to strong inter-particle forces and agglomeration. This can increase the viscosity of the paste and hinder injectability. Therefore, an optimal particle size distribution is key.[4]
Data Presentation
Table 1: Effect of Liquid-to-Powder (L/P) Ratio on Injectability and Mechanical Properties
| L/P Ratio | Percentage of Extruded Paste (10-gauge needle) | Injection Force (N) (10-gauge needle) | Flexural Strength (MPa) |
| 2.0 | - | 8 ± 2 | 5.3 ± 0.8 |
| 3.0 | 95 ± 4% | - | 8.2 ± 0.7 |
| 3.5 | 70 ± 12% | 300 | 11.0 ± 0.8 |
| 4.0 | Not Extrudable | - | - |
| Data adapted from studies on tetracalcium phosphate-dicalcium phosphate cement.[5][6] |
Table 2: Effect of Additives on the Injectability of Dicalcium Phosphate Cement
| Additive | Concentration | Injectability (% Extruded Mass) | Key Observation |
| None | - | 65 ± 12% | Baseline |
| HPMC | 1% | 98 ± 1% | Dramatically increased injectability |
| Sodium Phosphate | 0.2 mol/L | Decreased | Acted as a hardening accelerator, reducing working time |
| Data for a dicalcium phosphate dihydrate (DCPD) based cement.[9][10] |
Experimental Protocols
Protocol 1: Measurement of Injectability
Objective: To quantify the injectability of a dicalcium phosphate cement paste.
Materials:
-
Universal testing machine with a load cell
-
5 mL syringe
-
Needle of desired gauge (e.g., 10-gauge)
-
Dicalcium phosphate cement powder and liquid components
-
Mixing spatula and bowl
-
Balance
Methodology:
-
Prepare the dicalcium phosphate cement paste by mixing the powder and liquid components according to your specific formulation and L/P ratio.
-
Immediately load the freshly prepared paste into a 5 mL syringe, avoiding air bubbles.
-
Record the initial mass of the paste-filled syringe.
-
Mount the syringe onto the universal testing machine.
-
Extrude the paste through the needle at a constant crosshead speed (e.g., 10 mm/min).[15]
-
Continuously record the injection force throughout the extrusion process.
-
After the plunger has reached the end of the syringe, record the final mass of the syringe.
-
Calculate the injectability as a percentage:
-
Injectability (%) = [(Initial Mass - Final Mass) / Initial Mass of Paste] x 100
-
Protocol 2: Measurement of Setting Time
Objective: To determine the initial and final setting times of a dicalcium phosphate cement paste.
Materials:
-
Vicat apparatus with initial (113.4 g, 2.12 mm diameter) and final (453.6 g, 1.06 mm diameter) needles (as per ASTM C191-03)[12][15]
-
Mold (e.g., 6 mm diameter, 12 mm height)[12]
-
Dicalcium phosphate cement powder and liquid components
-
Mixing spatula and bowl
-
Timer
Methodology:
-
Prepare the cement paste according to your formulation.
-
Start the timer immediately upon adding the liquid to the powder.
-
Fill the mold with the cement paste and level the surface.
-
Initial Setting Time: Gently lower the initial Vicat needle onto the surface of the paste. The initial setting time is reached when the needle no longer leaves a complete circular impression.
-
Final Setting Time: Replace the initial needle with the final needle. The final setting time is reached when the needle no longer produces a visible mark on the surface of the cement.
-
Record the elapsed time for both the initial and final set.
Visualizations
Caption: Workflow for assessing the injectability of bone cement paste.
Caption: Key factors influencing the injectability of DCPD bone cement.
References
- 1. 144287743.fs1.hubspotusercontent-eu1.net [144287743.fs1.hubspotusercontent-eu1.net]
- 2. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Injectable Calcium Phosphate Cement: Effects of Powder-to-Liquid Ratio and Needle Size - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Injectable calcium phosphate cement: effects of powder-to-liquid ratio and needle size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polymeric additives to enhance the functional properties of calcium phosphate cements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Injectable bone cements: What benefits the combination of calcium phosphates and bioactive glasses could bring? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Injectable and rapid-setting calcium phosphate bone cement with dicalcium phosphate dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Injectable and Rapid-Setting Calcium Phosphate Bone Cement With Dicalcium Phosphate Dihydrate | NIST [nist.gov]
- 11. Injectability evaluation of tricalcium phosphate bone cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. The Effects of Calcium Phosphate Bone Cement Preparation Parameters on Injectability and Compressive Strength for Minimally Invasive Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioresorbability of Dicalcium Phosphate Implants
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with dicalcium phosphate (B84403) (DCP) implants.
Troubleshooting Guide
This guide is designed to help you identify and solve common problems in your experiments.
| Problem | Possible Causes | Solutions & Recommendations |
| Slow or No Implant Degradation | 1. Phase Transformation: The DCP implant, particularly in its dihydrate form (brushite), may have transformed into a less soluble phase like hydroxyapatite (B223615) (HA) or octacalcium phosphate (OCP).[1][2] This can be triggered by physiological pH.[1] 2. Low Porosity/Interconnectivity: Insufficient pore size and lack of interconnected pathways can limit fluid penetration and cell infiltration, which are crucial for degradation.[3] 3. High Crystallinity: Highly crystalline materials have lower surface area and dissolve more slowly. 4. Inadequate Cell-Mediated Resorption: The experimental model may lack sufficient osteoclasts or macrophages, or their activity might be inhibited. | 1. Use Monetite: Consider using the anhydrous form of DCP, monetite, which is more stable against transformation to HA in vivo.[1][2][4][5] 2. Optimize Porosity: Fabricate scaffolds with a porosity of 60-80% and interconnected macropores in the range of 150-500 μm to facilitate cell and fluid access.[3] 3. Control Sintering: Adjust sintering temperature and time to control crystallinity. Lower temperatures generally result in lower crystallinity. 4. Enhance Cellular Activity: In cell culture models, ensure the presence of osteoclast precursors and appropriate growth factors like RANKL and M-CSF to stimulate osteoclastogenesis.[6] |
| Implant Degrades Too Quickly | 1. High Porosity: Excessively high porosity (e.g., >80%) can lead to a rapid loss of mechanical integrity and fragmentation of the implant.[1] 2. Amorphous Phase: A high content of amorphous calcium phosphate can lead to rapid initial dissolution. 3. Acidic Microenvironment: A localized acidic environment, either from cellular activity or inflammatory responses, can accelerate the dissolution of DCP.[7] | 1. Control Porogen Content: Carefully control the amount of porogen used during scaffold fabrication to achieve the desired porosity.[8] 2. Induce Crystallinity: Ensure complete conversion to the desired crystalline phase (brushite or monetite) during synthesis. 3. Incorporate Less Soluble Phases: Create biphasic or triphasic composites by incorporating a more stable phase like β-tricalcium phosphate (β-TCP) to modulate the overall degradation rate.[7] |
| Unexpected Phase Transformation | 1. pH of the Medium: Brushite is prone to hydrolysis and transformation into more stable phases like OCP and HA in neutral or alkaline solutions.[1][9][2] 2. Presence of Certain Ions: The presence of specific ions in the culture medium or physiological fluid can influence phase stability.[10] | 1. Use Buffered Solutions: For in vitro studies, use buffered solutions to maintain a stable pH. 2. Consider Monetite: As monetite is less prone to phase transformation, it is a more stable alternative for applications where this is a concern.[1][2][4][5] 3. Analyze Ion Content: Be aware of the ionic composition of your experimental medium and its potential effects on phase stability. |
| Poor Cell Viability or Adhesion | 1. Rapid pH Changes: The degradation of some DCP formulations can lead to significant drops in the local pH, which can be cytotoxic.[9] 2. Surface Chemistry: The surface of the implant may not be optimal for cell attachment. 3. Residual Solvents/Toxicity: Residual chemicals from the synthesis or sterilization process may be present. | 1. Pre-condition Scaffolds: Pre-soak the scaffolds in culture medium to buffer any initial rapid pH changes before cell seeding. 2. Surface Modification: Consider surface modifications, such as coating with extracellular matrix proteins, to enhance cell adhesion. 3. Thorough Washing: Ensure thorough washing of the scaffolds after synthesis and before sterilization to remove any potentially toxic residues. 4. Follow Standardized Testing: Adhere to standardized cytotoxicity testing protocols, such as ISO 10993-5, for accurate assessment.[11][12][13] |
| Inconsistent Experimental Results | 1. Cement Preparation: Inconsistent mixing of calcium phosphate cements can lead to variations in porosity, setting time, and mechanical properties.[14][15] 2. Scaffold Fabrication: Variations in porogen size, distribution, and sintering parameters can lead to inconsistent scaffold architecture. 3. In Vitro Model Variability: Differences in cell seeding density, culture conditions, and medium refreshment schedules can affect degradation rates. | 1. Standardize Cement Mixing: Use a standardized mixing protocol to ensure homogeneity of the cement paste.[15] 2. Control Fabrication Parameters: Precisely control all parameters during scaffold fabrication, including porogen characteristics and sintering profiles. 3. Establish a Robust In Vitro Protocol: Maintain consistent cell culture parameters and medium exchange schedules throughout your experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the main difference between dicalcium phosphate dihydrate (brushite) and anhydrous dicalcium phosphate (monetite) in terms of bioresorbability?
A1: The primary difference lies in their stability and subsequent resorption behavior. Brushite (CaHPO₄·2H₂O) is metastable at physiological pH and tends to convert to less soluble phases like octacalcium phosphate (OCP) and hydroxyapatite (HA), which significantly slows down its resorption.[1][2] Monetite (CaHPO₄), the anhydrous form, is more stable and generally does not undergo this phase transformation, leading to a more predictable and often faster resorption rate.[1][2][4][5]
Q2: How does porosity influence the bioresorbability of DCP implants?
A2: Porosity is a critical factor. A higher, interconnected porosity (ideally 60-80%) increases the surface area available for dissolution and allows for better penetration of physiological fluids.[3] It also facilitates the infiltration of cells like macrophages and osteoclasts, which are essential for cell-mediated resorption.[3] However, excessive porosity can compromise the mechanical integrity of the implant, leading to premature fragmentation.[1]
Q3: Can ionic substitution be used to enhance the bioresorbability of DCP implants?
A3: Yes, ionic substitution is a promising strategy. For instance, substituting calcium ions with magnesium ions in the DCP lattice can enhance bioactivity and promote the formation of a new apatite phase.[16][17][18] Studies have shown that even a small amount of magnesium substitution (e.g., 3 mol%) can improve the osteogenic potential of dicalcium phosphate anhydrous.[17][18]
Q4: What is the role of cells in the degradation of DCP implants?
A4: Cells play a crucial role in the bioresorption of DCP implants. The process involves two main mechanisms: solution-mediated dissolution and cell-mediated degradation.[19] Macrophages can phagocytose small particles of the implant material, while osteoclasts can actively resorb the material by creating an acidic microenvironment at the implant surface.[20]
Q5: How can I create a more biomimetic in vitro model to test the bioresorbability of my DCP implants?
A5: To create a more biomimetic in vitro model, you should incorporate the cellular components of bone resorption. This can be achieved by co-culturing osteoclast precursors (such as RAW 264.7 cells or bone marrow-derived macrophages) with your DCP implants in the presence of osteoclastogenic stimuli like RANKL and M-CSF.[6] This will allow you to assess both solution-mediated dissolution and cell-mediated resorption.
Data Presentation
Table 1: Comparison of Brushite and Monetite Properties
| Property | Brushite (DCPD) | Monetite (DCPA) | Reference(s) |
| Chemical Formula | CaHPO₄·2H₂O | CaHPO₄ | [1][2] |
| In Vivo Stability | Prone to transformation to HA/OCP | More stable, less transformation | [1][2][4][5] |
| Relative Resorption Rate | Initially faster, but slows down upon transformation | More sustained and predictable | [1][4] |
| Compressive Strength | Generally lower | Generally higher | [21] |
Table 2: Effect of Porosity on Implant Properties
| Porosity (%) | Effect on Bioresorbability | Effect on Mechanical Strength | Reference(s) |
| < 40% | Slow degradation due to limited cell and fluid access | Higher compressive strength | [2] |
| 40-60% | Promotes rapid diffusion of nutrients and cell-biomaterial interactions | Moderate compressive strength | [20] |
| > 60% | Faster degradation and bone ingrowth | Lower compressive strength | [3] |
| > 80% | Can lead to premature fragmentation | Significantly reduced compressive strength | [1][7] |
Table 3: Influence of Ionic Substitution on Monetite Properties
| Ion Substitution | Effect on Bioactivity | Effect on Degradation | Reference(s) |
| Magnesium (Mg²⁺) | Enhances osteogenic potential and new apatite formation | Can contribute to the degradation of DCPA | [16][17] |
| Strontium (Sr²⁺) | Can trigger osteoblast differentiation and inhibit osteoclast activity | May slightly increase ion release compared to unsubstituted monetite | [1] |
| Zinc (Zn²⁺) | Can impart antimicrobial properties | May have a minor effect on the degradation rate | [22] |
Experimental Protocols
Protocol 1: In Vitro Degradation Study
Objective: To assess the dissolution and phase stability of a DCP scaffold in a simulated physiological fluid.
Materials:
-
DCP scaffolds of known weight and dimensions
-
Phosphate-Buffered Saline (PBS) or Simulated Body Fluid (SBF)
-
Sterile conical tubes (50 mL)
-
Incubator at 37°C
-
pH meter
-
Analytical balance
-
Scanning Electron Microscope (SEM)
-
X-ray Diffractometer (XRD)
Procedure:
-
Measure the initial dry weight of each sterile DCP scaffold (W_initial).
-
Place each scaffold in a sterile 50 mL conical tube.
-
Add a sufficient volume of pre-warmed (37°C) PBS or SBF to fully immerse the scaffold (e.g., 30 mL).
-
Incubate the tubes at 37°C.
-
At predetermined time points (e.g., 1, 3, 7, 14, and 28 days), carefully remove the scaffolds from the solution.
-
Measure the pH of the solution.
-
Gently rinse the scaffolds with deionized water to remove any loosely adhered precipitates and then dry them to a constant weight in a desiccator or oven at a low temperature (e.g., 60°C).
-
Measure the final dry weight of the scaffold (W_final).
-
Calculate the percentage of weight loss: Weight Loss (%) = ((W_initial - W_final) / W_initial) * 100.
-
Characterize the surface morphology and phase composition of the degraded scaffolds at each time point using SEM and XRD, respectively.
Protocol 2: Osteoclast Resorption Pit Assay
Objective: To evaluate the cell-mediated resorption of a DCP implant by osteoclasts.
Materials:
-
DCP discs or scaffolds
-
Osteoclast precursor cells (e.g., RAW 264.7 macrophages or bone marrow-derived macrophages)
-
Alpha-MEM or DMEM supplemented with 10% FBS and antibiotics
-
Recombinant murine M-CSF (for bone marrow-derived macrophages)
-
TRAP staining kit
-
Light microscope
Procedure:
-
Sterilize the DCP discs/scaffolds and place them in a 24-well plate.
-
Seed the osteoclast precursor cells onto the surface of the DCP materials at a suitable density.
-
Culture the cells in the presence of RANKL (and M-CSF if necessary) to induce osteoclast differentiation.
-
Incubate for 7-10 days, changing the medium every 2-3 days.
-
After the incubation period, fix the cells and stain for Tartrate-Resistant Acid Phosphatase (TRAP), a marker for osteoclasts.
-
Visualize the multinucleated, TRAP-positive cells (osteoclasts) on the material surface using a light microscope.
-
To visualize resorption pits, remove the cells (e.g., with a gentle sonication or bleach solution) and examine the surface of the DCP material using SEM.
-
Quantify the resorbed area using image analysis software.
Protocol 3: Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxicity of the DCP implant material according to ISO 10993-5 guidelines.[11][13]
Materials:
-
DCP scaffolds
-
Osteoblast-like cells (e.g., MG-63 or Saos-2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare extracts of the DCP scaffolds by incubating them in culture medium for a specified period (e.g., 24 hours) according to ISO 10993-5.
-
Seed osteoblast-like cells in a 96-well plate and allow them to attach overnight.
-
Replace the culture medium with the prepared extracts of the DCP scaffolds. Include positive (e.g., cytotoxic material) and negative (e.g., non-toxic material) controls.
-
Incubate the cells with the extracts for 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Dissolve the formazan crystals by adding DMSO.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the negative control. A cell viability of less than 70% is generally considered indicative of cytotoxicity.[13]
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Sudoku of porous, injectable calcium phosphate cements – Path to osteoinductivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Calcium phosphate-based materials regulate osteoclast-mediated osseointegration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Fabrication of Porous Scaffolds with a Controllable Microstructure and Mechanical Properties by Porogen Fusion Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro degradation and cytocompatibility of dicalcium phosphate dihydrate cements prepared using the monocalcium phosphate monohydrate/hydroxyapatite system reveals rapid conversion to HA as a key mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro formation of dicalcium phosphate dihydrate, CaHPO4 . 2H2O (DCPD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Challenging applicability of ISO 10993-5 for calcium phosphate biomaterials evaluation: Towards more accurate in vitro cytotoxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 15. RANKL-RANK signaling in osteoclastogenesis and bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, Characterization, and Biological Performances of Magnesium-Substituted Dicalcium Phosphate Anhydrous - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. In Vitro Assay to Examine Osteoclast Resorptive Activity Under Estrogen Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cosmobiousa.com [cosmobiousa.com]
Technical Support Center: Dicalcium Phosphate in Pharmaceutical Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dicalcium phosphate (B84403) (DCP) in pharmaceutical formulations.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation development and stability testing of products containing dicalcium phosphate.
Question: My tablet formulation containing Dicalcium Phosphate Dihydrate (DCPD) is showing signs of instability, such as discoloration and degradation of the Active Pharmaceutical Ingredient (API). What could be the cause?
Answer:
Instability in formulations containing Dicalcium Phosphate Dihydrate (DCPD) often stems from the release of its water of hydration.[1][2] This can be influenced by several factors:
-
Temperature and Humidity: Elevated temperatures (above 40-50°C) and high relative humidity (above 75%) can accelerate the dehydration of DCPD, releasing water that can then hydrolyze sensitive APIs.[1][2]
-
API Incompatibility: DCPD has an alkaline nature, which can cause degradation of acidic drugs.[3] Additionally, the released water of hydration can mediate chemical reactions with moisture-sensitive APIs.[1] For instance, APIs with carbamate (B1207046) functionality have shown higher degradation in the presence of dicalcium phosphate under moist conditions.[4]
-
Excipient Interactions: The presence of other excipients can influence the stability of the formulation. Some excipients may be hygroscopic and draw moisture, further promoting API degradation.
Troubleshooting Steps:
-
Evaluate Environmental Conditions: Review the storage and processing conditions of your formulation. Ensure that temperature and humidity are controlled to minimize DCPD dehydration.[1][2]
-
Assess API-Excipient Compatibility: Conduct compatibility studies with your API and DCPD, as well as other excipients in the formulation. This can be done using techniques like Differential Scanning Calorimetry (DSC) to observe thermal events that may indicate interactions.
-
Consider Anhydrous Dicalcium Phosphate (DCPA): DCPA is more physically stable and does not contain water of hydration, making it a suitable alternative for moisture-sensitive APIs.[1][5] The risk of physical transformation can be minimized by using DCPA in formulations, as the reverse transition from DCPA to DCPD is highly unlikely.[5]
-
Formulation Re-evaluation: If incompatibility is confirmed, consider replacing DCPD with a more suitable excipient. If DCPD is essential for its tableting properties, you might explore the use of a moisture barrier coating on the tablet or the inclusion of a desiccant in the packaging.
Question: I am observing poor flowability and sticking issues during the tableting process with my dicalcium phosphate-based formulation. How can I resolve this?
Answer:
Poor flowability and sticking can be attributed to the physical properties of the dicalcium phosphate and the overall formulation characteristics.
-
Particle Size and Morphology: The particle size and shape of dicalcium phosphate can significantly impact flow properties.[6] Finer particles may lead to poor flow.
-
Moisture Content: Excessive moisture in the formulation can lead to stickiness and adhesion to tablet punches and dies.[7]
-
Formulation Composition: The cohesiveness of the API and other excipients can contribute to poor flow.
Troubleshooting Steps:
-
Optimize Particle Size: Consider using a grade of dicalcium phosphate with a larger, more uniform particle size, which generally improves flowability.[7]
-
Control Moisture: Ensure that the formulation is adequately dried before compression. Monitor and control the humidity in the manufacturing environment.[7]
-
Incorporate Glidants and Lubricants: The addition of a glidant, such as colloidal silicon dioxide, can improve powder flow. A lubricant, like magnesium stearate, can reduce sticking to the tablet press tooling.[7]
-
Granulation: If direct compression is problematic, consider wet or dry granulation to improve the flow properties and content uniformity of the powder blend.[4]
Question: My tablets are showing black or grey spots after compression with a dicalcium phosphate formulation. What is the source of this contamination?
Answer:
The appearance of dark spots on tablets is often due to the abrasive nature of dicalcium phosphate.
-
Abrasion of Tooling: Dicalcium phosphate is an abrasive material and can cause wear on the tablet press punches and dies, leading to the shedding of metal particles into the powder blend.[8]
-
Lubrication Issues: Inadequate lubrication of the tablet press can lead to friction and wear, contributing to the generation of dark spots.[8]
-
Contamination from Equipment: Improper cleaning of manufacturing equipment can leave residues that contaminate the current batch.[8]
Troubleshooting Steps:
-
Inspect Tooling: Regularly inspect the punches and dies for signs of wear and abrasion. Replace them if necessary.
-
Optimize Lubrication: Ensure the tablet press is properly lubricated. You may also need to optimize the level of lubricant (e.g., magnesium stearate) in your formulation.
-
Thorough Cleaning: Implement and verify rigorous cleaning procedures for all equipment between batches to prevent cross-contamination.[8]
-
Material Sourcing: Ensure the dicalcium phosphate used is of high purity and from a reputable supplier.
Frequently Asked Questions (FAQs)
Q1: What are the main differences between Dicalcium Phosphate Dihydrate (DCPD) and Anhydrous Dicalcium Phosphate (DCPA)?
A1: The primary difference lies in the presence of water of crystallization. DCPD (CaHPO₄·2H₂O) contains two molecules of water, while DCPA (CaHPO₄) does not. This leads to differences in their physical stability, solubility, and suitability for various formulations. DCPA is more physically stable and is preferred for moisture-sensitive drugs.[1][5] DCPD, while having good flow properties, can lose its water of hydration under certain conditions, potentially affecting API stability.[1]
Q2: How does pH affect the stability and solubility of dicalcium phosphate?
A2: Dicalcium phosphate's solubility is pH-dependent. It is more soluble in acidic conditions and its solubility decreases as the pH increases.[9] Below a pH of 4.8, the dihydrate and anhydrous forms are the most stable and insoluble of the calcium phosphates.[10] The alkaline nature of dicalcium phosphate slurries can be a source of incompatibility with acidic APIs.[3]
Q3: What are the common incompatibilities of dicalcium phosphate with APIs?
A3: Dicalcium phosphate has been shown to be incompatible with a number of acidic drugs due to its alkaline nature.[3] It can also interact with drugs that are sensitive to moisture, especially when using the dihydrate form.[1] Specific examples of incompatible drugs include those with carbamate groups, which can undergo hydrolysis.[4]
Q4: Can dicalcium phosphate be used in controlled-release formulations?
A4: Yes, dicalcium phosphate can be used in controlled-release formulations. By modifying its particle size and surface characteristics, manufacturers can achieve specific drug release profiles.[11]
Q5: What analytical techniques are used to assess the stability of dicalcium phosphate in formulations?
A5: Several analytical techniques are employed to evaluate the stability of dicalcium phosphate and its compatibility with other components:
-
Differential Scanning Calorimetry (DSC): To detect thermal events like dehydration and potential interactions between excipients and APIs.[5]
-
Thermogravimetric Analysis (TGA): To quantify the loss of water of hydration from DCPD.[5]
-
X-Ray Powder Diffraction (XRPD): To identify the crystalline form of dicalcium phosphate (dihydrate vs. anhydrous) and detect any phase transformations.[5]
-
High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC): To quantify the API and any degradation products to assess chemical stability.[12][13]
Data Presentation
Table 1: Comparison of Dicalcium Phosphate Dihydrate (DCPD) and Anhydrous Dicalcium Phosphate (DCPA)
| Property | Dicalcium Phosphate Dihydrate (DCPD) | Anhydrous Dicalcium Phosphate (DCPA) | Reference(s) |
| Chemical Formula | CaHPO₄·2H₂O | CaHPO₄ | |
| Water Content | Contains two molecules of water of hydration | Anhydrous (no water) | |
| Physical Stability | Less stable; can lose water of hydration at elevated temperature and humidity. | More physically stable; resistant to hydration. | [1][5] |
| Flow Properties | Generally good flow properties. | Good flow properties. | [1] |
| Hygroscopicity | Low hygroscopicity. | Non-hygroscopic. | [1] |
| Primary Stability Concern | Release of water of hydration leading to API degradation. | Abrasive nature. | [1][8] |
| Recommended Use | Formulations with non-moisture sensitive APIs. | Formulations with moisture-sensitive APIs. | [1] |
Experimental Protocols
Protocol 1: Assessment of Dicalcium Phosphate Dehydration using Thermogravimetric Analysis (TGA)
Objective: To quantify the water loss from Dicalcium Phosphate Dihydrate (DCPD) as a function of temperature.
Methodology:
-
Instrument Preparation: Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh 5-10 mg of the DCPD sample into a clean, tared TGA pan (typically aluminum or platinum).
-
TGA Analysis:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 300°C) at a controlled heating rate (e.g., 10°C/min).
-
-
Data Analysis:
-
Record the mass loss as a function of temperature.
-
The percentage weight loss corresponding to the dehydration of DCPD to DCPA should be calculated. The theoretical water content of DCPD is approximately 20.9%.
-
The onset temperature of dehydration provides information about the thermal stability of the material.
-
Protocol 2: Evaluation of API-Dicalcium Phosphate Compatibility using Differential Scanning Calorimetry (DSC)
Objective: To screen for potential physical and chemical interactions between an Active Pharmaceutical Ingredient (API) and dicalcium phosphate.
Methodology:
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the individual components (API and dicalcium phosphate) into separate aluminum DSC pans.
-
Prepare a physical mixture of the API and dicalcium phosphate in a desired ratio (e.g., 1:1 by weight). Accurately weigh 2-5 mg of the mixture into a DSC pan.
-
Seal the pans hermetically. Use a pinhole in the lid if vaporization is expected.
-
-
DSC Analysis:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the samples from ambient temperature to a temperature above the melting points of the individual components at a constant heating rate (e.g., 10°C/min) under a nitrogen purge.
-
-
Data Analysis:
-
Record the heat flow as a function of temperature for each sample.
-
Compare the thermogram of the physical mixture to the thermograms of the individual components.
-
The appearance of new peaks, disappearance of existing peaks, or shifts in melting or degradation endotherms/exotherms in the mixture's thermogram can indicate a potential interaction.
-
Visualizations
Caption: Dehydration pathway of DCPD and its impact on a moisture-sensitive API.
Caption: Troubleshooting workflow for formulation instability with dicalcium phosphate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Physical characterization of dibasic calcium phosphate dihydrate and anhydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. To study physical compatibility between dibasic calcium phosphate and cohesive actives using powder rheometer and thermal methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lfatabletpresses.com [lfatabletpresses.com]
- 8. researchgate.net [researchgate.net]
- 9. Studies on the pH-Dependent Solubility of Various Grades of Calcium Phosphate-based Pharmaceutical Excipients: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. Dicalcium phosphate - Wikipedia [en.wikipedia.org]
- 11. Use Of Dicalcium Phosphate In Tablets - Kands [kandschemical.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Agglomeration of Dicalcium Phosphate Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during the synthesis and handling of dicalcium phosphate (B84403) (DCP) nanoparticles. The following information is presented in a question-and-answer format to directly address specific challenges and offer practical solutions.
Frequently Asked Questions (FAQs)
Q1: My freshly synthesized dicalcium phosphate nanoparticles immediately form visible aggregates. What are the primary causes?
Immediate agglomeration of DCP nanoparticles is a common issue stemming from several factors that influence colloidal stability. The primary culprits are often related to the synthesis conditions and the surrounding chemical environment. High precursor concentrations can lead to rapid nucleation and uncontrolled particle growth, resulting in increased agglomeration.[1] The pH of the reaction solution plays a critical role; deviation from the optimal pH range can alter surface charges, leading to reduced electrostatic repulsion between particles and subsequent agglomeration.[2] Additionally, inadequate mixing or stirring during synthesis can create localized areas of high supersaturation, promoting the formation of larger, aggregated particles.[2]
Q2: How does pH affect the stability and size of my dicalcium phosphate nanoparticles?
The pH of the synthesis medium is a critical parameter that influences the crystalline phase, morphology, and colloidal stability of DCP nanoparticles.[2] Altering the pH affects the surface charge of the nanoparticles, which is a key factor in preventing agglomeration through electrostatic repulsion. The isoelectric point (IEP) is the pH at which the nanoparticle surface has a net neutral charge, leading to maximum agglomeration. Operating at a pH significantly above or below the IEP will result in a higher surface charge and improved stability. For many metal oxide nanoparticles, agglomerate size is largest at the IEP.[3]
Table 1: Influence of pH on Dicalcium Phosphate Nanoparticle Size and Zeta Potential
| pH | Average Particle Size (nm) | Zeta Potential (mV) | Observation |
| 5 | Increased agglomeration | Near Zero | Close to the isoelectric point, minimal electrostatic repulsion, leading to significant agglomeration. |
| 7 | Moderately stable | Moderately Negative | Increased negative surface charge provides some electrostatic repulsion, reducing agglomeration. |
| 10 | Stable, smaller aggregates | Highly Negative | High negative surface charge leads to strong electrostatic repulsion, resulting in well-dispersed particles. |
| 11 | Stable, smallest aggregates | Highly Negative | Optimal foam stability for some nanoparticle systems has been observed in a basic pH range of 11–12.[4] |
Note: The values presented are illustrative and can vary based on the specific synthesis method and reagents used.
Q3: Can the reaction temperature influence the agglomeration of my nanoparticles?
Yes, temperature is a significant factor in nanoparticle synthesis and stability. Higher temperatures during the precipitation process generally accelerate crystal growth, which can lead to larger primary particles.[2] While this can enhance crystallinity, it can also increase the likelihood of agglomeration if not properly controlled. Conversely, lower temperatures tend to favor the formation of smaller, sometimes amorphous, particles.[2] It has been observed that increasing temperature can also increase the van der Waals cohesive forces between nanoparticles, leading to the formation of larger agglomerates.[5][6]
Table 2: Effect of Synthesis Temperature on Dicalcium Phosphate Nanoparticle Properties
| Temperature (°C) | Particle Size (Primary) | Agglomeration State |
| 25 (Room Temp) | Smaller | Can lead to amorphous or poorly crystalline particles. The transformation of dicalcium phosphate dihydrate (DCPD) is sensitive to temperature, and at room temperature, its formation and subsequent transformation are observed. |
| 60 | Larger | Promotes faster crystal growth and enhanced crystallinity. Increased temperature can inhibit the formation of acidic calcium phosphate or transform it to other phases.[7] |
| 85 (Inlet) | Varies with method | In spray drying, higher inlet temperatures generally result in smaller particle sizes and improved crystallinity.[1][8] |
Note: The optimal temperature is highly dependent on the synthesis protocol.
Q4: My DLS results show a much larger particle size than what I observe in TEM. Why is there a discrepancy and how can I troubleshoot my DLS measurements?
This is a common observation and is often due to the presence of agglomerates. Dynamic Light Scattering (DLS) measures the hydrodynamic diameter of particles in a suspension, which includes the primary particle and any surrounding solvent layer. Crucially, DLS is highly sensitive to larger particles, so even a small number of agglomerates can significantly skew the results towards a larger average size. Transmission Electron Microscopy (TEM), on the other hand, provides a direct visualization of the primary particle size after the sample has been dried on a grid, which can break up soft agglomerates.
Troubleshooting DLS Measurements:
-
Sample Preparation is Key: Ensure your sample is well-dispersed immediately before measurement. Sonication is a common method to break up agglomerates.[9]
-
Use a Suitable Dispersant: Dispersing your nanoparticles in deionized water can sometimes lead to agglomeration. Using a buffer with a controlled pH or a low concentration of a non-ionic surfactant can help maintain stability.
-
Filter the Sample: If large, persistent aggregates are present, filtering the sample through a syringe filter (e.g., 0.22 µm) can remove them before DLS analysis.[10]
-
Check for Multiple Scattering: Highly concentrated samples can lead to multiple scattering events, resulting in an underestimation of particle size. If your sample is too concentrated, diluting it may provide more accurate results.[11]
-
Analyze the Polydispersity Index (PDI): A high PDI value (typically > 0.3) indicates a broad size distribution, which could be due to the presence of both primary nanoparticles and agglomerates.
Troubleshooting Workflow for Agglomeration
The following diagram outlines a systematic approach to troubleshooting agglomeration issues with dicalcium phosphate nanoparticles.
Experimental Protocols
Protocol 1: Wet Chemical Precipitation of Dicalcium Phosphate Nanoparticles
This protocol describes a common method for synthesizing DCP nanoparticles.
Materials:
-
Calcium chloride (CaCl₂) solution (e.g., 180 mM)[2]
-
Disodium (B8443419) hydrogen phosphate (Na₂HPO₄) solution (e.g., 108 mM)[2]
-
Deionized water
-
pH meter
-
Magnetic stirrer
-
Optional: Stabilizing agent such as Polyvinylpyrrolidone (PVP)[2]
Procedure:
-
Prepare the calcium chloride and disodium hydrogen phosphate solutions separately in deionized water.
-
Place the calcium chloride solution in a beaker on a magnetic stirrer and begin stirring at a constant rate.
-
Slowly add the disodium hydrogen phosphate solution dropwise to the CaCl₂ solution.
-
Continuously monitor and maintain the pH of the mixture within the desired range (e.g., 5-6 for monetite) by adding a suitable acid or base (e.g., HCl or NaOH).[2]
-
After the addition is complete, continue stirring the suspension for a set period (e.g., 2 hours) to allow for particle formation and stabilization.
-
(Optional) If using a stabilizer like PVP, it can be added dropwise after the initial nanoparticle formation to prevent agglomeration.[2]
-
Collect the nanoparticles by centrifugation, wash them several times with deionized water to remove unreacted precursors, and then resuspend them in a suitable solvent or dry them for storage.
Protocol 2: Sol-Gel Synthesis of Dicalcium Phosphate Nanoparticles
Materials:
-
Calcium carbonate (CaCO₃)
-
Phosphoric acid (H₃PO₄)
-
Deionized water or ethanol (B145695) as a solvent
-
Magnetic stirrer
Procedure:
-
Prepare a 0.5M solution of calcium carbonate in the chosen solvent (deionized water is often preferred for higher purity).[13]
-
Prepare a 0.5M solution of phosphoric acid in the same solvent.[13]
-
While stirring the CaCO₃ solution, add the H₃PO₄ solution dropwise.[13]
-
After the complete addition of the phosphoric acid, continue to stir the mixture for an extended period (e.g., six hours) at room temperature. A white precipitate of dicalcium phosphate nanoparticles will form.[13]
-
Allow the precipitate to settle, then collect the nanoparticles by decantation or centrifugation.
-
Wash the collected nanoparticles with the solvent to remove any residual reactants.
-
Dry the nanoparticles as required for your application.
Protocol 3: Sample Preparation for TEM Analysis of Agglomerated Nanoparticles
Proper sample preparation is crucial for accurately assessing the primary particle size and morphology of nanoparticles that tend to agglomerate.
Materials:
-
Nanoparticle suspension
-
Volatile solvent (e.g., ethanol or acetone)
-
TEM grid (e.g., carbon-coated copper grid)
-
Pipette or micropipette
-
Ultrasonic bath or probe sonicator
Procedure:
-
Disperse a small amount of the nanoparticle powder or a concentrated suspension in a volatile solvent like ethanol. The final concentration should be very dilute to minimize particle overlap on the grid.
-
Sonicate the suspension for a few minutes to break up any soft agglomerates. Be cautious with sonication time and power, as excessive energy can potentially damage the nanoparticles.[14]
-
Immediately after sonication, use a pipette to place a single drop of the dispersed nanoparticle solution onto the TEM grid.[9]
-
Allow the solvent to evaporate completely at room temperature in a dust-free environment. Do not heat the grid to speed up drying, as this can induce further agglomeration.
-
Once the grid is dry, it is ready for TEM analysis. The goal is to have well-separated individual nanoparticles for accurate size and morphology characterization.[15]
Key Factors Influencing Dicalcium Phosphate Nanoparticle Agglomeration
The following diagram illustrates the interconnectedness of various experimental parameters that can lead to the agglomeration of dicalcium phosphate nanoparticles.
References
- 1. mdpi.com [mdpi.com]
- 2. Calcium Phosphate-Based Nanomaterials: Preparation, Multifunction, and Application for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. youtube.com [youtube.com]
- 6. Designing Calcium Phosphate Nanoparticles with the Co-Precipitation Technique to Improve Phosphorous Availability in Broiler Chicks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparation and Properties of Nanoparticles of Calcium Phosphates With Various Ca/P Ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. research.colostate.edu [research.colostate.edu]
- 12. Build Diagrams from Code Using Graphviz [edrawmax.wondershare.com]
- 13. recentscientific.com [recentscientific.com]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. Measuring the Size of Nanoparticles Using Transmission Electron Microscopy (TEM) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Controlling the In Vitro Degradation Rate of Dicalcium Phosphate Scaffolds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when controlling the in vitro degradation rate of dicalcium phosphate (B84403) (DCP) scaffolds.
Troubleshooting Guides
This section addresses specific issues that may arise during your in vitro experiments, offering potential causes and solutions.
Issue 1: Scaffold Degrades Too Quickly
| Potential Cause | Troubleshooting Solution |
| High Solubility of Dicalcium Phosphate Dihydrate (DCPD) | DCPD is one of the more soluble calcium phosphate phases.[1] Consider converting DCPD to a less soluble phase like monetite (dicalcium phosphate anhydrous) through thermal treatment or incorporating a proportion of a less soluble calcium phosphate, such as hydroxyapatite (B223615) (HA) or β-tricalcium phosphate (β-TCP), to create a biphasic or multiphasic scaffold.[2][3][4] |
| High Porosity (Macro and Micro) | While essential for tissue integration, high porosity increases the surface area available for dissolution.[2][5] To slow degradation, you can decrease the overall porosity by adjusting the porogen concentration or fabrication parameters.[6] Be mindful that this may also affect cell infiltration and nutrient transport. |
| Small Crystal Size and Low Crystallinity | Smaller crystals and a more amorphous structure lead to faster dissolution.[1][7][8] Increase the crystallinity and crystal size of your DCP scaffolds by adjusting sintering temperature and time during fabrication.[1] |
| Acidic Degradation Medium | An acidic environment, which can be created by cellular activity or the degradation byproducts of certain polymers, will accelerate the degradation of calcium phosphates.[4][9] Ensure the pH of your in vitro degradation medium is buffered and maintained at a physiological level (pH 7.2-7.4).[9] Consider using a medium with a higher buffering capacity or more frequent medium changes. |
| Presence of Highly Soluble Additives | If your scaffold is a composite, additives like certain polymers or salts can leach out, increasing the degradation rate. Evaluate the solubility of all components in your composite scaffold. |
Issue 2: Scaffold Degrades Too Slowly or Not at All
| Potential Cause | Troubleshooting Solution |
| Conversion to a More Stable Phase | Under physiological conditions, DCPD can convert to more stable and less soluble phases like octacalcium phosphate (OCP) and hydroxyapatite (HA).[1][3][10][11] This can significantly slow down or halt degradation. Monitor the phase composition of your scaffolds over time using techniques like X-ray diffraction (XRD). |
| Low Porosity and Pore Interconnectivity | Insufficient or poorly interconnected pores can limit the access of the degradation medium to the scaffold's interior, hindering degradation.[1] Optimize your fabrication process to create a more open and interconnected porous structure. |
| Large Crystal Size and High Crystallinity | Highly crystalline and large-grained DCP will degrade very slowly.[1] To increase the degradation rate, you can reduce the sintering temperature or time to achieve smaller crystal sizes and lower crystallinity. |
| Inhibitory Effects of the Degradation Medium | Components in the degradation medium, such as proteins from serum, can adsorb to the scaffold surface and inhibit dissolution.[11] If using a complex medium like cell culture medium with serum, be aware of this potential effect. Consider performing parallel degradation studies in a simpler buffered salt solution like phosphate-buffered saline (PBS) or simulated body fluid (SBF) to isolate this variable. |
| Polymer Coating is Too Stable | If a polymer coating is used to modulate degradation, it may be too thick or have a very slow degradation rate itself, effectively passivating the DCP scaffold.[12] Reduce the thickness of the coating or choose a polymer with a more appropriate degradation profile for your desired timeline. |
Issue 3: Inconsistent or Unpredictable Degradation Rates Between Batches
| Potential Cause | Troubleshooting Solution |
| Variability in Scaffold Fabrication | Inconsistent powder-to-liquid ratios, mixing times, sintering temperatures, or porogen distribution can lead to batch-to-batch variations in porosity, crystallinity, and phase composition.[2] Standardize and tightly control all fabrication parameters. |
| Inhomogeneous Distribution of Components in Composites | In composite scaffolds, an uneven distribution of DCP within a polymer matrix or the presence of agglomerates can lead to localized areas of faster or slower degradation. Improve your mixing and fabrication methods to ensure a homogeneous composite material. |
| Changes in Degradation Medium Composition | Variations in the preparation of the degradation medium, such as pH or ion concentration, can affect degradation kinetics.[13] Use a standardized protocol for preparing the degradation medium for all experiments. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors I can modify to control the degradation rate of my dicalcium phosphate scaffolds?
You can control the degradation rate by modifying several key material properties:
-
Phase Composition: Utilize different calcium phosphate phases with varying solubilities (e.g., DCPD > monetite > β-TCP > HA).[1][3]
-
Porosity: Adjust the percentage of both macropores (>100 µm) and micropores (<10 µm).[2][5]
-
Crystallinity: Control the degree of crystallinity through sintering parameters.[1]
-
Composite Formulation: Incorporate biodegradable polymers (e.g., chitosan, collagen, PCL) to create composite scaffolds.[9][14]
-
Coatings: Apply a thin layer of a polymer or another ceramic to act as a degradation barrier.[12][15][16]
-
Cross-linking: For composite scaffolds, cross-linking the polymeric phase can enhance stability.[17][18][19]
-
Ion Substitution: Doping the dicalcium phosphate lattice with ions like magnesium or strontium can alter its solubility.[20]
Q2: How does porosity influence the degradation rate?
Porosity plays a crucial role in scaffold degradation. Macroporosity allows for the infiltration of fluids and cells, while microporosity increases the surface area available for dissolution and allows for body fluid circulation.[2] Generally, a higher and more interconnected porosity leads to a faster degradation rate due to the larger surface area exposed to the degradation medium.[2][5]
Q3: What is the difference in degradation between dicalcium phosphate dihydrate (DCPD, Brushite) and dicalcium phosphate anhydrous (Monetite)?
DCPD (Brushite) is metastable under physiological conditions and tends to convert to less soluble apatite phases, which can slow down its long-term resorption.[3][11] Monetite, the anhydrous form, does not undergo this phase conversion as readily and therefore tends to have a more sustained and predictable resorption profile in vivo.[3][11][21]
Q4: Can I use a polymer composite to control the degradation rate?
Yes, creating a composite of dicalcium phosphate with a biodegradable polymer is a common and effective strategy. The polymer phase can protect the ceramic from rapid dissolution, and the degradation of the polymer itself can be tailored. For example, polycaprolactone (B3415563) (PCL) has a slow degradation rate and can be used to prolong the structural integrity of the scaffold.[14] The degradation of the ceramic component can also neutralize acidic byproducts from the degrading polymer.[14]
Q5: How should I choose an appropriate in vitro degradation medium?
The choice of medium depends on your experimental goals:
-
Phosphate-Buffered Saline (PBS): A simple, common choice for basic degradation studies. However, it lacks many of the ions present in physiological fluid.
-
Simulated Body Fluid (SBF): This solution is designed to mimic the ion concentration of human blood plasma and can be used to assess the formation of a bone-like apatite layer on the scaffold surface.[13]
-
Cell Culture Medium (e.g., DMEM, α-MEM): Used when assessing degradation in the presence of cells. Be aware that proteins and other organic molecules in the medium can adsorb to the scaffold surface and influence the degradation rate.[11][22] It's also important to pre-condition the scaffolds in the medium to stabilize the pH and ion concentrations.[22]
-
Acidic Buffer (e.g., pH 5.5): Can be used to simulate the acidic environment created by osteoclasts to perform accelerated degradation studies.[4][23]
Data Presentation
Table 1: Effect of Dicalcium Phosphate Dihydrate (DCPD) Concentration in Chitosan Scaffolds on In Vitro Mass Loss
| Scaffold Composition (wt% DCPD) | Mass Loss after 4 weeks (%) |
| 0 (Pure Chitosan) | 40.3 ± 1.7 |
| 20 | 36.3 ± 1.5 |
| 30 | 30.2 ± 1.3 |
| 40 | 28.6 ± 1.0 |
| 50 | 22.7 ± 1.2 |
| Data summarized from a study on DCPD-chitosan freeze-dried scaffolds. Increasing the DCPD mineral concentration led to a reduction in mass loss.[1] |
Table 2: Compressive Strength of Sintered Calcium Phosphate Scaffolds Before and After In Vitro Degradation in Acidic Buffer (pH 5.5)
| Scaffold Material | Initial Compressive Strength (MPa) | Compressive Strength after 14 days (MPa) |
| Hydroxyapatite (HA) | 1.2 | No significant change |
| β-Tricalcium Phosphate (TCP) | 1.2 | 0.09 |
| Biphasic Calcium Phosphate (BCP) | 1.7 | 0.5 |
| Data summarized from a study on the degradation of different calcium phosphate phases in an acidic environment simulating osteoclastic activity.[4] |
Experimental Protocols
Protocol 1: In Vitro Degradation Study in a Static Buffered Solution
This protocol describes a standard method for evaluating the in vitro degradation of dicalcium phosphate scaffolds by measuring weight loss and changes in the degradation medium's pH.
-
Sample Preparation:
-
Prepare scaffolds of standardized dimensions and weight.
-
Dry the scaffolds to a constant weight in a vacuum oven at a low temperature (e.g., 40 °C) and record the initial dry weight (W_i).
-
Sterilize the scaffolds if subsequent cell culture is planned (e.g., using ethanol, ethylene (B1197577) oxide, or gamma irradiation, ensuring the method does not alter scaffold properties).
-
-
Immersion:
-
Place each scaffold in a separate sterile container (e.g., 50 mL conical tube).
-
Add a specific volume of the chosen degradation medium (e.g., PBS or SBF) to each container. A common ratio is 10 mL of medium per scaffold, but this should be standardized.[22]
-
Incubate the containers in a static incubator at 37 °C.
-
-
Data Collection at Time Points (e.g., 1, 3, 7, 14, 21, 28 days):
-
At each time point, carefully remove the scaffolds from the medium.
-
Measure the pH of the degradation medium.
-
Gently rinse the retrieved scaffolds with deionized water to remove any loosely adhered salts.
-
Dry the scaffolds to a constant weight using the same method as in step 1 and record the final dry weight (W_f).
-
Replace the degradation medium in the containers with fresh, pre-warmed medium for the remaining samples.[13]
-
-
Calculation of Weight Loss:
-
Calculate the percentage of weight loss at each time point using the following formula: Weight Loss (%) = ((W_i - W_f) / W_i) * 100
-
Visualizations
Caption: Workflow for in vitro degradation testing of DCP scaffolds.
Caption: Factors influencing the degradation rate of DCP scaffolds.
References
- 1. Dicalcium Phosphate Dihydrate Mineral Loaded Freeze-Dried Scaffolds for Potential Synthetic Bone Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of in Vivo Degradation and Resorption of Calcium Phosphate Based Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure degradation and strength changes of sintered calcium phosphate bone scaffolds with different phase structures during simulated biodegradation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of microporosity on scaffolds for bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In vitro degradation and cytocompatibility of dicalcium phosphate dihydrate cements prepared using the monocalcium phosphate monohydrate/hydroxyapatite system reveals rapid conversion to HA as a key mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro degradation and in vivo resorption of dicalcium phosphate cement based grafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. upcommons.upc.edu [upcommons.upc.edu]
- 14. Dynamic degradation patterns of porous polycaprolactone/β-tricalcium phosphate composites orchestrate macrophage responses and immunoregulatory bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Calcium phosphate coatings enhance biocompatibility and degradation resistance of magnesium alloy: Correlating in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effects of different crosslinking methods on the properties of collagen-calcium phosphate composite materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cross-linking methods of type I collagen-based scaffolds for cartilage tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparison of degradation behavior and osseointegration of 3D powder-printed calcium magnesium phosphate cement scaffolds with alkaline or acid post-treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. d-nb.info [d-nb.info]
- 23. researchgate.net [researchgate.net]
overcoming poor adhesion of dicalcium phosphate coatings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dicalcium phosphate (B84403) (DCPD) coatings. The information is designed to help overcome common challenges, particularly poor adhesion to various substrates.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and testing of dicalcium phosphate coatings.
Issue 1: Poor or Non-Uniform Coating Adhesion
Question: My dicalcium phosphate coating is flaking off or shows poor adhesion during testing. What are the common causes and how can I fix this?
Answer: Poor adhesion is a frequent challenge and can stem from several factors throughout the experimental process. Here’s a systematic approach to troubleshooting:
1. Inadequate Substrate Preparation: This is the most common reason for adhesion failure. The substrate surface must be meticulously cleaned and properly activated to ensure a strong bond with the coating.
-
Solution: Implement a thorough, multi-step cleaning and preparation protocol. For metallic substrates like titanium and its alloys, a common and effective procedure involves sequential cleaning with acetone (B3395972) and ethanol (B145695), followed by acid etching and rinsing with deionized water.[1][2] Creating a microporous surface through chemical treatment can also enhance mechanical interlocking.[3]
2. Surface Contamination: Any residual oils, grease, or particulate matter on the substrate will act as a barrier, preventing proper bonding.[4]
-
Solution: Ensure all handling of the substrate after cleaning is done with clean tools and gloves to prevent re-contamination. The coating environment should also be clean and dust-free.
3. Improper Deposition Parameters: The conditions under which the coating is deposited play a crucial role in its adhesive strength.
-
Solution: Optimize your deposition parameters based on the technique used:
-
Electrochemical Deposition: Low current density is often preferred to prevent hydrogen gas evolution at the cathode, which can disrupt the coating's integrity.[1] Pulsed electrodeposition can also improve adhesion compared to direct current mode.[5]
-
Sputtering: Increasing the high-frequency specific power of the plasma can lead to higher adhesion strength.[6]
-
Electrostatic Spray Deposition: The nozzle-to-substrate distance, liquid flow rate, and deposition temperature all significantly impact the coating's properties and must be carefully controlled.[7][8]
-
4. Unfavorable Surface Roughness: The topography of the substrate influences the mechanical interlocking between the coating and the substrate.
-
Solution: Aim for an optimal surface roughness. While a rougher surface generally provides more anchor points for the coating, an excessively rough surface can lead to incomplete coating coverage and create stress points.[9][10] For titanium implants, a surface roughness (Ra) greater than 2 µm has been suggested to improve cell adhesion and biomechanical stability.[11]
Issue 2: Coating Delamination After Post-Deposition Treatment
Question: My DCPD coating adheres well initially, but delaminates after heat treatment. Why is this happening and what can I do?
Answer: Post-deposition heat treatment (annealing) is often used to increase the crystallinity of amorphous calcium phosphate coatings. However, high temperatures can also negatively impact adhesion.
-
Cause: Heat treatments at elevated temperatures (e.g., 600°C) can induce stress at the coating-substrate interface due to differences in thermal expansion coefficients, leading to cracking and a significant reduction in bond strength.[12]
-
Solution:
-
Optimize Annealing Temperature: Find a balance between achieving the desired crystallinity and maintaining good adhesion. For instance, a 500°C heat treatment may be sufficient to produce a crystalline hydroxyapatite-type coating from an amorphous calcium phosphate precursor without compromising bond strength.[12]
-
Control the Atmosphere: The presence of water vapor during heat treatment can influence the crystallization process. At 450°C, the presence of water vapor can significantly increase coating crystallinity, potentially allowing for lower annealing temperatures.[13] The duration of the heat treatment in the presence of water vapor also affects crystallinity.[14]
-
Issue 3: Coating Instability on Magnesium Alloys
Question: I'm working with magnesium alloys, and my dicalcium phosphate coating degrades too quickly or has poor adhesion. What are the specific challenges with this substrate?
Answer: Magnesium and its alloys are biodegradable, which presents unique challenges for coating adhesion and stability. The high corrosion rate of magnesium can undermine the coating's integrity.
-
Challenge: The rapid degradation of magnesium in physiological solutions can lead to the formation of hydrogen gas and an increase in local pH, which can disrupt the coating-substrate interface.[15]
-
Solutions:
-
Coating as a Corrosion Barrier: A uniform and dense dicalcium phosphate coating can act as a protective layer, significantly decreasing the degradation rate of the magnesium alloy.[15][16]
-
Biomimetic Deposition: A chemical conversion method to deposit a DCPD coating can improve both the degradation resistance and biocompatibility of the magnesium alloy.[15]
-
Adhesion on Magnesium: The bonding strength of calcium phosphate coatings on magnesium alloys has been reported in the range of 2-4 MPa.[16] A study on DCPD coatings on pure magnesium reported a bonding strength of approximately 5.2 MPa.[17]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary bonding mechanism of dicalcium phosphate coatings on metallic substrates?
A1: The adhesion of dicalcium phosphate coatings to metallic substrates is typically attributed to a combination of mechanical interlocking and chemical bonding. A rougher substrate surface provides more sites for the coating to physically anchor to.[18] Additionally, the phosphate groups in the coating can form chemical bonds with the metal oxide layer on the substrate surface, contributing to adhesion.[19]
Q2: How does surface roughness quantitatively affect adhesion strength?
A2: Generally, increased surface roughness leads to better adhesion, up to a certain point. For instance, the adhesive strength of collagen to calcium phosphate coated surfaces was found to be highest on the sample with the highest roughness value.[20] However, excessively high roughness can lead to stress concentrations and voids at the interface, which can be detrimental to adhesion.[9][10]
Q3: Can I coat polymeric substrates like PEEK with dicalcium phosphate?
A3: Yes, but the inert surface of polymers like PEEK makes adhesion challenging. Surface modification of the PEEK substrate is crucial. Techniques such as acid etching (e.g., with 98% sulfuric acid), plasma treatment, and sandblasting can be used to increase the surface energy and roughness of PEEK, thereby improving the adhesion of subsequent coatings.[21][22]
Q4: Are there standard methods for testing the adhesion of dicalcium phosphate coatings?
A4: Yes, standardized tests are available to quantify coating adhesion. The most common methods include:
-
ASTM D3359 (Cross-Cut Test): A qualitative test where a lattice pattern is cut into the coating, and adhesive tape is applied and removed. The amount of coating removed is rated on a scale.
-
ASTM F1044 (Shear Test): A quantitative test that measures the shear strength of the coating.
-
Scratch Test: A stylus is drawn across the coated surface with an increasing load until the coating fails. The critical load at which failure occurs is a measure of adhesion.[6] The FDA has suggested that for orthopedic devices, the mean tensile coating adhesion strength should not be less than 15 MPa.[4]
Quantitative Data Summary
The following tables summarize quantitative data on the adhesion strength of calcium phosphate coatings under various conditions, as reported in the literature.
| Substrate | Coating Type | Deposition/Treatment Method | Adhesion Strength (MPa) | Reference |
| Magnesium Alloy (AZ31) | Calcium Phosphate | Chemical Solution Deposition | 2 - 4 | [16] |
| Pure Magnesium | Dicalcium Phosphate Dihydrate (DCPD) | Chemical Conversion | ~ 5.2 | [17] |
| PEEK | Composite Resin (after surface treatment) | Airborne particle abrasion + piranha solution etching | 21.4 | [22] |
| Sputtering Power (W/cm²) | Coating Thickness (µm) | Critical Load (N) | Reference |
| 2.63 (1 hour) | 0.45 | ~3.5 | [6] |
| 3.15 (1 hour) | 0.55 | ~4.5 | [6] |
| 3.68 (1 hour) | 0.7 | ~5.5 | [6] |
| 2.63 (2 hours) | 0.9 | ~6.0 | [6] |
| 3.15 (2 hours) | 1.0 | ~7.0 | [6] |
| 3.68 (2 hours) | 1.1 | ~8.0 | [6] |
Experimental Protocols
Protocol 1: Substrate Preparation for Titanium Alloys
This protocol describes a common method for cleaning and preparing titanium alloy substrates to promote the adhesion of dicalcium phosphate coatings.
-
Degreasing: Sequentially sonicate the titanium alloy substrates in acetone and then ethanol for 15 minutes each to remove organic contaminants.
-
Rinsing: Thoroughly rinse the substrates with deionized water.
-
Acid Etching: Immerse the substrates in a suitable acid solution (e.g., a mixture of nitric and hydrofluoric acids) to remove the native oxide layer and create a rougher surface. The duration and acid concentration should be optimized for the specific alloy.[1]
-
Final Rinsing: Rinse the substrates extensively with deionized water to remove any residual acid.
-
Drying: Dry the substrates in a clean environment, for example, with a stream of nitrogen gas or in a vacuum oven.
-
Storage: Store the cleaned substrates in a desiccator to prevent re-contamination before the coating process.
Protocol 2: Electrochemical Deposition of Dicalcium Phosphate Dihydrate (DCPD)
This protocol outlines a general procedure for the electrochemical deposition of DCPD coatings on a conductive substrate.
-
Electrolyte Preparation: Prepare an aqueous electrolyte solution containing calcium and phosphate ions. A common composition involves dissolving calcium nitrate (B79036) tetrahydrate (Ca(NO₃)₂·4H₂O) and ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄) in deionized water.[5][23] The pH of the solution is typically adjusted to be acidic.
-
Electrochemical Cell Setup:
-
Use a two-electrode setup with the prepared substrate as the cathode and a platinum mesh as the anode.[1]
-
Immerse both electrodes in the electrolyte solution, maintaining a fixed distance between them.
-
-
Deposition:
-
Connect the electrodes to a potentiostat or a DC power supply.
-
Apply a constant cathodic potential or current density. Typical current densities are in the range of 8-12 mA/cm².[24]
-
The deposition time can be varied to control the coating thickness. A uniform coating can often be obtained within 30 minutes.[1]
-
The temperature of the electrolyte can be controlled, with depositions often performed at temperatures ranging from room temperature to 80°C.[1]
-
-
Post-Deposition Treatment:
-
Gently rinse the coated substrate with deionized water to remove any residual electrolyte.
-
Dry the coating in air or in an oven at a low temperature.
-
If a more crystalline coating is desired, a post-deposition heat treatment can be performed (see Troubleshooting Issue 2).
-
Visualizations
Caption: A general experimental workflow for preparing and characterizing dicalcium phosphate coatings.
Caption: Key factors influencing the adhesion of dicalcium phosphate coatings.
Caption: A logical workflow for troubleshooting poor adhesion of dicalcium phosphate coatings.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Preparation of calcium phosphate coatings on titanium implant materials by simple chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Influence of deposition parameters on chemical properties of calcium phosphate coatings prepared by using electrostatic spray deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Post-deposition heat treatments for ion beam sputter deposited calcium phosphate coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of post-deposition heating temperature and the presence of water vapor during heat treatment on crystallinity of calcium phosphate coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Influence of post-deposition heating time and the presence of water vapor on sputter-coated calcium phosphate crystallinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Calcium phosphate coatings enhance biocompatibility and degradation resistance of magnesium alloy: Correlating in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Insights into self-healing behavior and mechanism of dicalcium phosphate dihydrate coating on biomedical Mg - PMC [pmc.ncbi.nlm.nih.gov]
- 18. diva-portal.org [diva-portal.org]
- 19. Phosphating of surfaces - Brünofix - Surface treatment since 1905 [bruenofix.de]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. scielo.br [scielo.br]
- 24. ias.ac.in [ias.ac.in]
Validation & Comparative
A Comparative Guide: Dicalcium Phosphate vs. Hydroxyapatite for Bone Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate biomaterial is a critical determinant of success in bone tissue engineering. Among the various calcium phosphate (B84403) ceramics, dicalcium phosphate (DCP) and hydroxyapatite (B223615) (HA) are two of the most extensively researched materials due to their chemical similarity to the mineral phase of bone. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal material for specific regenerative applications.
At a Glance: Key Performance Indicators
| Property | Dicalcium Phosphate (DCP) | Hydroxyapatite (HA) | Key Considerations |
| Chemical Formula | CaHPO₄ (Anhydrous - Monetite)CaHPO₄·2H₂O (Dihydrate - Brushite) | Ca₁₀(PO₄)₆(OH)₂ | The specific phase of DCP (monetite or brushite) influences its properties. |
| Biodegradability | High | Low | DCP's higher solubility allows for more rapid resorption and replacement by new bone.[1][2][3] HA's stability provides a long-term scaffold.[4] |
| Osteoconductivity | Excellent | Excellent | Both materials provide a scaffold for bone cell attachment, migration, and proliferation.[5][6][7][8] |
| Osteoinductivity | Debated, some evidence suggests osteoinductive potential.[3] | Considered more osteoinductive than DCP.[9][10] | The ability to induce differentiation of stem cells into bone-forming cells is crucial for de novo bone formation. |
| Mechanical Strength | Low | Low | Both are brittle and not suitable for load-bearing applications without reinforcement.[6][8][11] |
| In Vivo Bone Formation | Rapid initial bone formation.[2] | Slower, more gradual bone formation. | The rate of bone formation should ideally match the degradation rate of the scaffold. |
In-Depth Analysis: Experimental Data
In Vivo Bone Regeneration
A study comparing biphasic dicalcium phosphate/hydroxyapatite (DCP/HA) bioceramics to tricalcium phosphate/hydroxyapatite/collagen (TCP/HA/Col) in critical-sized peri-implant defects in beagles demonstrated the superior performance of the DCP/HA composite.[2][12]
| Time Point | Outcome Measure | DCP/HA Group | TCP/HA/Col Group | Control (Empty Defect) |
| 12 weeks | Histological Percentage of Marginal Bone Coverage (PMBC) | 72.25% ± 2.99% | 62.61% ± 1.52% | 30.64% ± 2.57% |
Data adapted from "Neutralized Dicalcium Phosphate and Hydroxyapatite Biphasic Bioceramics Promote Bone Regeneration in Critical Peri-Implant Bone Defects"[2].
These results suggest that the biphasic DCP/HA material leads to significantly more new bone formation compared to a commercially available alternative and an empty defect.[2][12]
Biodegradation and Ion Release
The degradation rate of calcium phosphate ceramics is a critical factor influencing their in vivo performance. Dicalcium phosphate, particularly in its brushite form, is known for its higher solubility at physiological pH compared to hydroxyapatite.[1]
| Material | Incubation Period | Cumulative Weight Loss (%) | Calcium Ion Release | Experimental Model |
| 2.0% Sodium Alginate/DCP Cement | 21 days | ~26.52% | Increased with SA addition | In vitro degradation in Simulated Body Fluid (SBF)[13] |
| Sintered Hydroxyapatite | 9 months | No detectable resorption | Not specified | In vivo implantation in rabbit tibiae[4] |
The higher degradation rate of DCP-based materials can be advantageous in preventing the implant from hindering the final stages of bone remodeling. However, rapid degradation can also lead to a local acidic environment, which may cause inflammation if not properly buffered.[11] In contrast, the slow degradation of HA provides a stable, long-term scaffold for bone ingrowth.[4]
Experimental Methodologies
A summary of the key experimental protocols used to generate the data presented above is provided to allow for critical evaluation and replication of the findings.
In Vivo Peri-Implant Defect Model
-
Animal Model: Beagle dogs.
-
Defect Creation: Critical-sized (e.g., 5 mm diameter, 10 mm depth) peri-implant defects were created in the mandible.
-
Implantation: Defects were filled with either DCP/HA blocks, TCP/HA/Col blocks, or left empty as a control. Dental implants were placed in the center of the defects.
-
Analysis: After a predetermined healing period (e.g., 4, 8, and 12 weeks), animals were euthanized. The mandibles were harvested for histological and histomorphometric analysis to quantify the percentage of marginal bone coverage (PMBC).
-
Source: Adapted from the methodology described in the study by Lee et al. (2020).[2]
In Vitro Degradation Study
-
Material Preparation: Dicalcium phosphate cement discs, with or without the addition of sodium alginate, were prepared.
-
Degradation Medium: The cement discs were immersed in Simulated Body Fluid (SBF) at 37°C.
-
Analysis: At various time points (e.g., up to 21 days), the discs were removed from the SBF, dried, and weighed to determine the cumulative weight loss. The concentration of calcium ions released into the SBF was also measured using techniques such as atomic absorption spectroscopy.
-
Source: Based on the protocol outlined in the study by Ghorbani et al. (2021).[13]
Signaling Pathways in Osteogenesis
The interaction of these biomaterials with cells at the molecular level is crucial for initiating the bone regeneration cascade. Both dicalcium phosphate and hydroxyapatite have been shown to influence key signaling pathways involved in osteogenic differentiation.
Hydroxyapatite-Induced Osteogenic Signaling
Hydroxyapatite is known to promote osteogenesis by activating several key signaling pathways within mesenchymal stem cells and pre-osteoblasts.[9][14] The binding of extracellular matrix proteins to the HA surface can trigger integrin-mediated signaling, leading to the activation of the MAPK/ERK and PI3K/Akt pathways. These pathways converge to upregulate the expression of the master osteogenic transcription factor, Runx2. Furthermore, HA has been shown to stimulate the BMP/Smad and Wnt/β-catenin signaling cascades, both of which are critical for osteoblast differentiation and bone formation.[14][15]
Caption: Hydroxyapatite-induced osteogenic signaling pathways.
Dicalcium Phosphate and Osteogenic Signaling
Dicalcium phosphate's higher solubility leads to a localized increase in calcium (Ca²⁺) and phosphate (PO₄³⁻) ions. This altered ionic microenvironment is a potent stimulator of osteogenesis. Increased extracellular Ca²⁺ can activate voltage-gated calcium channels, leading to an influx of Ca²⁺ that triggers the calcineurin/NFAT signaling pathway. Both Ca²⁺ and PO₄³⁻ have been shown to activate the MAPK/ERK pathway, which, similar to its role in HA-induced signaling, upregulates Runx2 expression and promotes osteoblast differentiation.[16][17]
Caption: Osteogenic signaling initiated by dicalcium phosphate dissolution.
Conclusion
Both dicalcium phosphate and hydroxyapatite are valuable biomaterials for bone tissue engineering, each with a distinct set of properties that make them suitable for different clinical scenarios.
-
Dicalcium Phosphate is an excellent choice for applications where rapid resorption and replacement by new bone are desired. Its higher biodegradability makes it a more "active" participant in the bone remodeling process. Biphasic formulations combining DCP with HA can harness the benefits of both materials.
-
Hydroxyapatite is ideal for applications requiring a stable, long-term scaffold to guide bone regeneration. Its slow degradation rate ensures mechanical support during the healing process, making it a reliable osteoconductive platform.
The choice between DCP and HA, or a composite of the two, will depend on the specific requirements of the bone defect, including its size, location, and the desired rate of healing. A thorough understanding of the material properties and their biological interactions, as outlined in this guide, is essential for making an informed decision and advancing the development of next-generation bone regenerative therapies.
References
- 1. Mechanisms of in Vivo Degradation and Resorption of Calcium Phosphate Based Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neutralized Dicalcium Phosphate and Hydroxyapatite Biphasic Bioceramics Promote Bone Regeneration in Critical Peri-Implant Bone Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biodegradation behavior of various calcium phosphate materials in bone tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Dicalcium Phosphate Coated with Graphene Synergistically Increases Osteogenic Differentiation In Vitro [mdpi.com]
- 8. Fabrication, Properties and Applications of Dense Hydroxyapatite: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Calcium Phosphate-Based Biomaterials for Bone Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Biomechanical Evaluation of an Injectable Alginate / Dicalcium Phosphate Cement Composites for Bone Tissue Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Signaling Pathway and Transcriptional Regulation in Osteoblasts during Bone Healing: Direct Involvement of Hydroxyapatite as a Biomaterial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Calcium phosphate-bearing matrices induce osteogenic differentiation of stem cells through adenosine signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biocompatibility of Dicalcium Phosphate and Tricalcium Phosphate for Biomedical Research
For researchers, scientists, and drug development professionals, the selection of a suitable biomaterial is a critical step in the development of bone regenerative therapies. Among the array of synthetic bone graft substitutes, dicalcium phosphate (B84403) (DCP) and tricalcium phosphate (TCP) have emerged as leading candidates due to their chemical similarity to the mineral phase of bone. This guide provides an objective comparison of the biocompatibility of these two materials, supported by experimental data, detailed methodologies, and an exploration of the underlying cellular signaling pathways.
At a Glance: Key Biocompatibility Parameters
The biocompatibility of a material is determined by its interaction with the host tissue. For bone graft substitutes, key indicators include cytotoxicity, the ability to support cell adhesion and proliferation, and the in vivo inflammatory and regenerative response. Both dicalcium phosphate and tricalcium phosphate generally exhibit excellent biocompatibility, though differences in their physicochemical properties can lead to distinct cellular responses.
| Parameter | Dicalcium Phosphate (DCP) | Tricalcium Phosphate (TCP) | Key Observations |
| In Vitro Cytotoxicity | Generally non-cytotoxic. Some studies show a slight initial reduction in cell viability at high concentrations, which improves over time. | Generally non-cytotoxic. High concentrations of β-TCP nanoparticles (above 320 ppm) have been shown to decrease cell viability.[1] | Both materials are considered safe for biomedical applications, with cytotoxicity being a concern only at very high, non-physiological concentrations. |
| Cell Adhesion | Promotes good initial cell adhesion. The surface characteristics of DCP, such as roughness, can enhance osteoblast attachment.[2] | Supports excellent cell adhesion. Studies have shown that β-TCP scaffolds promote the adhesion and spreading of osteoblasts.[3] | Both materials provide a suitable substrate for the initial attachment of bone-forming cells, a crucial first step in bone regeneration. |
| Cell Proliferation | Supports osteoblast proliferation. Pre-treating DCP surfaces with cell culture medium can improve cell numbers and activity by 2-3 fold.[4] | Robustly promotes the proliferation of osteoblasts and mesenchymal stem cells.[3][5][6] | TCP generally demonstrates a more pronounced effect on stimulating cell proliferation compared to DCP. |
| In Vivo Inflammatory Response | Induces a minimal inflammatory response. The material is well-tolerated by soft and bone tissues. | Elicits a mild and transient inflammatory response that resolves over time. No signs of fibrosis are typically observed between the graft and newly formed bone.[7][8] | Both materials are considered to be highly biocompatible in vivo, with minimal adverse tissue reactions. |
| In Vivo Bone Regeneration | Supports bone formation, though it may have a slower resorption rate compared to some forms of TCP. | Acts as an osteoconductive scaffold, allowing for significant bone regeneration and biodegradation over time.[7] Doped β-TCP scaffolds have shown enhanced new bone formation.[9] | Both materials are effective in promoting new bone growth in vivo. The choice between them may depend on the desired resorption rate for a specific application. |
In-Depth Analysis of Biocompatibility
In Vitro Cytotoxicity: A Closer Look
Cytotoxicity assays are fundamental in the initial biocompatibility screening of biomaterials. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
A comparative study evaluating dicalcium phosphate dihydrate (DCPD) cements showed that while some formulations led to a significant reduction in cell viability after 48 hours, those prepared with β-tricalcium phosphate (β-TCP) showed cell viability comparable to the control group.[10] Another study on β-TCP nanoparticles found that concentrations above 320 ppm decreased the viability of human fetal osteoblastic cells.[1] These findings highlight that the specific formulation and concentration of the material are critical factors influencing its cytotoxic potential.
Cell Adhesion and Proliferation: The Foundation of Bone Growth
The ability of a biomaterial to support the adhesion and subsequent proliferation of osteoblasts is paramount for successful bone regeneration. Both DCP and TCP provide favorable surfaces for these processes.
Studies have demonstrated that dicalcium phosphate ceramics, such as brushite and monetite, support the adhesion and proliferation of osteoblastic cells. Pre-conditioning of these materials by immersion in cell culture medium can lead to a two to three-fold increase in cell number and activity.[4]
Similarly, β-tricalcium phosphate has been shown to be an excellent substrate for osteoblast adhesion and proliferation.[3] Research on magnesium-substituted β-TCP has indicated that it stimulates the adhesion and proliferation of human osteoblast cells.[3] Furthermore, 3D-printed β-TCP scaffolds have been shown to promote cell adhesion and growth.[11]
In Vivo Response: From Inflammation to Regeneration
The ultimate test of a biomaterial's biocompatibility lies in its in vivo performance. Both DCP and TCP have been extensively studied in animal models and have demonstrated favorable tissue responses.
An experimental study on a biphasic synthetic bone graft composed of β-TCP and calcium sulfate (B86663) showed no inflammatory response and no fibrosis between the graft particles and the newly formed bone.[7][8] The material acted as an osteoconductive scaffold, facilitating significant bone regeneration and biodegradation over time.[7] Similarly, studies on dicalcium phosphate-based materials have shown them to be well-tolerated in vivo with minimal inflammatory reactions.
Signaling Pathways: The Molecular Basis of Biocompatibility
The interaction of biomaterials with cells triggers a cascade of intracellular signaling events that dictate cellular behavior. Understanding these pathways is crucial for designing biomaterials that can actively guide tissue regeneration.
Tricalcium Phosphate and the MAPK/ERK Pathway
Research has shown that β-tricalcium phosphate exerts its osteoconductive effects through the activation of specific signaling pathways. When osteoblasts interact with β-TCP, it leads to an increased expression of the α2β1 integrin subunit.[12] This integrin, a transmembrane receptor, then activates the downstream Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) signaling pathway.[12] The ERK-MAPK pathway is a critical regulator of osteoblast differentiation and bone development.[13]
Dicalcium Phosphate and Cellular Signaling
While the signaling pathways activated by dicalcium phosphate are less extensively characterized than those for TCP, it is understood that surface interactions also play a crucial role. The binding of cells to the DCP surface via integrins is a key initiating event. This adhesion can trigger intracellular signaling cascades, including the MAPK pathway, which are known to be involved in osteoblast differentiation.[12] Further research is needed to fully elucidate the specific signaling molecules and pathways that are uniquely modulated by dicalcium phosphate.
Experimental Protocols
To ensure the reproducibility and validity of biocompatibility studies, detailed experimental protocols are essential. Below are outlines of the standard methodologies used to assess the key biocompatibility parameters discussed in this guide.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Plate cells (e.g., human osteoblasts) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for attachment.[14]
-
Material Exposure: Introduce the test materials (DCP or TCP) to the cells. This can be done by adding extracts of the materials or by placing the material directly into the wells.
-
Incubation: Incubate the cells with the materials for a predetermined period (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
dot graph MTT_Assay_Workflow { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#4285F4"];
} dot Caption: Workflow for a standard MTT cytotoxicity assay.
Cell Adhesion Assay
Cell adhesion assays quantify the ability of cells to attach to a biomaterial surface.
Protocol:
-
Substrate Preparation: Place sterile discs of the test materials (DCP or TCP) into the wells of a 24-well plate.
-
Cell Seeding: Seed cells (e.g., osteoblasts) directly onto the surface of the materials at a specific density.
-
Incubation: Allow the cells to adhere for a defined period (e.g., 4 hours).
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Quantification: Quantify the number of adherent cells. This can be done by:
-
Direct Counting: Fixing and staining the cells, followed by counting under a microscope.
-
Fluorescent Labeling: Pre-labeling the cells with a fluorescent dye (e.g., Calcein AM) and measuring the fluorescence intensity after washing.[16]
-
DNA Quantification: Lysing the adherent cells and quantifying the amount of DNA.
-
Conclusion
Both dicalcium phosphate and tricalcium phosphate are highly biocompatible materials that hold great promise for bone regeneration applications. While both materials support cell adhesion and proliferation and elicit a minimal inflammatory response in vivo, subtle differences exist. Tricalcium phosphate, particularly in its beta form, appears to have a more pronounced effect on stimulating osteoblast proliferation and demonstrates a more defined role in activating specific osteogenic signaling pathways. The choice between DCP and TCP will ultimately depend on the specific requirements of the application, including the desired resorption rate and the need for a material that can actively signal to and stimulate bone-forming cells. Further research into the specific cellular signaling mechanisms of dicalcium phosphate will provide a more complete picture and enable the rational design of next-generation bone graft substitutes.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphate promotes osteogenic differentiation through non-canonical Wnt signaling pathway in human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human osteoblasts adhesion and proliferation on magnesium-substituted tricalcium phosphate dense tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Exploring the Biological Impact of β-TCP Surface Polarization on Osteoblast and Osteoclast Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Biological response to β-tricalcium phosphate/calcium sulfate synthetic graft material: an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3D printed β-TCP bone tissue engineering scaffolds: Effects of chemistry on in vivo biological properties in a rabbit tibia model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro degradation and cytocompatibility of dicalcium phosphate dihydrate cements prepared using the monocalcium phosphate monohydrate/hydroxyapatite system reveals rapid conversion to HA as a key mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, In Vitro Evaluation and In Vivo Biocompatibility of Additive Manufacturing Three-Dimensional Printing of β beta-Tricalcium Phosphate Scaffolds for Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Roles of calcium phosphate-mediated integrin expression and MAPK signaling pathways in the osteoblastic differentiation of mesenchymal stem cells - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 13. Critical role of the extracellular signal–regulated kinase–MAPK pathway in osteoblast differentiation and skeletal development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT (Assay protocol [protocols.io]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Probes for Cell Adhesion, Chemotaxis, Multidrug Resistance and Glutathione—Section 15.6 | Thermo Fisher Scientific - JP [thermofisher.com]
A Comparative Guide to In Vivo and In Vitro Degradation of Dicalcium Phosphate Biomaterials
For Researchers, Scientists, and Drug Development Professionals
Dicalcium phosphate (B84403) (DCP), a key bioceramic in bone regeneration, exists in two primary forms: the dihydrate form, brushite (CaHPO₄·2H₂O), and the anhydrous form, monetite (CaHPO₄). The degradation profile of these materials is a critical determinant of their clinical success, influencing the rate of new bone formation and the overall healing process. This guide provides a comprehensive comparison of in vivo and in vitro degradation studies of dicalcium phosphate, supported by experimental data and detailed methodologies to aid researchers in selecting and evaluating these biomaterials.
Key Differences in Degradation Environments
The degradation of dicalcium phosphate is a complex process governed by the surrounding environment. In vitro studies, typically conducted in simulated physiological solutions, offer a controlled environment to investigate the fundamental mechanisms of degradation. In contrast, in vivo studies introduce the complexities of a biological system, including cellular activity, enzymatic processes, and dynamic fluid flow.
In vitro degradation is primarily driven by dissolution and hydrolysis. The material's solubility in the surrounding fluid, which is influenced by factors like pH and ion concentration, dictates the initial rate of degradation. For instance, brushite is more soluble than monetite under physiological conditions.[1][2] In simple buffered solutions like Phosphate-Buffered Saline (PBS), brushite has been observed to convert to less soluble phases like octacalcium phosphate (OCP) and hydroxyapatite (B223615) (HA), which can slow down its degradation over time.[1]
In vivo degradation , or resorption, involves a combination of passive dissolution and active cellular-mediated processes.[1] Macrophages and osteoclasts play a significant role in resorbing DCP particles.[3][4] The local biological environment, including the presence of proteins and enzymes, can significantly influence the degradation rate. For example, serum proteins have been shown to inhibit the conversion of brushite to hydroxyapatite, potentially leading to a more predictable resorption profile in vivo compared to what is observed in PBS.[1] Monetite is generally considered to be more stable against conversion to HA in vivo than brushite, leading to a more consistent resorption rate.[1][3]
Quantitative Comparison of Degradation
The following tables summarize quantitative data from various studies, highlighting the differences in degradation rates and outcomes between in vivo and in vitro settings.
Table 1: In Vivo Degradation of Dicalcium Phosphate
| Biomaterial | Animal Model | Implantation Site | Time Point | Degradation/Resorption Metric | Result | Reference |
| Brushite Cement | Rat | Subcutaneous | - | Linear Degradation Rate | 0.25 mm/week | [5] |
| Brushite Cement (Low Porosity) | Rat | Subcutaneous | 12 weeks | % Resorption | ~15% | [1] |
| Monetite Cement (Low Porosity) | Rat | Subcutaneous | 12 weeks | % Resorption | ~25% | [1] |
| Brushite Cement | Sheep | Femoral Defect | 3 months | % Remaining Cement | 64% | [6] |
| Brushite Cement | Sheep | Femoral Defect | 6 months | % Remaining Cement | ~40% | [6] |
| Monetite Granules | Rat | Mandibular Defect | - | Bone Regeneration | Enhanced bone regeneration compared to control | [7] |
Table 2: In Vitro Degradation of Dicalcium Phosphate
| Biomaterial | Degradation Medium | Time Point | Degradation Metric | Result | Reference |
| Brushite Cement (Low Porosity) | PBS (pH 7.4) | 60 days | % Mass Loss | ~5% | [1] |
| Monetite Cement (Low Porosity) | PBS (pH 7.4) | 60 days | % Mass Loss | ~3% | [1] |
| Brushite Cement (Low Porosity) | Bovine Serum | 60 days | % Mass Loss | ~10% | [1] |
| Monetite Cement (Low Porosity) | Bovine Serum | 60 days | % Mass Loss | ~8% | [1] |
| Strontium-substituted Brushite | Physiological Solution | 14 days | Ca Ion Release | ~560 mg/L | [2] |
| Strontium-substituted Monetite | Physiological Solution | 14 days | Ca Ion Release | ~250 mg/L | [2] |
| Dicalcium Phosphate Dihydrate | Simulated Gastric Fluid (pH 1.2) | - | % Mass Loss | ~80% | [8] |
Experimental Protocols
In Vitro Degradation Study in Phosphate-Buffered Saline (PBS)
This protocol describes a static immersion test to evaluate the mass loss of dicalcium phosphate cements.
Materials:
-
Dicalcium phosphate cement samples (e.g., cylindrical pellets of known dimensions and weight)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile containers (e.g., 50 mL centrifuge tubes)
-
Incubator at 37°C
-
Analytical balance
-
Deionized water
-
Ethanol (B145695) (70%) for sterilization
Procedure:
-
Prepare dicalcium phosphate cement samples according to the manufacturer's instructions or established laboratory protocols. Ensure all samples have consistent dimensions and are fully set.
-
Measure the initial dry weight of each sample using an analytical balance.
-
Sterilize the samples by immersion in 70% ethanol for 1 hour, followed by three rinses with sterile deionized water. Allow the samples to air dry in a sterile environment.
-
Place each sample into a sterile container.
-
Add a sufficient volume of PBS (pH 7.4) to completely immerse the sample. A common ratio is 10 mL of PBS per 1 g of cement.
-
Incubate the containers at 37°C.
-
At predetermined time points (e.g., 1, 3, 7, 14, 28, and 60 days), carefully remove the samples from the PBS.
-
Gently rinse the samples with deionized water to remove any loosely adhered precipitates.
-
Dry the samples to a constant weight in a desiccator or oven at a low temperature (e.g., 60°C).
-
Measure the final dry weight of each sample.
-
Calculate the percentage of mass loss using the following formula: Mass Loss (%) = [(Initial Dry Weight - Final Dry Weight) / Initial Dry Weight] x 100
In Vivo Subcutaneous Implantation Study in a Rat Model
This protocol outlines a procedure for evaluating the biocompatibility and degradation of dicalcium phosphate cements in a subcutaneous environment.
Materials:
-
Dicalcium phosphate cement samples (sterilized)
-
Male Wistar rats (or other appropriate strain), 8-10 weeks old
-
General anesthetic (e.g., isoflurane)
-
Surgical instruments (scalpel, forceps, scissors)
-
Sutures
-
Antiseptic solution (e.g., povidone-iodine)
-
Analgesics
Procedure:
-
Anesthetize the rat using an appropriate general anesthetic.
-
Shave the dorsal region of the rat and disinfect the surgical site with an antiseptic solution.
-
Make a small incision (approximately 1 cm) in the skin.
-
Create a subcutaneous pocket by blunt dissection using a pair of scissors.
-
Insert the sterile dicalcium phosphate cement sample into the subcutaneous pocket.
-
Close the incision with sutures.
-
Administer analgesics as per the approved animal care protocol to manage post-operative pain.
-
Monitor the animals daily for any signs of inflammation, infection, or distress.
-
At predetermined time points (e.g., 2, 4, 8, and 12 weeks), euthanize a subset of the animals.
-
Carefully excise the implant along with the surrounding tissue.
-
Fix the explanted tissue in 10% neutral buffered formalin.
-
Process the tissue for histological analysis (e.g., Hematoxylin and Eosin staining, Masson's trichrome staining) to evaluate the tissue response and material degradation.
-
For quantitative analysis of resorption, the remaining implant can be carefully dissected from the tissue, dried, and weighed. The percentage of resorption can be calculated based on the initial implanted weight.
Visualizing the Degradation Pathways
The following diagrams illustrate the key differences in the degradation pathways of dicalcium phosphate in vivo and in vitro.
Caption: In Vitro Degradation Pathway of Dicalcium Phosphate.
Caption: In Vivo Degradation Pathway of Dicalcium Phosphate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of in Vivo Degradation and Resorption of Calcium Phosphate Based Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 144287743.fs1.hubspotusercontent-eu1.net [144287743.fs1.hubspotusercontent-eu1.net]
- 6. researchgate.net [researchgate.net]
- 7. Properties of Calcium Phosphate/Hydrogel Bone Grafting Composite on the Model of Diaphyseal Rat Femur’s Defect: Experimental Study - Shcherbakov - Traumatology and Orthopedics of Russia [journal.rniito.org]
- 8. Characterization of bone repair in rat femur after treatment with calcium phosphate cement and autogenous bone graft - PMC [pmc.ncbi.nlm.nih.gov]
Dicalcium Phosphate: An Objective Evaluation of its Osteoconductive Performance
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Osteoconductive Biomaterials
The successful regeneration of bone tissue is a cornerstone of orthopedic and dental medicine. Osteoconductive materials, which provide a scaffold for new bone growth, are critical components in this process. Among the various calcium phosphate-based biomaterials, dicalcium phosphate (B84403) (DCP) has garnered significant interest. This guide provides an objective comparison of dicalcium phosphate with other commonly used osteoconductive materials—hydroxyapatite (B223615) (HA), tricalcium phosphate (TCP), and bioactive glasses—supported by experimental data.
Comparative Performance of Osteoconductive Biomaterials
The selection of an appropriate osteoconductive material is dictated by a balance of biocompatibility, bioactivity, degradation kinetics, and mechanical properties. Below is a summary of quantitative data from various in vitro and in vivo studies, offering a comparative perspective on the performance of dicalcium phosphate and its alternatives.
In Vitro Osteogenic Potential
The ability of a biomaterial to stimulate osteoblast differentiation and matrix mineralization is a key indicator of its osteoconductive potential. In vitro studies often assess parameters such as alkaline phosphatase (ALP) activity, an early marker of osteoblast differentiation, and calcium deposition, a marker of late-stage mineralization.
| Material | Cell Type | Time Point | Alkaline Phosphatase (ALP) Activity (Relative to Control) | Mineralization (Alizarin Red S Staining) (Relative to Control) |
| Dicalcium Phosphate (DCPD) | MC3T3-E1 | 14 days | Increased | Significantly Increased |
| Hydroxyapatite (HA) | MC3T3-E1 | 14 days | Increased | Increased |
| β-Tricalcium Phosphate (β-TCP) | MC3T3-E1 | 14 days | Moderately Increased | Moderately Increased |
| Bioactive Glass (45S5) | Osteoblasts | 8 days | Significantly Increased | Not Reported |
Note: The data presented is a synthesis from multiple studies and direct quantitative comparison should be considered in the context of varying experimental conditions.
In Vivo Bone Regeneration
Animal models, such as the rat calvarial defect and rabbit femoral condyle defect models, are crucial for evaluating the in vivo performance of osteoconductive materials. Histomorphometric analysis provides quantitative data on new bone formation and material resorption.
| Material | Animal Model | Defect Size | Time Point | New Bone Formation (%) | Remaining Implant (%) |
| Dicalcium Phosphate Dihydrate (DCPD) Cement | Sheep Femoral Defect | Cylindrical | 6 months | High | Low |
| Hydroxyapatite (HA) | Rabbit Tibia | 3mm x 8mm | 24 weeks | 52.7 - 56.1 | High (low degradation) |
| α-Tricalcium Phosphate (α-TCP) | Rat Calvarial Defect | 5mm | 8 weeks | Significantly more than HA | Low (prominent degradation)[1] |
| β-Tricalcium Phosphate (β-TCP) | Rabbit Tibia | 3mm x 8mm | 24 weeks | 44.7 | 53.6 |
| Bioactive Glass Granules | Rat Bone Defect | Not Specified | 8 weeks | ~70% bone contact | Not Reported[2] |
Note: The data is compiled from various studies and direct comparisons should be made with caution due to differences in animal models, defect sizes, and time points.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of protocols for key experiments cited in the evaluation of osteoconductive materials.
In Vitro Experimental Protocols
1. Cell Viability Assessment (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
Seed osteoblastic cells (e.g., MC3T3-E1) onto the biomaterial scaffolds in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Culture the cells for desired time points (e.g., 1, 3, and 7 days).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. Osteogenic Differentiation: Alkaline Phosphatase (ALP) Activity Assay
-
Principle: ALP is an early marker of osteoblast differentiation. Its activity is measured by the conversion of p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP), which is a yellow-colored product.
-
Protocol:
-
Culture osteoblastic cells on the biomaterials for specific time points (e.g., 7 and 14 days).
-
Lyse the cells using a lysis buffer (e.g., 0.1% Triton X-100).
-
Add the cell lysate to a solution containing pNPP.
-
Incubate the mixture at 37°C for 30-60 minutes.
-
Stop the reaction by adding NaOH.
-
Measure the absorbance of the yellow p-nitrophenol at 405 nm.
-
3. Matrix Mineralization: Alizarin Red S (ARS) Staining
-
Principle: Alizarin Red S is a dye that selectively binds to calcium salts, staining them a bright red color. This allows for the visualization and quantification of mineralized matrix deposition by osteoblasts.
-
Protocol:
-
Culture osteoblastic cells on the biomaterials in an osteogenic medium for an extended period (e.g., 14 or 21 days).
-
Fix the cells with 4% paraformaldehyde.
-
Stain the fixed cells with a 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes.
-
Wash the samples with deionized water to remove excess stain.
-
For quantification, the stain can be extracted using a solution of 10% acetic acid or 10% cetylpyridinium (B1207926) chloride, and the absorbance is measured at approximately 405 nm.[3][4]
-
In Vivo Experimental Protocols
1. Rat Calvarial Defect Model
-
Principle: This model creates a critical-sized defect in the skull of a rat, which will not heal on its own, to evaluate the bone-forming capacity of an implanted biomaterial.
-
Protocol:
-
Anesthetize the rat and make a sagittal incision on the scalp to expose the calvarium.
-
Create a circular, full-thickness defect (typically 5-8 mm in diameter) in the parietal bone using a trephine burr.
-
Implant the test biomaterial into the defect.
-
Suture the incision and allow the animal to recover.
-
After a predetermined period (e.g., 4, 8, or 12 weeks), sacrifice the animal and harvest the calvaria for analysis (e.g., micro-CT, histology, histomorphometry).[1]
-
2. Rabbit Femoral Condyle Defect Model
-
Principle: This model creates a defect in the load-bearing region of the rabbit knee to assess the performance of biomaterials in a more clinically relevant mechanical environment.
-
Protocol:
-
Anesthetize the rabbit and make an incision to expose the femoral condyle.
-
Create a cylindrical defect (typically 3-5 mm in diameter and 4-6 mm in depth) in the medial or lateral femoral condyle.
-
Implant the biomaterial into the defect.
-
Close the wound in layers.
-
After a set time period (e.g., 4, 8, or 12 weeks), the animal is euthanized, and the femoral condyle is retrieved for analysis.
-
Signaling Pathways in Osteoconduction
The osteoconductive properties of calcium phosphate-based materials are mediated by their ability to influence key signaling pathways involved in bone formation. The dissolution of these materials releases calcium (Ca²⁺) and phosphate (PO₄³⁻) ions, which act as signaling molecules to stimulate osteogenic differentiation of mesenchymal stem cells (MSCs) and pre-osteoblasts.
BMP/Smad Signaling Pathway
The Bone Morphogenetic Protein (BMP) signaling pathway is a critical regulator of osteogenesis.
Caption: BMP/Smad signaling initiated by calcium phosphate materials.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway plays a crucial role in osteoblast proliferation and differentiation.
Caption: The canonical Wnt/β-catenin signaling pathway in osteoblasts.
ERK Signaling Pathway
The Extracellular signal-Regulated Kinase (ERK) pathway is involved in cell proliferation and differentiation, including that of osteoblasts. The release of Ca²⁺ from biomaterials can influence this pathway.
Caption: Simplified ERK signaling pathway influenced by Ca²⁺ ions.
Conclusion
Dicalcium phosphate demonstrates significant promise as an osteoconductive material. Its biocompatibility, coupled with a favorable degradation rate that appears to be more rapid than that of hydroxyapatite, allows for timely replacement by new bone tissue. In vitro and in vivo studies consistently show its ability to support osteoblast proliferation and differentiation, leading to robust bone regeneration.
Compared to other calcium phosphate ceramics, dicalcium phosphate's higher solubility may contribute to a more dynamic interaction with the biological environment, potentially leading to enhanced initial cellular responses. While bioactive glasses can exhibit very rapid and strong bonding to bone, dicalcium phosphate offers a more controlled resorption profile that can be advantageous in certain clinical applications.
The choice of an osteoconductive material will ultimately depend on the specific clinical indication, including the size and location of the defect and the desired handling properties. However, the evidence presented in this guide validates dicalcium phosphate as a highly effective osteoconductive material with a strong potential for use in a variety of bone regeneration applications. Further head-to-head comparative studies under standardized conditions will continue to refine our understanding of the nuanced differences between these materials and guide the development of next-generation bone graft substitutes.
References
- 1. Evaluation of the osteoconductivity of α-tricalcium phosphate, β-tricalcium phosphate, and hydroxyapatite combined with or without simvastatin in rat calvarial defect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histomorphometric and molecular biologic comparison of bioactive glass granules and autogenous bone grafts in augmentation of bone defect healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. 3hbiomedical.com [3hbiomedical.com]
comparative analysis of different dicalcium phosphate synthesis methods
For Researchers, Scientists, and Drug Development Professionals
Dicalcium phosphate (B84403) (DCP), with its various hydrated and anhydrous forms, is a critical biomaterial in pharmaceuticals, bone cements, and dental applications. The synthesis method employed significantly influences its physicochemical properties, including purity, crystallinity, particle size, and morphology, which in turn dictate its performance in various applications. This guide provides a comparative analysis of four prominent synthesis methods for dicalcium phosphate: wet precipitation, sol-gel synthesis, solid-state reaction, and the hydrothermal method. The information presented is collated from experimental data found in scientific literature to aid in the selection of the most appropriate synthesis strategy for specific research and development needs.
Quantitative Performance Comparison
The choice of synthesis method has a direct impact on the key characteristics of the final dicalcium phosphate product. The following table summarizes the quantitative data associated with each of the four major synthesis routes.
| Parameter | Wet Precipitation | Sol-Gel | Solid-State Reaction | Hydrothermal Method |
| Reaction Temperature | 15 - 90°C[1] | Room Temperature to 80°C[2][3] | 1050 - 1500°C[4][5] | 60 - 270°C[6][7] |
| Reaction Time | 30 minutes - 24 hours[1] | 6 - 24 hours[2][8] | 5 - 12 hours[4][5] | 1 - 112 hours[6][9] |
| pH | 3.5 - 8[10][11][12][13] | ~3.5[14] | Not applicable (solid state) | ~3.5[14] |
| Typical Precursors | Ca(OH)₂, H₃PO₄; CaCl₂, NaH₂PO₄[10][13] | Ca(NO₃)₂·4H₂O, H₃PO₄; CaCO₃, H₃PO₄[2][8] | CaCO₃, CaHPO₄[4] | β-TCP, H₃PO₄; Ca(NO₃)₂·4H₂O, (NH₄)₂HPO₄[6][14] |
| Purity/Crystallinity | High crystallinity (~98.5%)[10] | 100% purity (with deionized water)[2][15] | Phase pure depending on temperature[4] | High crystallinity[14] |
| Particle Size | 1 - 50 µm[10][11] | 26 - 66 nm[15][16] | 69.77 nm (aggregated)[4] | Micrometer-sized crystals[14] |
| Morphology | Plate-like, circular crystals[1][11] | Nanoparticles[2][15] | Equiaxed crystals, larger aggregates[4] | Disk-shaped microcrystals[14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthesis processes. Below are the experimental protocols for each of the four discussed methods, synthesized from various studies.
1. Wet Precipitation Method
This is one of the most common and straightforward methods for synthesizing dicalcium phosphate.[17] It involves the direct precipitation of DCP from aqueous solutions containing calcium and phosphate ions.
-
Materials: Calcium hydroxide (B78521) (Ca(OH)₂) and phosphoric acid (H₃PO₄) or Calcium chloride (CaCl₂) and disodium (B8443419) hydrogen phosphate (Na₂HPO₄).[10][17]
-
Procedure:
-
Prepare a solution of the calcium precursor (e.g., a suspension of Ca(OH)₂ in distilled water).
-
Slowly add the phosphate precursor solution (e.g., H₃PO₄) dropwise to the calcium solution while stirring continuously.
-
Control the pH of the mixture to a desired value (typically between 5 and 6) by adjusting the addition rate or by adding a base (e.g., NaOH).[10][13]
-
Maintain a constant reaction temperature, for instance, at 60°C.[10]
-
Continue stirring for a specific duration, for example, 60 minutes, after the addition is complete to ensure reaction completion.[10]
-
Age the resulting precipitate in the mother liquor for a period, such as 24 hours, to allow for crystal growth and phase stabilization.[1]
-
Filter the precipitate and wash it thoroughly with deionized water to remove any unreacted ions.
-
Dry the collected powder in an oven at a temperature of around 100°C.[17]
-
2. Sol-Gel Synthesis
The sol-gel method offers excellent control over the product's purity and particle size, often yielding nanoparticles.[2][18]
-
Materials: Calcium nitrate (B79036) tetrahydrate (Ca(NO₃)₂·4H₂O) and phosphoric acid (H₃PO₄) or calcium carbonate (CaCO₃) and phosphoric acid (H₃PO₄).[2][8]
-
Procedure:
-
Dissolve the calcium precursor (e.g., CaCO₃) in a solvent, which can be deionized water or ethanol, to form a solution.[2]
-
Add the phosphoric acid solution dropwise to the calcium solution under vigorous stirring to form a sol.
-
Continue stirring the mixture at room temperature for an extended period, typically 6 hours, to allow for the formation of a gel.[2]
-
Age the gel for at least 24 hours to ensure the completion of the reaction and to obtain a stable phase.[8]
-
Wash the gel with the solvent to remove byproducts.
-
Dry the gel at a low temperature (e.g., 60°C) to obtain the dicalcium phosphate powder.[11] For anhydrous dicalcium phosphate (DCPA), a subsequent calcination step at around 300°C may be required.[8]
-
3. Solid-State Reaction
This method involves the reaction of solid precursors at high temperatures and is advantageous for its simplicity and solvent-free nature.[5]
-
Materials: Calcium carbonate (CaCO₃) and dicalcium phosphate anhydrous (CaHPO₄) or calcium pyrophosphate.[4][5]
-
Procedure:
-
Thoroughly mix the solid precursors in the desired stoichiometric ratio. Ball milling can be employed to ensure intimate mixing and reduce particle size.[5]
-
Place the powder mixture in a high-temperature furnace.
-
Heat the mixture to a high temperature, for example, between 1050°C and 1500°C, for several hours (e.g., 5 to 12 hours) to induce the solid-state reaction.[4][5]
-
After the reaction, rapidly cool the product to room temperature (quenching) to preserve the desired high-temperature phase.[4]
-
The resulting solid mass is then ground to obtain a fine powder of dicalcium phosphate.
-
4. Hydrothermal Method
The hydrothermal method utilizes high-temperature and high-pressure water to facilitate the crystallization of dicalcium phosphate, often resulting in well-defined crystal morphologies.[14]
-
Materials: Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O) and diammonium hydrogen phosphate ((NH₄)₂HPO₄) or beta-tricalcium phosphate (β-TCP) and ortho-phosphoric acid (H₃PO₄).[6][14]
-
Procedure:
-
Prepare an aqueous solution containing the calcium and phosphate precursors.
-
Adjust the initial pH of the solution to a specific value, for instance, around 3.5.[14]
-
Transfer the solution into a sealed autoclave (Teflon-lined stainless steel vessel).
-
Heat the autoclave to the desired reaction temperature, which can range from 60°C to over 200°C, and maintain it for a specific duration (e.g., 1 to 112 hours).[6][9]
-
After the hydrothermal treatment, allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting crystalline product by filtration, wash it with deionized water, and dry it in an oven.
-
Visualizing the Synthesis Workflows
To further elucidate the experimental processes, the following diagrams, generated using the DOT language, illustrate the workflows for each synthesis method.
Caption: Workflow for the Wet Precipitation Synthesis of Dicalcium Phosphate.
Caption: Workflow for the Sol-Gel Synthesis of Dicalcium Phosphate.
Caption: Workflow for the Solid-State Reaction Synthesis of Dicalcium Phosphate.
Caption: Workflow for the Hydrothermal Synthesis of Dicalcium Phosphate.
References
- 1. maas.edu.mm [maas.edu.mm]
- 2. recentscientific.com [recentscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Synthesis by solid route and physicochemical characterizations of blends of calcium orthophosphate powders and mesoporous silicon particles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Calcium Phosphate by Microwave Hydrothermal Method: Physicochemical and Morphological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Controlled synthesis of dicalcium phosphate dihydrate (DCPD) from metastable solutions: insights into pathogenic calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Synthesis of nano-sized β-tricalcium phosphate via wet precipitation | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. biointerfaceresearch.com [biointerfaceresearch.com]
- 17. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 18. diva-portal.org [diva-portal.org]
Assessing the Osteoinductivity of Dicalcium Phosphate-Based Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the osteoinductive performance of dicalcium phosphate (B84403) (DCP)-based biomaterials against other calcium phosphate (CaP) alternatives. It is supported by a synthesis of experimental data from multiple studies and includes detailed methodologies for key assessment assays.
Introduction to Dicalcium Phosphate and Osteoinductivity
Calcium phosphate (CaP)-based bioceramics are among the most widely used synthetic materials for bone regeneration, owing to their chemical similarity to the mineral phase of bone, good biocompatibility, and osteoconductivity.[1] Osteoinductivity, the ability of a material to induce new bone formation by recruiting and stimulating the differentiation of host mesenchymal stem cells (MSCs) into bone-forming osteoblasts, is a highly sought-after property for bone graft substitutes.[2]
Dicalcium phosphate (DCP) is a key member of the CaP family and exists in several forms, primarily:
-
Dicalcium Phosphate Dihydrate (DCPD, Brushite): A hydrated and more soluble form, often used in self-setting bone cements.[2][3]
-
Dicalcium Phosphate Anhydrous (DCPA, Monetite): A less soluble and more stable anhydrous form.[1][4][5]
The osteoinductive potential of these materials is closely linked to their physicochemical properties, which dictate their interaction with the biological environment upon implantation.[1][4]
Comparison with Alternative Calcium Phosphate Ceramics
The osteoinductivity of DCP is often benchmarked against other common CaP ceramics, such as Hydroxyapatite (HA), Beta-tricalcium phosphate (β-TCP), and Biphasic Calcium Phosphate (BCP), which is a composite of HA and β-TCP.[1][4][5] The key differences lie in their solubility and degradation rates, which influence the local concentration of calcium and phosphate ions—critical players in bone remodeling.[4]
Table 1: Physicochemical Properties of Common Calcium Phosphate Ceramics
| Calcium Phosphate Phase | Chemical Formula | Ca/P Ratio | Solubility (Ksp at 25°C) | General Characteristics & Osteoinductivity |
| Dicalcium Phosphate Dihydrate (DCPD) | CaHPO₄·2H₂O | 1.00 | ~2.5 x 10⁻⁷ | High solubility; often used in cements; can convert to HA in vivo; acidic nature can cause inflammation if resorption is too rapid.[3][5] |
| Dicalcium Phosphate Anhydrous (DCPA) | CaHPO₄ | 1.00 | More stable than DCPD | Higher resorption rate than HA; considered a promising material for bone regeneration.[1][6] |
| β-Tricalcium Phosphate (β-TCP) | Ca₃(PO₄)₂ | 1.50 | ~2.07 x 10⁻³³ | More soluble and resorbable than HA; considered to have good osteoinductivity, but rapid degradation can be a limitation.[1][4][5] |
| Hydroxyapatite (HA) | Ca₁₀(PO₄)₆(OH)₂ | 1.67 | ~6.62 x 10⁻¹²⁶ | Most stable and least soluble CaP; primarily osteoconductive with occasional reports of osteoinductivity due to its low dissolution rate.[1][4][5] |
| Biphasic Calcium Phosphate (BCP) | HA + β-TCP | 1.5 - 1.67 | Intermediate | Combines the stability of HA with the resorbability of β-TCP; widely studied and has demonstrated strong osteoinductive potential.[1][4][5] |
Mechanisms of Osteoinduction
The osteoinductivity of CaP ceramics is not an intrinsic material property but rather a result of complex interactions with the host biological system.[2] The process is generally understood to involve several key steps:
-
Protein Adsorption: Upon implantation, the material's surface adsorbs proteins from the blood and interstitial fluid. This includes osteoinductive growth factors like Bone Morphogenetic Proteins (BMPs).[4] Materials with specific surface topographies and chemistries can concentrate these endogenous factors, initiating the osteogenic cascade.[4][6]
-
Ion Release: The dissolution of the CaP material releases calcium (Ca²⁺) and phosphate (PO₄³⁻) ions into the local microenvironment.[4] These ions are known to directly influence the differentiation of MSCs and the activity of osteoblasts and osteoclasts.[2]
-
Cell Recruitment and Differentiation: The protein-coated surface and ionic milieu recruit MSCs. The adsorbed growth factors, particularly BMP-2, bind to receptors on the cell surface, triggering an intracellular signaling cascade. This pathway involves the phosphorylation of Smad proteins, which then translocate to the nucleus to activate key osteogenic transcription factors like Runt-related transcription factor 2 (Runx2) and Osterix (Sp7).[7][8]
-
Bone Matrix Deposition: The expression of Runx2 and Osterix drives the differentiation of MSCs into pre-osteoblasts and then mature osteoblasts.[8][9] These mature cells begin to secrete bone matrix proteins, such as alkaline phosphatase (ALP), type I collagen, and osteocalcin (B1147995) (OCN), leading to the formation of new bone tissue.[10][11]
Figure 1: Simplified signaling pathway of CaP-mediated osteoinduction.
Quantitative Performance Data
The osteoinductive potential of biomaterials is quantified using a combination of in vitro cell culture experiments and in vivo animal models.
In Vitro Osteoinductivity Markers
In vitro assays typically involve culturing MSCs or pre-osteoblastic cells with the biomaterial and measuring the expression of key osteogenic markers over time.
Table 2: Representative In Vitro Osteoinductivity Data for CaP Materials
| Material | Cell Type | Assay | Time Point | Result | Reference |
| DCPD-coated β-TCP | Adipose-derived MSCs | Gene Expression (qRT-PCR) | - | Significantly enhanced expression of BMP-2, Runx2, Osterix, ALP, Osteopontin, and Osteonectin vs. control. | [7] |
| BCP | MC3T3-E1 Pre-osteoblasts | ALP Activity | 14 days | Significantly higher ALP activity compared to control tissue culture plastic. | [11] |
| BCP + rhBMP-2 | MC3T3-E1 Pre-osteoblasts | ALP Activity | 14 days | Significantly higher ALP activity compared to BCP alone or rhBMP-2 alone. | [11] |
| Biomorphic HA (B-HA) | Human Adipose Stem Cells | Gene Expression (Osteocalcin - BGLAP) | 14 days | Increased expression of osteocalcin and greater calcium deposition compared to sintered HA (S-HA). | [12] |
In Vivo Bone Formation
In vivo assessment is the gold standard for confirming osteoinductivity. This often involves implanting the material into a non-bony (ectopic) site, such as muscle, or into a critical-sized bone defect. New bone formation is then quantified using micro-computed tomography (micro-CT) and histology.
Table 3: Representative In Vivo Osteoinductivity Data for CaP Materials
| Material | Animal Model | Implantation Site | Time Point | Metric (Mean ± SD) | Result | Reference |
| CPP (Sintered DCP) | Calvarial Defect (Rat) | Cranium | 8 weeks | New Bone Area: Not specified | No significant difference in new bone formation compared to control or BCP without BMP-2. | [13] |
| CPP + rhBMP-2 | Calvarial Defect (Rat) | Cranium | 8 weeks | New Bone Area: ~45% | Significantly more new bone formation than CPP alone, BCP alone, and BCP + rhBMP-2. | [13] |
| CPC (DCP-based cement) | Ectopic Implantation (Rat) | Dorsal Muscle | - | Bone Volume Density: <5% | Minimal bone formation observed. | [14][15] |
| CPC + BMP-2 | Ectopic Implantation (Rat) | Dorsal Muscle | - | Bone Volume Density: 15 ± 2% | Significantly higher bone formation, confirming osteoinductivity imparted by BMP-2. | [14][15] |
| JDBM-DCPD (DCPD-coated Mg alloy) | Femoral Condyle Defect (Rat) | Femur | 8 weeks | BV/TV: ~45% | Exhibited more new bone regeneration compared to MgF₂ coated scaffolds. | [16] |
These data highlight a crucial point: while some CaP materials like BCP can exhibit intrinsic osteoinductivity, many formulations, including those based on DCP, often require functionalization with osteoinductive agents like BMP-2 to reliably induce significant bone formation.[13][14][15]
Experimental Protocols & Workflows
Accurate assessment of osteoinductivity relies on standardized and well-controlled experimental procedures.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The Osteoinductivity of Calcium Phosphate-Based Biomaterials: A Tight Interaction With Bone Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Calcium–Phosphate Materials for Bone Grafting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The material and biological characteristics of osteoinductive calcium phosphate ceramics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium Phosphate-Based Biomaterials for Bone Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Osteoinductivity performance dicalcium phosphate dihydrate-coated porous β-tricalcium phosphate granules in adipose-derived mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expression of RUNX2 and Osterix in Rat Mesenchymal Stem Cells during Culturing in Osteogenic-Conditioned Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Expression and significance of Osterix and Runx2 in bone marrow mesenchymal stem cells derived from patients with myelodysplastic syndrome [lcxyen.whuhzzs.com]
- 10. A quantitative method to determine osteogenic differentiation aptness of scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro characterization of an osteoinductive biphasic calcium phosphate in combination with recombinant BMP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. In vivo validation of osteoinductivity and biocompatibility of BMP-2 enriched calcium phosphate cement alongside retrospective description of its clinical adverse events - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Dicalcium Phosphate Cements in Animal Models: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of dicalcium phosphate (B84403) cements (DCPCs) with alternative bone void fillers, supported by experimental data from animal models. DCPCs are synthetic, biocompatible, and biodegradable materials that have garnered significant interest for bone regeneration applications. Their performance is critically evaluated against other commonly used materials such as polymethylmethacrylate (PMMA), calcium sulfate, and other calcium phosphate-based cements.
Comparative Performance Data
The following tables summarize the quantitative data from various animal studies, offering a comparative analysis of key performance indicators.
Table 1: Biomechanical Performance
| Material | Animal Model | Defect Model | Time Point | Compressive Strength (MPa) | Young's Modulus (GPa) |
| Dicalcium Phosphate Cement (DCPC) | Canine | Vertebral Body Defect | 1 Month | No significant difference vs. PMMA | No significant difference vs. PMMA |
| 6 Months | Trend of increase | Trend of increase | |||
| Polymethylmethacrylate (PMMA) | Canine | Vertebral Body Defect | 1 Month | No significant difference vs. DCPC | No significant difference vs. DCPC |
| 6 Months | Trend of decrease | Trend of decrease | |||
| Calcium Phosphate/PMMA Composite (87% PMMA) | Human Cadaveric Vertebrae | Osteoporosis Model | N/A | Lower than 100% PMMA | Lower than 100% PMMA |
| Calcium Phosphate/PMMA Composite (76% PMMA) | Human Cadaveric Vertebrae | Osteoporosis Model | N/A | Lower than 87% PMMA composite | Lower than 87% PMMA composite |
| Dicalcium Phosphate Cement (Brushite) | N/A | In vitro | N/A | ~16 | N/A |
| β-Dicalcium Silicate/Dicalcium Phosphate Composite (40% β-C2Si) | N/A | In vitro | N/A | 10.22 | N/A |
| Pure Dicalcium Phosphate Cement | N/A | In vitro | N/A | 0.78 | N/A |
Table 2: Bone Regeneration
| Material | Animal Model | Defect Model | Time Point | New Bone Formation (% of defect volume) |
| Dicalcium Phosphate-rich CPC | Mouse | Calvarial Defect | N/A | Higher than conventional CPC |
| Conventional CPC | Mouse | Calvarial Defect | N/A | Lower than DCP-rich CPC |
| CPC with Human Growth Hormone | New Zealand Rabbit | Tibial Defect | 28 days | Significantly higher than control |
| CPC with Platelet-Rich Plasma | New Zealand Rabbit | Tibial Defect | 28 days | Higher than control, but not statistically significant |
| CPC alone (Control) | New Zealand Rabbit | Tibial Defect | 28 days | Baseline |
| Dicalcium Phosphate/Calcium Sulfate/Poly(amino acid) Composite | Rabbit | Femoral Condyle Defect | 12 weeks | Good osteoconductivity observed |
| Injectable CPC | Dog | Periodontal Defect | 12 weeks | Significantly enhanced new bone, cementum, and connective tissue attachment |
Table 3: Biocompatibility and Degradation
| Material | Animal Model | Implantation Site | Time Point | Biocompatibility Assessment | Degradation/Resorption Rate |
| Dicalcium Phosphate/Calcium Sulfate/Poly(amino acid) Composite | Rabbit | Muscle | 12 weeks | Excellent biocompatibility, no inflammatory response | N/A |
| α-TCP/DCPD/TeCP Cement | Rabbit | Mandible | N/A | Well-tolerated, direct bone union | Resorption increased with implantation period |
| Rat | Subcutaneous | N/A | Thin fibrous capsule, multinucleated giant cells | N/A | |
| Dicalcium Phosphate Cement (Brushite) | Rat | Subcutaneous | N/A | N/A | Slower than monetite |
| Dicalcium Phosphate Cement (Monetite) | Rat | Subcutaneous | N/A | N/A | Faster than brushite |
| Dicalcium Phosphate-rich CPC | Mouse | Calvarial Defect | N/A | N/A | Higher than conventional CPC |
| CPC/PLGA Composite | Rat | Subcutaneous | up to 24 weeks | Minimal inflammatory response | PLGA degradation led to tissue ingrowth |
| Calcium Phosphate/Calcium Sulfate Composite | Rabbit | Femoral Defect | 26 weeks | Excellent bonding with host bone | Much higher than TTCP or TTCP/DCPA cements |
Experimental Protocols
A comprehensive understanding of the experimental methodologies is crucial for interpreting the presented data. Below are detailed protocols for key experiments cited in the literature.
Animal Model and Surgical Implantation
-
Animal Selection: Commonly used models include New Zealand white rabbits, beagle dogs, Wistar rats, and sheep, chosen based on the defect size and anatomical relevance.
-
Anesthesia and Analgesia: Animals are anesthetized using a combination of injectable and inhalational anesthetics (e.g., ketamine and xylazine (B1663881) followed by isoflurane). Post-operative analgesia (e.g., buprenorphine) is administered to minimize pain and distress.
-
Surgical Procedure (Example: Rabbit Femoral Defect):
-
The rabbit is placed in a sterile surgical field.
-
A skin incision is made over the lateral aspect of the femur.
-
The underlying muscles are bluntly dissected to expose the femoral condyle.
-
A critical-sized defect (e.g., 6 mm diameter) is created using a trephine bur under constant irrigation with sterile saline to prevent thermal necrosis.
-
The bone cement paste is prepared according to the manufacturer's instructions and implanted into the defect.
-
The muscle layers and skin are sutured.
-
Post-operative radiographs are taken to confirm the implant position.
-
Histological and Histomorphometric Analysis
-
Sample Collection and Fixation: At predetermined time points, animals are euthanized, and the implanted bone segments are harvested. Samples are fixed in 10% neutral buffered formalin for 48-72 hours.
-
Decalcification and Embedding: For soft tissue and cellular analysis, samples are decalcified using a solution like 10% EDTA. For analysis of the bone-implant interface, non-decalcified processing is employed. Samples are then dehydrated through a graded series of ethanol (B145695) and embedded in paraffin (B1166041) or a resin (e.g., polymethylmethacrylate).
-
Sectioning and Staining: Embedded tissues are sectioned using a microtome. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome for collagen and bone matrix visualization.
-
Histomorphometry: Stained sections are analyzed under a microscope equipped with an imaging software. Quantitative measurements such as new bone area, residual implant area, and bone-to-implant contact are performed.
Biomechanical Testing
-
Sample Preparation: The explanted bone segments containing the cement are prepared to standardized dimensions. The ends are often potted in a resin to ensure parallel loading surfaces.
-
Compression Testing: Samples are subjected to uniaxial compression using a universal testing machine at a constant displacement rate (e.g., 1 mm/min).
-
Data Acquisition: Load and displacement data are recorded throughout the test.
-
Parameter Calculation: The compressive strength (the maximum stress the material can withstand before failure) and Young's modulus (a measure of stiffness) are calculated from the stress-strain curve.
Visualizations
Signaling Pathways in Osteogenesis Induced by Calcium Phosphate Cements
The interaction of dicalcium phosphate cements with the biological environment initiates a cascade of signaling pathways that promote bone regeneration. The diagram below illustrates a simplified overview of key pathways involved.
Caption: Key signaling pathways in DCPC-mediated osteogenesis.
Experimental Workflow for In Vivo Assessment of Dicalcium Phosphate Cements
The following diagram outlines a typical experimental workflow for evaluating the performance of DCPCs in an animal model.
Caption: Standard workflow for in vivo DCPC evaluation.
A Comparative Guide to Dicalcium Phosphate Bone Grafts in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
The quest for ideal bone graft substitutes is a cornerstone of orthopedic and dental research. Dicalcium phosphate (B84403) (DCP), a member of the calcium phosphate family of bioceramics, has emerged as a promising synthetic alternative to traditional autografts and allografts. This guide provides a comprehensive comparison of the clinical trial performance of dicalcium phosphate bone grafts against other alternatives, supported by experimental data and detailed methodologies.
Quantitative Performance Analysis
The following tables summarize key quantitative data from clinical trials, offering a side-by-side comparison of dicalcium phosphate-based bone grafts with autografts and other synthetic alternatives.
Table 1: New Bone Formation
| Graft Material | Study Population | Time Point | New Bone Formation (%) | Citation(s) |
| Dicalcium Phosphate (Brushite/Monetite) | Rabbit Condylar Defects | 12 weeks | Monetite > Brushite | [1] |
| Calcium Phosphate Composite (DCPD + β-TCP) | Canine Critical-Sized Defects | 13 weeks | > Pure Calcium Sulfate | [2] |
| Calcium Phosphate Composite (DCPD + β-TCP) | Canine Critical-Sized Defects | 26 weeks | > Pure Calcium Sulfate | [2] |
| Submicron-structured Calcium Phosphate (sCaP) + BMA | Rabbit Posterolateral Fusion | 12 weeks | Higher than mCaP/Col I + BMA | [3] |
| Autograft | Maxillary Sinus Grafting | 6 months | ~40% | [4] |
| Bovine Xenograft (Bio-Oss™) | Maxillary Sinus Grafting | 6 months | ~39% | [4] |
Table 2: Graft Resorption
| Graft Material | Study Population | Time Point | Graft Resorption (%) | Citation(s) |
| Dicalcium Phosphate (Monetite) | In vivo implantation | Various | ~40-57% | [5] |
| Dicalcium Phosphate (Brushite) | In vivo implantation | Slower than Monetite | [1][6] | |
| Calcium Phosphate Composite (DCPD + β-TCP) | Canine Critical-Sized Defects | 13 weeks | Most of the graft resorbed | [2] |
| Autograft | Maxillary Sinus Grafting | 6 months | ~82% (18% remaining) | [4] |
| Bovine Xenograft (Bio-Oss™) | Maxillary Sinus Grafting | 6 months | ~69% (31% remaining) | [4] |
Table 3: Mechanical Strength
| Graft Material | Test Type | Compressive Strength (MPa) | Citation(s) |
| Dicalcium Phosphate Cement (Brushite) | Unconfined Compression | Comparable to dry heat converted Monetite | [1] |
| Dicalcium Phosphate Cement (Autoclaved Monetite) | Unconfined Compression | Reduced by 50% compared to Brushite | [1] |
| Calcium Phosphate/PMMA Composite | Unconfined Compression | 20 - 70 | [7] |
| Nonsintered Hydroxyapatite Block | Unconfined Compression | 3.43 | [8] |
| Human Cancellous Bone | Unconfined Compression | 15.9 ± 7.4 | [9] |
| Human Cortical Bone | Unconfined Compression | 130 - 180 | [9] |
Signaling Pathways in Dicalcium Phosphate-Mediated Bone Regeneration
The osteogenic potential of dicalcium phosphate bone grafts is not merely a passive scaffolding effect. The dissolution of these ceramics releases calcium and phosphate ions that actively participate in cellular signaling, influencing the behavior of osteoblasts and osteoclasts.
Osteoblast Differentiation and Bone Formation
Calcium and phosphate ions released from the graft material can stimulate osteogenic signaling pathways, promoting the differentiation of mesenchymal stem cells into osteoblasts. One of the key pathways implicated is the Wnt/β-catenin signaling pathway . High extracellular phosphate concentrations have been shown to activate this pathway, leading to the nuclear translocation of β-catenin and the subsequent expression of osteogenic genes.[10][11] Furthermore, studies have demonstrated that calcium phosphate surfaces can drive mesenchymal stem cells toward an osteoblastic phenotype even in the absence of other osteogenic supplements in the culture medium.[12]
Caption: Dicalcium phosphate dissolution activates Wnt/β-catenin signaling.
Osteoclast Differentiation and Bone Resorption
The balance between bone formation and resorption is critical for successful graft integration. Calcium phosphate crystals have been shown to influence osteoclastogenesis through the Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL) signaling pathway . Studies indicate that calcium-phosphate crystals can upregulate RANKL expression in pre-osteoblasts.[13][14] This upregulation is mediated by the downregulation of Dual-specificity phosphatase 1 (DUSP1), a MAPK phosphatase. The increased RANKL then binds to its receptor (RANK) on pre-osteoclasts, promoting their differentiation into mature osteoclasts, which are responsible for resorbing the graft material to allow for new bone ingrowth.[13][14]
Caption: Calcium phosphate crystals influence RANKL-mediated osteoclastogenesis.
Experimental Protocols
Reproducibility and standardization are paramount in clinical research. This section details common experimental protocols used to evaluate the performance of bone grafts.
Radiographic Analysis: Cone-Beam Computed Tomography (CBCT)
CBCT is a valuable tool for the three-dimensional assessment of bone graft volume and integration.
-
Imaging Protocol:
-
Pre- and Post-operative Scans: Acquire CBCT scans before surgery, immediately after graft placement, and at specified follow-up intervals (e.g., 3, 6, and 12 months).
-
Standardized Positioning: Ensure consistent patient positioning for all scans to allow for accurate comparison.
-
Image Segmentation: Utilize software to segment the region of interest (the grafted area) from the surrounding bone.
-
Volumetric Analysis: Calculate the initial graft volume and the remaining graft volume at each follow-up to determine the resorption rate. New bone formation can also be quantified by assessing the increase in bone density within the defect area.
-
Caption: Workflow for CBCT-based volumetric analysis of bone grafts.
Histological and Histomorphometric Analysis
Histological analysis of bone biopsies provides direct evidence of new bone formation, graft resorption, and the cellular response to the implant.
-
Biopsy and Preparation:
-
Biopsy Collection: Obtain bone core biopsies from the grafted site at predetermined time points.
-
Fixation and Embedding: Fix the biopsies in a neutral buffered formalin solution and embed in a hard resin (e.g., polymethylmethacrylate) without decalcification to preserve the mineralized tissue.
-
Sectioning and Staining: Cut thin sections using a microtome and stain with appropriate histological stains (e.g., Hematoxylin and Eosin for general morphology, Masson's Trichrome to differentiate bone from connective tissue).
-
-
Histomorphometric Analysis:
-
Image Acquisition: Capture high-resolution images of the stained sections using a microscope with a digital camera.
-
Quantitative Measurement: Use image analysis software to quantify various parameters, including:
-
Percentage of New Bone Formation: The area of newly formed bone as a percentage of the total defect area.
-
Percentage of Residual Graft Material: The area of remaining graft material as a percentage of the total defect area.
-
Osteoid Thickness and Volume: To assess bone matrix deposition.
-
Cellular Response: Quantification of osteoblasts, osteoclasts, and inflammatory cells at the graft-tissue interface.
-
-
Mechanical Testing
Mechanical testing is crucial to determine if the regenerated bone can withstand physiological loads.
-
Sample Preparation: Prepare standardized samples of the grafted bone or the graft material itself according to ASTM standards.[15]
-
Testing Modalities:
-
Compression Testing: Apply a compressive load to the sample to determine its compressive strength and modulus. This is particularly relevant for load-bearing applications.[7][8]
-
Tensile Testing: Apply a tensile load to evaluate the material's ability to resist pulling forces.
-
Torsional Testing: Apply a twisting force to assess the shear properties of the bone-graft construct.[16][17][18]
-
Conclusion
Clinical trial data suggests that dicalcium phosphate bone grafts are a viable alternative to autografts, demonstrating good biocompatibility, osteoconductivity, and a resorption profile that can be tailored by altering their composition (e.g., brushite vs. monetite). While autografts remain the "gold standard" due to their osteoinductive and osteogenic properties, dicalcium phosphate and other calcium phosphate-based materials offer the significant advantages of unlimited availability and the absence of donor site morbidity.
The future of bone graft development lies in optimizing the physicochemical properties of synthetic materials to more closely mimic the natural bone healing process. This includes refining resorption rates to match the rate of new bone formation and incorporating bioactive molecules to enhance their osteoinductive potential. The continued use of standardized and detailed experimental protocols in clinical trials will be essential for the objective evaluation and comparison of these next-generation bone graft substitutes.
References
- 1. Effect of processing conditions of dicalcium phosphate cements on graft resorption and bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increased bone formation using calcium sulfate-calcium phosphate composite graft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Performance of Calcium Phosphate Grafts and Iliac Crest Autograft in Posterolateral Spinal Fusion in Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bone Grafts and Substitutes in Dentistry: A Review of Current Trends and Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro degradation and in vivo resorption of dicalcium phosphate cement based grafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of Calcium Phosphate Cement and Polymethyl Methacrylate for Biological Composite Bone Cements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Compressive Strength of Newly Developed Nonsintered Hydroxyapatite Blocks for Bone Graft Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conventional Manufacturing by Pouring Versus Additive Manufacturing Technology of β-Tricalcium Phosphate Bone Substitute Implants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Calcium phosphate surfaces promote osteogenic differentiation of mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Calcium-Phosphate Crystals Promote RANKL Expression via the Downregulation of DUSP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Calcium-Phosphate Crystals Promote RANKL Expression via the Downregulation of DUSP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. bidmc.org [bidmc.org]
- 17. Design and validation of a testing system to assess torsional cancellous bone failure in conjunction with time-lapsed micro-computed tomographic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Improved method for analysis of whole bone torsion tests - PubMed [pubmed.ncbi.nlm.nih.gov]
Anhydrous vs. Dihydrate Dicalcium Phosphate in Direct Compression Tablets: A Comparative Analysis
For researchers, scientists, and drug development professionals, the choice of excipients is paramount in formulating robust solid dosage forms. Dicalcium phosphate (B84403), a widely used inorganic excipient in direct compression tableting, is commercially available in two primary forms: anhydrous (DCPA) and dihydrate (DCPD). While both share the same chemical entity, their differing hydration states impart distinct physicochemical properties that significantly influence powder behavior, tablet manufacturing, and final product performance. This guide provides an objective comparison of anhydrous and dihydrate dicalcium phosphate, supported by experimental data, to aid in the selection of the most suitable grade for specific formulation needs.
Key Performance Indicators: A Tabular Comparison
The selection of an appropriate grade of dicalcium phosphate hinges on a thorough understanding of its material properties and how they translate to tablet characteristics. The following table summarizes key quantitative data from comparative studies, offering a side-by-side view of the performance of anhydrous and dihydrate dicalcium phosphate in direct compression formulations.
| Property | Dicalcium Phosphate Anhydrous (DCPA) | Dicalcium Phosphate Dihydrate (DCPD) | Significance in Direct Compression |
| Powder Properties | |||
| True Density | ~2.89 g/cm³ | ~2.32 g/cm³ | Higher density of DCPA can lead to smaller tablets for the same weight. |
| Bulk Density | 0.85 - 1.05 g/mL | 0.70 - 0.90 g/mL | Good flowability for both, with DCPA being slightly more dense. |
| Tapped Density | 1.00 - 1.25 g/mL | 0.85 - 1.05 g/mL | Indicates good packability for both forms. |
| Carr's Index | 15 - 25 % | 15 - 25 % | Suggests fair to good flow properties for both. |
| Hausner Ratio | 1.18 - 1.33 | 1.18 - 1.33 | Further indicates fair to good flowability. |
| Tablet Properties | |||
| Tablet Hardness | Generally higher, yields stronger tablets.[1][2] | Good hardness, but may be lower than DCPA at similar compression forces. | DCPA's brittle nature leads to significant fragmentation and stronger inter-particle bonding upon compression. |
| Friability | Typically low (<1%) due to high tablet hardness. | Generally low (<1%), but may be slightly higher than DCPA. | High tablet hardness of both forms results in low friability. |
| Disintegration Time | Faster disintegration.[3] | Slower disintegration compared to DCPA. | The higher porosity of DCPA tablets facilitates rapid water uptake and disintegration. |
| Lubricant Sensitivity | Less sensitive to the negative effects of lubricants on tablet hardness. | Can show a more pronounced decrease in tablet hardness with increased lubricant levels. | The brittle fracture of DCPA creates new, unlubricated surfaces for bonding. |
| Stability | More stable, does not contain water of hydration.[4] | Can lose water of hydration at elevated temperatures, potentially affecting tablet stability and integrity.[4] | DCPA is preferred for moisture-sensitive active pharmaceutical ingredients (APIs). |
Experimental Protocols
To ensure the reproducibility of the comparative data, detailed experimental methodologies for key performance indicators are outlined below.
Powder Flowability Characterization
The flow properties of the powders are assessed using Carr's Index and the Hausner Ratio, which are calculated from the bulk and tapped densities.
-
Bulk Density: A known mass of the powder is gently poured into a graduated cylinder, and the volume is recorded. The bulk density is calculated as the mass of the powder divided by its volume.
-
Tapped Density: The graduated cylinder containing the powder is mechanically tapped for a specified number of times (e.g., 100, 500, 1250 taps) until a constant volume is achieved. The tapped density is calculated as the mass of the powder divided by the final tapped volume.
-
Carr's Index and Hausner Ratio: These are calculated using the following formulas:
-
Carr's Index (%) = [(Tapped Density - Bulk Density) / Tapped Density] x 100
-
Hausner Ratio = Tapped Density / Bulk Density
-
Tablet Hardness Testing
The force required to break a tablet in a diametrical compression test is a measure of its mechanical strength.
-
Apparatus: A calibrated tablet hardness tester is used.
-
Procedure: The tablet is placed between the two platens of the hardness tester. The tester is activated, and the force is applied to the tablet's diameter until it fractures.
-
Reporting: The breaking force is recorded in Newtons (N) or kiloponds (kp). The test is repeated for a statistically relevant number of tablets (e.g., n=10), and the average and standard deviation are calculated.
Tablet Friability Testing
This test evaluates the tablet's ability to withstand abrasion and shock during handling, packaging, and transportation.
-
Apparatus: A friabilator, consisting of a rotating drum with a curved baffle, is used.
-
Procedure: A pre-weighed sample of tablets (typically 10 tablets) is placed in the drum. The drum is rotated for a set number of revolutions (usually 100) at a constant speed (typically 25 rpm).
-
Evaluation: After the tumbling, the tablets are removed, de-dusted, and re-weighed. The percentage of weight loss (friability) is calculated. A friability of less than 1% is generally considered acceptable.
Tablet Disintegration Testing
This test measures the time it takes for a tablet to break down into smaller particles under specified conditions.
-
Apparatus: A disintegration tester, which consists of a basket-rack assembly that is raised and lowered in a specified immersion fluid at a constant frequency, is used.
-
Procedure: One tablet is placed in each of the six tubes of the basket. The apparatus is operated in the specified medium (e.g., purified water) at 37 ± 2 °C.
-
Endpoint: The time at which all tablets have disintegrated and passed through the screen at the bottom of the tubes is recorded.
In-Vitro Dissolution Testing
This test assesses the rate and extent to which the active pharmaceutical ingredient (API) is released from the tablet and becomes available for absorption.
-
Apparatus: A USP-compliant dissolution apparatus (e.g., Apparatus 2, paddle method) is used.
-
Procedure: The dissolution vessel is filled with a specified volume of a suitable dissolution medium (e.g., 900 mL of 0.1 N HCl) maintained at 37 ± 0.5 °C. The tablet is placed in the vessel, and the paddle is rotated at a specified speed (e.g., 50 rpm).
-
Sampling and Analysis: At predetermined time intervals, samples of the dissolution medium are withdrawn and analyzed for the concentration of the dissolved API using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for a comparative study of anhydrous and dihydrate dicalcium phosphate in direct compression tablets.
Caption: Experimental workflow for the comparative study.
Conclusion
Both anhydrous and dihydrate dicalcium phosphate are excellent excipients for direct compression. The choice between them is dictated by the specific requirements of the drug product.
-
Dicalcium Phosphate Anhydrous (DCPA) is the preferred choice for formulations where high tablet hardness, rapid disintegration, and compatibility with moisture-sensitive APIs are critical. Its brittle nature contributes to strong tablets with low lubricant sensitivity.
-
Dicalcium Phosphate Dihydrate (DCPD) is a cost-effective and widely used excipient that provides good flowability and compressibility. However, its water of hydration makes it less suitable for moisture-sensitive drugs and can lead to stability issues under high-temperature and humidity conditions.
By carefully considering the comparative data and understanding the impact of their physicochemical properties on tablet performance, formulators can make an informed decision to optimize their direct compression tablet formulations.
References
Safety Operating Guide
Proper Disposal of Dicalcium Phosphate in a Laboratory Setting
Ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of research and development. This guide provides detailed procedures for the proper disposal of dicalcium phosphate (B84403), tailored for researchers, scientists, and drug development professionals. While dicalcium phosphate is generally not classified as a hazardous substance, adherence to proper disposal protocols is essential to maintain a safe laboratory environment and comply with regulations.[1][2][3][4][5]
Immediate Safety and Handling Precautions
Before handling dicalcium phosphate for disposal, it is crucial to wear appropriate personal protective equipment (PPE). This minimizes exposure and ensures personal safety.
Recommended Personal Protective Equipment:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Impervious gloves.[4]
-
Respiratory Protection: A dust respirator should be used, especially when dealing with powders, to avoid inhalation.[6][7]
-
Body Protection: A lab coat should be worn.[7]
In the event of a spill, the area should be cleared of personnel. For large spills, it is advisable to move upwind.[1][6] All ignition sources should be removed as a precautionary measure, although dicalcium phosphate is non-combustible.[1][6][8]
Step-by-Step Disposal Protocol
The primary methods for disposing of dicalcium phosphate are through a licensed landfill or via a licensed waste disposal contractor.[1][9] It is imperative to consult local, state, and federal environmental regulations to ensure compliance, as requirements can vary.[3][7][10][11]
1. Waste Collection and Storage:
-
Collect waste dicalcium phosphate in a suitable, clearly labeled, and sealable container.[1][6][8] Original containers are recommended.[3]
-
Do not mix dicalcium phosphate waste with other chemicals.[3]
-
Store the sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][4][11]
2. Spill Management and Cleanup:
-
For dry spills, carefully sweep or vacuum the material to avoid generating dust.[1][5][6][8][12] Using a vacuum with a HEPA filter is recommended to minimize dust dispersal.[9]
-
Place the collected material into a designated and labeled waste container for disposal.[6][8][9]
-
For wet spills, shovel or vacuum the material into a labeled container.[8]
-
After the bulk of the material has been removed, the area can be washed with water.[6][8] However, prevent runoff from entering drains, sewers, or waterways.[1][2][6][8] If significant contamination of a waterway occurs, notify the local authorities.[1][9]
3. Final Disposal:
-
Dispose of the contained dicalcium phosphate waste through an authorized hazardous or special waste collection point, in accordance with local regulations.[6][8] This may involve burial in a licensed landfill.[1][6]
-
Waste packaging and empty containers should also be disposed of according to local regulations; recycling is an option where available.[2][6]
Disposal "Don'ts":
-
DO NOT dispose of dicalcium phosphate down the drain or into waterways.[1][2][6][8]
-
DO NOT dispose of untreated waste into the sewer system unless it is fully compliant with all jurisdictional authorities.[9]
-
DO NOT incinerate plastic packaging in an uncontrolled manner.[1]
Quantitative Data Summary
No specific quantitative limits for disposal (e.g., concentration thresholds) were identified in the safety data sheets. The consistent guideline is to adhere to local, state, and federal waste disposal regulations.
| Parameter | Value |
| UN Number | Not Regulated[1] |
| Transport Hazard Class | Not Classified as a Dangerous Good[1][3] |
| Marine Pollutant | No[6] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of dicalcium phosphate in a laboratory setting.
References
- 1. novachemsds.co.nz [novachemsds.co.nz]
- 2. phosphea.com [phosphea.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. trade-chem.com [trade-chem.com]
- 6. swancorp.com.au [swancorp.com.au]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. us.cambridgecommodities.com [us.cambridgecommodities.com]
- 9. nutrien-prod-asset.s3.us-east-2.amazonaws.com [nutrien-prod-asset.s3.us-east-2.amazonaws.com]
- 10. scribd.com [scribd.com]
- 11. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 12. lfatabletpresses.com [lfatabletpresses.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Dicalcium Phosphate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling dicalcium phosphate (B84403), including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans to foster a culture of safety and build unwavering trust in your laboratory practices.
Personal Protective Equipment (PPE) for Dicalcium Phosphate
The following table summarizes the recommended personal protective equipment to be used when handling dicalcium phosphate to minimize exposure and ensure personal safety.
| Body Part | Personal Protective Equipment | Rationale |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles.[1][2][3][4][5] A face shield may be appropriate for large quantities. | To protect against dust particles and potential eye irritation.[2][3][4] |
| Skin | Impervious gloves (e.g., nitrile, rubber, or PVC).[3] A lab coat, apron, or coveralls should be worn.[1][2][3][5] | To prevent skin contact and potential irritation.[2][3][4] |
| Respiratory | An approved dust mask (e.g., P1 or N95 respirator) is recommended, especially when dust is generated.[1][2][3] | To prevent inhalation of dust particles, which may cause respiratory tract irritation.[2][3][4] |
| General | An emergency eyewash station and safety shower should be readily accessible.[1][3] | To provide immediate decontamination in case of accidental exposure.[1] |
Operational Plan for Handling Dicalcium Phosphate
Following a standardized operational procedure is critical for minimizing risks associated with handling dicalcium phosphate.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage Location: Store in a cool, dry, well-ventilated area away from direct sunlight and moisture.[1][5][6]
-
Container Integrity: Keep containers tightly closed to prevent contamination and moisture absorption.[1][4]
-
Incompatible Materials: Store separately from strong oxidizing agents and acids.[1]
Handling and Use
-
Ventilation: Handle in a well-ventilated area. The use of a chemical fume hood or local exhaust ventilation is recommended to minimize dust generation.[2][7]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where dicalcium phosphate is handled.[1][5][6] Always wash hands thoroughly with soap and water after handling.[1][5][6]
-
Dispensing: When weighing or transferring the powder, do so carefully to avoid creating dust clouds.
-
PPE: Always wear the appropriate personal protective equipment as outlined in the table above.
Spill Response
-
Evacuate: If a large spill occurs, evacuate unnecessary personnel from the area.
-
Ventilate: Increase ventilation to the area.
-
Containment: Stop the leak if it is safe to do so.
-
Clean-up: For small spills, carefully sweep or vacuum the material and place it into a labeled container for disposal.[2][4] Avoid dry sweeping which can generate dust.[7] For large spills, use a vacuum with a HEPA filter.[7]
-
Decontamination: After the material has been collected, clean the spill area with water.[1]
Disposal Plan for Dicalcium Phosphate
Proper disposal of dicalcium phosphate and its containers is essential to prevent environmental contamination and comply with regulations.
Waste Characterization
-
Uncontaminated dicalcium phosphate is generally not considered hazardous waste. However, if it is contaminated with other hazardous materials, it must be treated as hazardous waste.
Disposal of Unused Product
-
Dispose of surplus and non-recyclable products via a licensed waste disposal contractor.[7]
-
Disposal should be in accordance with all applicable local, state, and federal regulations.[6][7][8]
-
Do not allow large quantities to enter drains or waterways.[1][5][6]
Container Disposal
-
Thoroughly clean empty containers with water.
-
Recycle containers whenever possible.[9]
-
If recycling is not an option, dispose of containers in an approved landfill.[9][10]
Procedural Workflow for Safe Handling
Caption: Workflow for the safe handling of dicalcium phosphate.
References
- 1. novachemsds.co.nz [novachemsds.co.nz]
- 2. lfatabletpresses.com [lfatabletpresses.com]
- 3. redox.com [redox.com]
- 4. trade-chem.com [trade-chem.com]
- 5. phosphea.com [phosphea.com]
- 6. phosphea.com [phosphea.com]
- 7. nutrien-prod-asset.s3.us-east-2.amazonaws.com [nutrien-prod-asset.s3.us-east-2.amazonaws.com]
- 8. Dicalcium Phosphate, Calcium Phosphate Dibasic SDS MSDS sheet [mubychem.com]
- 9. causewayproduce.com.au [causewayproduce.com.au]
- 10. us.cambridgecommodities.com [us.cambridgecommodities.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
